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  • Product: p-Mentha-8-Thiol-3-One Acetate
  • CAS: 63299-27-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to p-Mentha-8-thiol-3-one Acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of p-Mentha-8-thiol-3-one acetate, a sulfur-containing monoterpenoid derivative of significant interest in the flavor, fragrance, and potentially, pharmaceutical ind...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of p-Mentha-8-thiol-3-one acetate, a sulfur-containing monoterpenoid derivative of significant interest in the flavor, fragrance, and potentially, pharmaceutical industries. This document delves into its chemical structure, stereoisomerism, physicochemical properties, synthesis, and current applications, with a forward-looking perspective on its potential in drug development.

Introduction: Unveiling a Potent Aroma Compound

p-Mentha-8-thiol-3-one acetate, also known by synonyms such as menthone-8-thioacetate and 8-acetylthiomenthone, is a fascinating molecule primarily recognized for its potent and complex aroma profile.[1] While its precursor, p-mentha-8-thiol-3-one, is naturally found in buchu leaf oil and is known for its characteristic "catty" or blackcurrant aroma, the acetate form offers a more subdued and stable version of this scent.[1] This increased stability against oxidation and heat makes it a valuable ingredient in the flavor and fragrance industry.[1] Beyond its sensory properties, the presence of a thiol-derived functional group opens avenues for its exploration in medicinal chemistry and drug development, where such moieties can play crucial roles in biological interactions.

Chemical Structure and Stereoisomerism

The chemical structure of p-mentha-8-thiol-3-one acetate is based on a p-menthane skeleton, which is a substituted cyclohexane ring. The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. The arrangement of the substituents on the cyclohexane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers.

The stereochemistry of p-mentha-8-thiol-3-one acetate significantly influences its sensory properties. The odor profiles of the trans-isomers have been described as follows:

  • (1S,4S)-trans-p-menthan-8-thiol-3-one acetate: green, black currant, exotic, intensive.[2]

  • (1R,4R)-trans-p-menthan-8-thiol-3-one acetate: musty, sulfury note, intensive.[2]

G cluster_trans trans-p-Mentha-8-thiol-3-one acetate cluster_cis cis-p-Mentha-8-thiol-3-one acetate trans_structure trans_structure cis_structure cis_structure

Caption: General structures of the trans and cis isomers of p-Mentha-8-thiol-3-one acetate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of p-mentha-8-thiol-3-one acetate is essential for its application in various fields. The following table summarizes the available data.

PropertyValueSource
Chemical Formula C12H20O2SN/A
Molecular Weight 228.35 g/mol N/A
CAS Number 63299-27-4[3]
Appearance Colorless to pale yellow liquid[4]
Specific Gravity 1.043 - 1.053 @ 20°C[4]
Refractive Index 1.497 - 1.506 @ 20°C[4]
Boiling Point 305 - 306 °C @ 760 mmHg[4]
Flash Point 138.33 °C (281.00 °F)[4]
Solubility Soluble in alcohol, insoluble in water[4]
Spectroscopic Analysis
  • 1H NMR: The spectrum would be expected to show signals corresponding to the methyl protons of the acetyl group (a singlet around 2.0-2.3 ppm), the methyl protons on the cyclohexane ring, and the gem-dimethyl protons adjacent to the thioacetate group. The protons on the cyclohexane ring would appear as complex multiplets.

  • 13C NMR: The spectrum would feature a carbonyl carbon signal from the ketone group (around 200-210 ppm) and another from the acetyl group (around 195-205 ppm). Signals for the quaternary carbon attached to the sulfur atom and the various carbons of the cyclohexane ring would also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the two carbonyl groups (C=O stretch), one for the ketone and one for the thioester, typically in the region of 1680-1720 cm-1. C-H stretching and bending vibrations for the alkyl groups would also be prominent.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group, the thioacetyl group, and cleavage of the cyclohexane ring.

Synthesis of p-Mentha-8-thiol-3-one Acetate

The synthesis of p-mentha-8-thiol-3-one acetate is typically a two-step process starting from pulegone, a naturally occurring monoterpene.

  • Synthesis of p-Mentha-8-thiol-3-one: The first step involves the synthesis of the thiol precursor. This can be achieved through the reaction of pulegone with hydrogen sulfide in the presence of a base.[5] A patented method describes the reaction of pulegone or iso-pulegone with hydrogen sulfide in an anhydrous environment with a base to yield p-menthane-8-thiol-3-one.[5] Another approach involves the non-enzymatic reaction of pulegone with cysteine to form a cysteine conjugate, which is then treated with a β-lyase enzyme to yield the desired thiol.[6]

  • Acetylation of p-Mentha-8-thiol-3-one: The subsequent step is the acetylation of the thiol to form the final product. A patented method outlines the acetylation of p-mentha-8-thiol-3-one using acetic anhydride with anhydrous sodium acetate as a catalyst.[7][8] The reaction is carried out by heating the mixture and distilling off the acetic acid that is generated.[7][8]

G Pulegone Pulegone Thiol p-Mentha-8-thiol-3-one Pulegone->Thiol + H2S / Base Acetate p-Mentha-8-thiol-3-one Acetate Thiol->Acetate + Acetic Anhydride / Catalyst

Caption: General synthesis workflow for p-Mentha-8-thiol-3-one acetate.

Experimental Protocol: Acetylation of p-Mentha-8-thiol-3-one

The following is a representative experimental protocol based on a patented synthesis method.[7][8]

Materials:

  • p-Mentha-8-thiol-3-one

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium carbonate solution

  • Round-bottom flask equipped with a distillation apparatus and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a three-necked flask, add p-mentha-8-thiol-3-one, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.

  • Heat the reaction mixture to 100-120°C.

  • Continuously distill the acetic acid formed during the reaction under vacuum.

  • Monitor the reaction progress using Gas Chromatography (GC) until the content of p-mentha-8-thiol-3-one is less than 1%.

  • After the reaction is complete, distill off the excess acetic anhydride under vacuum.

  • Wash the resulting material with a sodium carbonate aqueous solution to neutralize any remaining acidic impurities.

  • Perform fractional distillation to purify the product, removing any low-boiling fractions to obtain the final p-mentha-8-thiol-3-one acetate.

Applications in Flavor and Fragrance

p-Mentha-8-thiol-3-one acetate is a highly valued ingredient in the flavor and fragrance industry due to its unique and potent aroma profile. Its increased stability compared to its thiol precursor makes it a more versatile component in various formulations.[1]

It is particularly effective in creating and enhancing a variety of fruit flavors:

  • Blackcurrant: It is a key component in blackcurrant flavors, where it imparts a characteristic and authentic note.[1]

  • Tropical Fruits: It finds application in guava, lychee, passionfruit, and pineapple flavors, adding complexity and a "catty" nuance.[1]

  • Stone Fruits: It is used to lift and add realism to apricot, nectarine, and peach flavors.[1]

  • Citrus Fruits: In small amounts, it can add a fresh juice character to bergamot and grapefruit flavors.[1]

  • Berry Fruits: It is used to brighten blackberry and blueberry flavors.[1]

The typical use levels in finished products are in the parts-per-million (ppm) range, highlighting its high impact.[1]

Potential in Drug Development

While primarily used in the flavor and fragrance industry, the chemical structure of p-mentha-8-thiol-3-one acetate presents intriguing possibilities for drug development. The presence of a thioester group, which can be hydrolyzed in vivo to release a free thiol, is a key feature. Thiols are known to be nucleophilic and can interact with various biological targets.

Potential areas of investigation include:

  • Enzyme Inhibition: The thiol group can potentially interact with the active sites of enzymes, particularly those containing metal ions or susceptible to nucleophilic attack.

  • Antioxidant Properties: Thiols can act as antioxidants by scavenging reactive oxygen species.

  • Prodrug Design: The acetate group can be considered a prodrug moiety, designed to release the active thiol compound under specific physiological conditions.

Further research is required to explore the biological activities of p-mentha-8-thiol-3-one and its acetate derivative. This could involve screening for activity against various drug targets and investigating its metabolic fate in biological systems.

Safety and Handling

p-Mentha-8-thiol-3-one acetate is classified as causing skin and serious eye irritation.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[3] It is also recommended to work in a well-ventilated area.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3][9]

Conclusion

p-Mentha-8-thiol-3-one acetate is a molecule with a dual personality. It is a well-established and highly effective aroma compound that has found a firm place in the flavor and fragrance industry. Its unique sensory properties and enhanced stability make it a valuable tool for creating a wide range of fruit flavors. Looking ahead, its chemical structure, particularly the presence of a masked thiol group, suggests a potential for this compound to be explored in the realm of drug discovery and development. Further research into its biological activities could unlock new applications for this versatile molecule.

References

  • Perfumer & Flavorist. (2018, June 26). Flavor Bites: Para-mentha-8-thiol-3-one acetate. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-Mentha-8-thiol-3-one acetate. Retrieved from [Link]

  • Leffingwell, J.C. & Associates. (n.d.). The p-Menthan-8-thiol-3-one acetates. Retrieved from [Link]

  • Lamparsky, D., & Schudel, P. (1977). U.S. Patent No. 4,032,478. Washington, DC: U.S.
  • Jiangsu Taining Flavor and Perfume Co., Ltd. (2012).
  • The Good Scents Company. (n.d.). buchu mercaptan acetate menthone thioacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). P-MENTHA-8-THIOL-3-ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]

  • PubChem. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN102816094B - Method for synthesizing cis-and trans-menthone-8-thioacetate.
  • IMPPAT. (n.d.). 8-Acetylthio-P-Menthan-3-One. Retrieved from [Link]

  • Van der Schaft, P. H., & de Jong, C. (1993). U.S. Patent No. 5,182,194. Washington, DC: U.S.
  • U.S. Environmental Protection Agency. (n.d.). p-Mentha-8-thiol-3-one - Chemical Activity Summary. Retrieved from [Link]

  • Wani, S. A., et al. (2025). Mint (Mentha spp.): A comprehensive review of its phytochemistry, pharmacological properties, and applications. World Journal of Biology Pharmacy and Health Sciences, 24(02), 416–422.
  • Wani, S. A., et al. (2022). Mentha: A review on its bioactive compounds and potential health benefits. Quality Assurance and Safety of Crops & Foods, 14(4), 155-167.
  • Global Substance Registration System. (n.d.). P-MENTHA-8-THIOL-3-ONE. Retrieved from [Link]

  • INCHEM. (n.d.). JECFA Evaluations-p-MENTHA-8-THIOL-3-ONE-. Retrieved from [Link]

Sources

Exploratory

Natural Occurrence, Biosynthesis, and Analytical Profiling of p-Mentha-8-Thiol-3-One Acetate in Botanical Reservoirs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The organosulfur monoterpenoid p-Mentha-8-thiol-3-one acetate (also known as 8-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The organosulfur monoterpenoid p-Mentha-8-thiol-3-one acetate (also known as 8-acetylthio-p-menthan-3-one or buchu mercaptan acetate) is a high-impact aroma chemical and bioactive secondary metabolite[1]. While trace sulfur compounds are ubiquitous in nature, the specific thioesterification of p-menthane derivatives is a highly specialized botanical adaptation. This whitepaper synthesizes the current scientific consensus on its natural occurrence, primarily within the Agathosma (Buchu) genus and Ribes nigrum (Blackcurrant), detailing its biosynthetic pathways, ecological function, and the rigorous analytical methodologies required for its isolation and quantification.

Chemical Identity and Physico-Chemical Parameters

p-Mentha-8-thiol-3-one acetate exists naturally as a mixture of cis- and trans- diastereomers, dictated by the relative stereochemistry at the C-1 and C-4 positions of the cyclohexane ring. The compound is characterized by an extremely low olfactory threshold, imparting a potent blackcurrant, green, and "catty" aroma[1].

Table 1: Quantitative Physico-Chemical Profile

ParameterValue / Description
Chemical Name O-[2-[(1S)-4-methyl-2-oxocyclohexyl]propan-2-yl] ethanethioate[1]
CAS Registry Numbers 94293-57-9, 63299-27-4[1],[2]
FEMA Number 3809[1]
Molecular Formula C₁₂H₂₀O₂S[1]
Molecular Weight 228.35 g/mol [1]
Specific Gravity (20 °C) 1.043 – 1.053[1]
Refractive Index (20 °C) 1.497 – 1.506[1]
LogP (o/w) 2.461 (Estimated)[1]

Botanical Reservoirs and Ecological Function

The natural occurrence of p-mentha-8-thiol-3-one acetate is highly restricted, serving as a chemotaxonomic marker for specific aromatic plants. It is predominantly found in the essential oils of the Rutaceae and Saxifragaceae families.

Table 2: Primary Botanical Sources and Concentration

Botanical SourceCommon NameOccurrence LevelChemotypic Significance
Agathosma crenulata Oval-leaf BuchuUp to 7% of essential oil[3]trans-8-acetylthio-p-menthan-3-one is a major characteristic marker, co-occurring with high levels of pulegone (up to 54%)[3].
Agathosma betulina Round-leaf BuchuTrace to Minor[4]Co-occurs alongside its precursor 8-mercapto-p-menthan-3-one. Acts as a key marker compound distinguishing it from non-commercial species[4].
Ribes nigrum Blackcurrant BudsTrace (<0.1%)[5]Contributes heavily to the absolute's signature cassis/catty organoleptic profile[5].

Ecological Causality: The biosynthesis of potent sulfur volatiles in Agathosma species is an evolutionary defense mechanism. The intense, sulfurous ("catty") odor deters herbivory in the harsh, resource-poor environments of the South African fynbos. Furthermore, the conversion of the free thiol (8-mercapto-p-menthan-3-one) to its acetate ester reduces cellular toxicity and volatility, allowing the plant to store the compound in glandular trichomes until mechanical disruption occurs.

Biosynthetic Pathway in Planta

The biogenesis of p-mentha-8-thiol-3-one acetate is a multi-step enzymatic process. It begins with the highly abundant monoterpene pulegone [3]. An enzymatic conjugate addition (Michael addition) of a biogenic sulfur donor (such as hydrogen sulfide or a cysteine derivative) to the α,β-unsaturated ketone system of pulegone yields the free thiol, 8-mercapto-p-menthan-3-one[6]. Subsequently, a specialized acyltransferase catalyzes the thioesterification of the thiol group using Acetyl-CoA, yielding the final acetate.

Biosynthesis Pulegone Pulegone (Major Precursor) Mercaptan 8-Mercapto-p-menthan-3-one (Buchu Mercaptan) Pulegone->Mercaptan Thio-addition H2S Biogenic Sulfur Donor (Enzymatic Addition) H2S->Mercaptan Acetate p-Mentha-8-thiol-3-one Acetate (8-Acetylthio-p-menthan-3-one) Mercaptan->Acetate Thioesterification AcetylCoA Acetyl-CoA (Acyltransferase) AcetylCoA->Acetate

Figure 1: Biosynthetic pathway of p-Mentha-8-thiol-3-one acetate from Pulegone.

Analytical Methodologies & Experimental Protocols

Due to the trace natural occurrence and thermal lability of thioesters, conventional hydrodistillation often leads to artifact formation (hydrolysis back to the free thiol). To ensure scientific integrity, researchers must employ self-validating, low-temperature extraction protocols coupled with element-specific detection.

Protocol: Cryogenic Extraction and Chiral GC-MS/SCD Analysis

Rationale & Causality: Cryogenic milling prevents the volatilization of low-boiling-point terpenes. Using a Sulfur Chemiluminescence Detector (SCD) in parallel with Mass Spectrometry (MS) provides a self-validating system: the MS confirms the structural identity via fragmentation patterns, while the SCD provides an equimolar, matrix-independent quantification of the sulfur atom, bypassing the signal suppression often caused by co-eluting non-sulfur monoterpenes (like limonene or menthone).

Step-by-Step Methodology:

  • Sample Preparation: Flash-freeze 10.0 g of fresh Agathosma crenulata leaves[3] in liquid nitrogen. Pulverize to a fine powder using a cryogenic mill.

  • Internal Standard Addition: Spike the powder with 50 µL of a 100 ppm 1-octanethiol solution (internal standard for SCD quantification).

  • Solvent Extraction: Macerate the tissue in 50 mL of high-purity Dichloromethane:Pentane (1:1 v/v) at 4 °C for 2 hours under constant orbital shaking. Note: Non-polar solvents selectively partition the thioester away from highly polar plant matrix components.

  • Filtration and Concentration: Filter the extract through anhydrous sodium sulfate to remove residual water. Concentrate the eluate to exactly 1.0 mL using a gentle stream of ultra-high purity nitrogen at 0 °C.

  • Chromatographic Separation: Inject 1 µL of the extract into a GC equipped with a chiral stationary phase (e.g., 2,3-di-O-pentyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp at 3 °C/min to 200 °C.

  • Tandem Detection: Split the column effluent 1:1 between the MS (operated in Electron Ionization mode at 70 eV) and the SCD (furnace temperature 800 °C).

  • Data Validation: Calculate the cis/trans diastereomeric ratio by integrating the SCD peaks. Confirm the identity by matching the MS spectra against the NIST library and authentic synthetic standards.

AnalyticalWorkflow Sample Botanical Material (Buchu / Blackcurrant) Extraction Cryogenic Maceration (DCM/Pentane) Sample->Extraction Cell Lysis & Solvation Distillation Gentle Concentration (N2 Stream at 0°C) Extraction->Distillation Matrix Removal GCMS Chiral GC-MS/SCD (Enantiomeric Separation) Distillation->GCMS Injection Data Quantification (cis/trans Isomer Ratio) GCMS->Data Mass & Sulfur Detection

Figure 2: Self-validating analytical workflow for the isolation and quantification of botanical thioesters.

Organoleptic and Pharmacological Significance

In drug development and formulation, p-mentha-8-thiol-3-one acetate is highly valued as an organoleptic masking agent. Its intense berry/tropical flavor profile[1] is capable of masking the bitter or metallic off-notes of active pharmaceutical ingredients (APIs) at sub-ppm concentrations.

Commercially, while the natural extract is highly prized, the compound is also synthesized by reacting pulegone with hydrogen sulfide in the presence of a base (e.g., triethylamine)[6] followed by acetylation, yielding a nature-identical liquid mixture of cis–trans-isomers[6]. Understanding the natural cis/trans ratios found in specific Agathosma chemotypes[3] allows flavor chemists to accurately reconstitute authentic botanical profiles for high-end pharmaceutical syrups, lozenges, and nutraceuticals.

References

  • Fragrance University. "buchu mercaptan acetate - Organoleptic and Physical Properties". Fragrance University Database. Available at: [Link]

  • Posthumus, M. A., et al. "Chemical Composition of the Essential Oils of Agathosma betulina, A. crenulata and an A. betulina x crenulata Hybrid (Buchu)". Journal of Essential Oil Research. Available at:[Link]

  • Mnisi, et al. "Cultivation practices and phytochemical composition of A. betulina and A. crenulata: A review". Journal of Medicinal Plants for Economic Development. Available at:[Link]

  • Perflavory. "black currant bud concrete, 97676-19-2". Perflavory Database. Available at:[Link]

  • Chuo Koryo. "p-mentha-8-thiol-3-one acetate | CAS 63299-27-4". Chuo Koryo Database. Available at:[Link]

Sources

Foundational

The Discovery, Synthesis, and Application of p-Mentha-8-Thiol-3-One Acetate: A Technical Whitepaper

Executive Summary & Historical Context The discovery of sulfur-containing monoterpenoids fundamentally shifted the paradigm of the flavor and fragrance (F&F) industry. The parent compound, p-mentha-8-thiol-3-one (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The discovery of sulfur-containing monoterpenoids fundamentally shifted the paradigm of the flavor and fragrance (F&F) industry. The parent compound, p-mentha-8-thiol-3-one (commonly known as Buchu mercaptan), was originally identified as the character-impacting constituent of Buchu leaf oil (Agathosma betulina)[1]. While Buchu mercaptan possesses an intensely powerful blackcurrant and catty odor, free thiols are notoriously susceptible to oxidative degradation (forming disulfides) and polymerization under ambient conditions[2].

To mitigate these stability issues while preserving the highly desirable organoleptic properties, flavor chemists synthesized its thioester derivative: p-Mentha-8-thiol-3-one acetate (also known as buchu mercaptan acetate or menthone-8-thioacetate)[3][4]. By masking the reactive sulfhydryl group, the acetate derivative provides a controlled release of the active odorant, enhanced shelf-life, and a more rounded, fruity-herbal sensory profile[4].

Chemical Profiling & Physicochemical Properties

p-Mentha-8-thiol-3-one acetate belongs to the class of menthane monoterpenoids[5]. The molecule features a cyclohexane ring with a methyl group at position 1 and a 2-(acetylthio)propan-2-yl group at position 4[5].

Table 1: Physicochemical and Organoleptic Properties

PropertyValue
IUPAC Name S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate[6]
CAS Numbers 94293-57-9[3], 63299-27-4[7], 57129-12-1[8]
FEMA Number 3809[5][9]
Molecular Formula C12H20O2S[3][5]
Molecular Weight 228.35 g/mol [3][5]
LogP 3.27[5]
Odor Profile Catty, fruity, herbal, blackcurrant, tropical[3][4]
Taste Profile Fruity, herbal, tropical, berry[4]

Synthesis Methodology: From Pulegone to Thioacetate

The synthesis of p-mentha-8-thiol-3-one acetate relies on the strategic functionalization of naturally occurring or synthetic pulegone. As a Senior Application Scientist, I emphasize that the causality behind this specific two-step protocol is to ensure high regioselectivity during the thia-Michael addition, followed by immediate protection of the thiol to prevent oxidative dimerization.

Step-by-Step Experimental Protocol

Step 1: Thia-Michael Addition

  • Objective: Introduce the sulfhydryl group to the terpene backbone.

  • Reagents: Pulegone, Hydrogen sulfide (H2S), Triethylamine (or ethanolic potassium hydroxide)[1].

  • Procedure: Pulegone is dissolved in an inert solvent. H2S gas is bubbled through the solution in the presence of a catalytic amount of base[1].

  • Mechanism: The base deprotonates H2S, generating the hydrosulfide anion (HS⁻), which attacks the sterically hindered β-carbon of the α,β-unsaturated ketone (pulegone) via a 1,4-conjugate addition. This yields the intermediate p-mentha-8-thiol-3-one[1].

Step 2: Thiol Acetylation (Protection)

  • Objective: Convert the reactive free thiol into a stable thioester.

  • Reagents: p-Mentha-8-thiol-3-one, Acetic anhydride, Pyridine.

  • Procedure: The crude thiol is immediately reacted with an excess of acetic anhydride in the presence of pyridine at 0°C, then allowed to warm to room temperature.

  • Mechanism: Nucleophilic attack of the thiol sulfur onto the carbonyl carbon of acetic anhydride yields the thioacetate. The use of pyridine neutralizes the acetic acid byproduct, driving the reaction forward.

  • Purification: The mixture is quenched with ice water, extracted with ethyl acetate, washed with dilute HCl and brine, dried over anhydrous Na2SO4, and purified via vacuum distillation.

SynthesisWorkflow Pulegone Pulegone (α,β-unsaturated ketone) Michael Thia-Michael Addition (H2S, Base Catalyst) Pulegone->Michael Thiol p-Mentha-8-thiol-3-one (Reactive Intermediate) Michael->Thiol Acetylation Acetylation (Acetic Anhydride, Pyridine) Thiol->Acetylation Acetate p-Mentha-8-thiol-3-one Acetate (Stable Thioester) Acetylation->Acetate

Synthesis workflow of p-Mentha-8-thiol-3-one Acetate from Pulegone.

Mechanisms of Action & Sensory Pathways

In flavor and fragrance applications, p-mentha-8-thiol-3-one acetate acts as a highly efficient pro-fragrance. In aqueous or enzymatic environments (such as human saliva or the skin microbiome), the thioester bond undergoes slow hydrolysis, releasing the highly potent free thiol (buchu mercaptan). This slow-release mechanism ensures a prolonged sensory experience, particularly in tropical fruit and berry flavorings[4].

Upon reaching the olfactory epithelium, the molecule binds to specific Olfactory Receptors (ORs) tuned to sulfur-containing moieties. This binding triggers a G-protein coupled receptor (GPCR) cascade, amplifying the signal of even trace amounts of the compound.

OlfactoryPathway Odorant p-Mentha-8-thiol-3-one Acetate Receptor Olfactory Receptor (OR) Binding Odorant->Receptor GProtein G-protein (Golf) Activation Receptor->GProtein AC Adenylate Cyclase (AC3) Activation GProtein->AC cAMP cAMP Generation AC->cAMP Depolarization Ion Channel Opening (Ca2+/Na+ Influx) -> Depolarization cAMP->Depolarization

Olfactory GPCR signaling cascade triggered by thioacetate odorants.

Regulatory Standards & Industrial Applications

Trustworthiness in formulation requires strict adherence to safety and regulatory standards. p-Mentha-8-thiol-3-one acetate is recognized under FEMA GRAS (Flavor and Extract Manufacturers Association, Generally Recognized as Safe) with FEMA Number 3809[5][9].

  • Usage Levels: In fragrances, the compound is recommended for use at levels up to 0.5000% in the fragrance concentrate. In food applications, it is utilized in trace amounts (ppm levels) due to its high impact. For instance, it is used in baked goods (1-10 ppm), frozen dairy (0.2-10 ppm), and non-alcoholic beverages (0.1-0.3 ppm)[4].

  • Safety Profile: The pure compound is classified as a mild irritant (Xi) to skin and eyes, requiring standard PPE (gloves, eye protection) during pure handling and manufacturing.

Conclusion

The development of p-mentha-8-thiol-3-one acetate exemplifies the intersection of natural product discovery and synthetic optimization. By converting the volatile and reactive buchu mercaptan into a stable thioacetate, chemists have provided the F&F industry with a reliable, high-impact ingredient capable of delivering authentic blackcurrant and tropical notes with superior longevity and formulation stability.

References

  • Pherobase - Plant Compound: cis-8-(Acetylthio)-p-3-menthanone URL: [Link]

  • The Good Scents Company - buchu mercaptan acetate menthone thioacetate URL: [Link]

  • FooDB - Showing Compound (S)-Menthone 8-thioacetate (FDB016428) URL: [Link]

  • The Good Scents Company - trans-buchu mercaptan acetate (1R,4R)-menthone-8-thioacetate URL:[Link]

  • The Good Scents Company - buchu mercaptan acetate 94293-57-9 URL:[Link]

  • The Good Scents Company - (1R,4S)-buchu mercaptan acetate, 57129-12-1 URL:[Link]

  • Endeavour Speciality Chemicals - p-Mentha-8-thiol-3-one acetate URL: [Link]

  • ChemBK - p-Mentha-8-thiol-3-one (natural) URL: [Link]

  • Fragrance University - buchu mercaptan acetate URL: [Link]

  • Chemsrc - p-Mentha-8-Thiol-3-One Acetate | CAS#:63299-27-4 URL: [Link]

  • Worldwide Life - p-Mentha-8-thiol-3-one acetate- cis + trans - 25g URL: [Link]

  • The Good Scents Company - buchu mercaptan p-mentha-8-thiol-3-one URL:[Link]

  • Google Patents - US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one URL

Sources

Exploratory

Olfactory Threshold and Sensory Profile of p-Mentha-8-Thiol-3-One Acetate: A Technical Guide for Flavor and Fragrance Development

Abstract In the realm of high-impact aroma chemicals, sulfur-containing monoterpenoids represent a unique class of compounds capable of defining a flavor profile at trace concentrations. While 8-mercapto-p-menthan-3-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the realm of high-impact aroma chemicals, sulfur-containing monoterpenoids represent a unique class of compounds capable of defining a flavor profile at trace concentrations. While 8-mercapto-p-menthan-3-one (Buchu mercaptan) is widely recognized for its extreme potency, its acetylated derivative—p-Mentha-8-thiol-3-one acetate (CAS: 63299-27-4 / 94293-57-9)—offers a sophisticated alternative for formulators. As a Senior Application Scientist, I have structured this guide to dissect the stereochemical dynamics, sensory thresholds, analytical methodologies, and formulation advantages of this critical thioester.

Chemical Identity & Stereochemical Dynamics

p-Mentha-8-thiol-3-one acetate (also known as 3-oxo-p-menthane-8-thiol acetate or Buchu mercaptan acetate) is a chiral thioester naturally occurring in trace amounts within specific botanicals, such as Agathosma crenulata (Buchu leaf)[1].

The olfactory receptors in the human epithelium are highly stereoselective. Because the p-menthane ring contains multiple chiral centers, the spatial orientation of the thioacetate group relative to the methyl and ketone groups dictates the molecule's binding affinity and resultant sensory perception. The compound is typically synthesized via the acetylation of optically pure stereoisomers of 8-mercapto-p-menthan-3-one[2].

Synthesis and Biotransformation Pathway

From a developmental standpoint, understanding the synthesis and natural biotransformation of this compound is crucial. In biological matrices, thioesters often act as stable precursors ("pro-flavors") that are enzymatically cleaved by plant thioesterases upon tissue disruption, releasing the highly volatile free thiol[1].

Pathway Pulegone (R)-(+)-Pulegone (Precursor) Thiol 8-Mercapto-p-menthan-3-one (Free Thiol) Pulegone->Thiol Base Catalysis H2S H2S (Michael Addition) H2S->Thiol Acetate p-Mentha-8-thiol-3-one acetate (Thioester) Thiol->Acetate Chemical Synthesis Ac2O Ac2O / Pyridine (Acetylation) Ac2O->Acetate Acetate->Thiol Enzymatic Hydrolysis Enzyme Plant Thioesterases (In vivo cleavage) Enzyme->Thiol

Chemical synthesis and enzymatic biotransformation of p-Mentha-8-thiol-3-one acetate.

Sensory Profile and Olfactory Thresholds

The causality behind the widespread use of p-Mentha-8-thiol-3-one acetate lies in its ability to deliver a robust blackcurrant and tropical fruit profile without the immediate, overwhelming "catty" (tomcat urine) off-notes that easily occur when the free thiol is overdosed.

As established by Köpke et al., the stereoisomers of 3-oxo-p-menthane-8-thiol acetate exhibit distinct sensory properties[2]. The (1S,4S)-trans isomer is highly prized for its exotic, penetrating berry notes, whereas the (1R,4R)-trans isomer leans heavily into musty, sulfury territories[3].

Quantitative Data Summary

Table 1: Comparative Olfactory Thresholds and Sensory Descriptors

CompoundStereochemistryOlfactory ThresholdPrimary Sensory Descriptors
8-Mercapto-p-menthan-3-one Racemic mixture~0.001 ppb (Water)Sweet, pungent, minty, catty, blackcurrant, grape[4]
p-Mentha-8-thiol-3-one acetate (1S,4S)-transLow ppb rangeGreen, blackcurrant, exotic, intensive, penetrating[3]
p-Mentha-8-thiol-3-one acetate (1R,4R)-transLow ppb rangeMusty, sulfury, intensive[3]
p-Mentha-8-thiol-3-one acetate Commercial MixSub-ppm usageCatty, fruity, herbaceous, tropical[5]

Experimental Protocols for Sensory Evaluation

To accurately quantify the threshold and profile of such high-impact trace volatiles, standard analytical chemistry (e.g., FID or MS alone) is insufficient due to instrument detection limits. The human olfactory system must be integrated as the primary detector.

Protocol 1: Aroma Extract Dilution Analysis (AEDA)

Causality: AEDA is utilized because it provides a proportional ranking of odor potency (Flavor Dilution factor) directly correlated to human perception, bypassing the limitations of instrumental sensitivity. Self-Validating System: The protocol incorporates a matrix blank to rule out background contamination and a daily panelist calibration standard to normalize physiological sensitivity fluctuations.

  • Sample Preparation: Prepare a 10 ppm stock solution of p-Mentha-8-thiol-3-one acetate in a neutral solvent (e.g., diethyl ether).

  • Serial Dilution: Create a 1:3 serial dilution cascade (e.g., 10 ppm, 3.33 ppm, 1.11 ppm, down to the low ppt range).

  • Calibration: Have the sensory panel evaluate a known concentration of (E)-2-decenal to establish a baseline sensitivity threshold for the day.

  • Evaluation: Present the dilutions to the trained panel in ascending order of concentration.

  • FD Factor Calculation: The Flavor Dilution (FD) factor is recorded at the highest dilution where the specific "blackcurrant/sulfury" note is positively identified by at least 80% of the panel.

Protocol 2: Chirospecific GC-O-MS Analysis

Causality: Enantiomers of sulfur compounds co-elute on standard non-polar GC columns. An enantioselective chiral stationary phase (e.g., TBDMS-β-CD) is mandatory because the cyclodextrin cavity allows for inclusion complexation, separating the (1S,4S) and (1R,4R) enantiomers based on steric fit[2]. Self-Validating System: Co-injection of a known racemic reference standard prior to the sample run establishes empirical Retention Indices (RI) for each enantiomer, preventing misidentification.

  • Column Setup: Install an octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin capillary column in the GC system.

  • Effluent Splitting: Configure a 1:1 effluent splitter at the end of the column, directing half the flow to a Mass Spectrometer (MS) and half to a humidified Olfactometry port (GC-O).

  • Reference Run: Inject the racemic standard to map the retention times of all four possible stereoisomers.

  • Sample Injection: Inject the target extract.

  • Data Correlation: The panelist records odor descriptors and intensities at the GC-O port using a time-intensity interface, which is subsequently overlaid with the MS chromatogram for precise structural assignment.

Workflow Sample Sample Matrix (Extraction & Enrichment) ChiralGC Enantioselective GC (TBDMS-β-CD Phase) Sample->ChiralGC Injection Splitter Effluent Splitter (1:1 Ratio) ChiralGC->Splitter Elution MS Mass Spectrometry (Structural ID) Splitter->MS Analytical Olf Olfactometry (GC-O) (Sensory Panel) Splitter->Olf Sensory Data AEDA Analysis (Flavor Dilution Factor) MS->Data m/z spectra Olf->Data Odor descriptors

Chirospecific GC-O-MS workflow for the sensory evaluation of stereoisomeric thioesters.

Formulation Stability & Application Insights

From a drug development and flavor formulation perspective, utilizing the acetate over the free thiol is a strategic choice driven by chemical stability.

Free thiols are highly susceptible to oxidative dimerization, forming disulfides that drastically alter the sensory profile—often degrading a fresh, juicy berry note into a flat, rubbery aroma. By utilizing p-Mentha-8-thiol-3-one acetate, the sulfur atom is protected via esterification.

In oral pharmaceutical suspensions or functional beverages, this thioester acts as a sustained-release masking agent. Endogenous esterases in the oral cavity and saliva slowly hydrolyze the acetate bond, releasing the ultra-potent free thiol over time. This targeted release effectively masks the lingering bitterness of Active Pharmaceutical Ingredients (APIs) while maintaining a stable shelf-life in the formulated product.

References

  • Köpke, T., Schmarr, H.-G., & Mosandl, A. (1992). Stereoisomeric flavour compounds. Part LVII: The stereoisomers of 3-oxo-p-menthane-8-thiol acetate, simultaneously stereoanalysed with their corresponding thiols. Flavour and Fragrance Journal. Semantic Scholar. 2

  • Leffingwell, J. C. The p-Menthan-8-thiol-3-one acetates: Chirality & Odour Perception. Leffingwell & Associates. 3

  • ChemicalBook. p-Mentha-8-thiol-3-one | 38462-22-5. 4

  • The Good Scents Company. Buchu mercaptan acetate. 5

  • Durham University E-Theses. Thioesterases in fruit and the generation of high impact aroma chemicals. 1

Sources

Foundational

The Biogenesis of p-Mentha-8-Thiol-3-One Acetate: A Technical Blueprint for Thioester Biosynthesis in Agathosma Species

Executive Summary The botanical synthesis of sulfur-containing monoterpenoids represents one of the most specialized metabolic convergences in plant biochemistry. Among these, p-mentha-8-thiol-3-one (commonly known as Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The botanical synthesis of sulfur-containing monoterpenoids represents one of the most specialized metabolic convergences in plant biochemistry. Among these, p-mentha-8-thiol-3-one (commonly known as Buchu mercaptan) and its acetylated derivative, p-mentha-8-thiol-3-one acetate , are highly prized organosulfur compounds native to the Agathosma genus (specifically A. betulina and A. crenulata)[1]. These compounds are characterized by their extreme olfactory potency, imparting intense cassis, blackcurrant, and tropical fruit notes at sub-part-per-billion thresholds.

For drug development professionals and flavor chemists, understanding the biogenesis of these thioesters is critical. The pathway provides a blueprint for the enzymatic functionalization of unreactive terpenes into highly bioactive, receptor-specific ligands. This whitepaper deconstructs the biogenetic pathway, stereochemical kinetics, and the self-validating analytical protocols required to track thioacetate biosynthesis in vivo.

Metabolic Origins: The Convergence of Terpene and Sulfur Pathways

The biosynthesis of p-mentha-8-thiol-3-one acetate is not a linear pathway but a convergence of the Methylerythritol Phosphate (MEP) pathway and sulfur assimilation/detoxification mechanisms .

  • Terpene Backbone Generation: The cycle begins in the plastids, where the MEP pathway yields geranyl pyrophosphate (GPP). Terpene synthases cyclize GPP into limonene, which undergoes a series of cytochrome P450-mediated oxidations to form pulegone , a highly electrophilic α,β-unsaturated ketone.

  • Thiol Conjugation (The Storage Phase): Pulegone's conjugated double bond makes it susceptible to nucleophilic attack. In the plant cell, a sulfur donor—typically glutathione (GSH) or L-cysteine—undergoes a Michael-type addition to the C8 position of pulegone. This forms a non-volatile, water-soluble intermediate: 8-S-L-cysteinyl-p-menthan-3-one . This conjugation serves as a cellular detoxification and storage mechanism for reactive enones[2].

  • Cleavage (The Activation Phase): When the plant requires the volatile defense compound, a Carbon-Sulfur (C-S) β-lyase enzyme cleaves the cysteinyl conjugate, releasing the free volatile thiol, p-mentha-8-thiol-3-one[3].

  • Acetylation (The Modification Phase): Finally, an alcohol/thiol O-acetyltransferase (AAT) utilizes Acetyl-CoA to acetylate the free sulfhydryl group, yielding the final thioester: p-mentha-8-thiol-3-one acetate [4].

Biosynthesis GPP Geranyl Pyrophosphate (MEP Pathway) Limonene Limonene GPP->Limonene Terpene Synthase Pulegone Pulegone (α,β-unsaturated ketone) Limonene->Pulegone P450 Oxidation Conjugate 8-S-Cysteinyl-p-menthan-3-one (Non-volatile Precursor) Pulegone->Conjugate L-Cysteine (Michael Addition) Thiol p-Mentha-8-thiol-3-one (Free Thiol) Conjugate->Thiol C-S β-lyase (Cleavage) Acetate p-Mentha-8-thiol-3-one Acetate (Thioacetate) Thiol->Acetate Acetyltransferase (AAT) + Acetyl-CoA

Biosynthetic pathway of p-mentha-8-thiol-3-one acetate from geranyl pyrophosphate.

Enzymatic Kinetics & Stereochemistry

The pharmacological and sensory impact of these thioesters is strictly dictated by their stereochemistry. The bioconversion of pulegone preferentially yields the (1S,4S)-trans and (1R,4S)-cis diastereomers.

The stereoselective nature of the plant's β-lyase and AAT enzymes ensures that the resulting natural extract is heavily skewed toward the (1S,4S)-enantiomer, which possesses the highly desirable "clean, fresh, passion fruit-like" aroma. In contrast, racemic synthetic mixtures often contain the (1R,4R)-isomer, which exhibits a degraded, onion-like malodor[5]. Tracking this stereospecificity is the ultimate marker of true in vivo biosynthesis versus synthetic adulteration.

Experimental Methodologies: Isotope-Dilution Biosynthetic Tracking

To study the biogenesis of p-mentha-8-thiol-3-one acetate without interference from endogenous background compounds, researchers must employ an isotope-labeling strategy coupled with Headspace Solid-Phase Microextraction (HS-SPME).

Self-Validating Protocol: De Novo Thioacetate Tracking

Objective: Validate the enzymatic conversion of pulegone to p-mentha-8-thiol-3-one acetate in Agathosma betulina cuttings.

Why this works (Causality): Traditional liquid-liquid extraction (LLE) exposes sensitive thioacetates to aqueous hydrolysis and oxidative dimerization (forming disulfides). By utilizing HS-SPME, we selectively partition the volatile thioester directly from the vapor phase, preserving the structural integrity of the acetate group. Furthermore, by feeding the plant a deuterated precursor ([²H₈]-pulegone), the system becomes self-validating: any detected [²H₈]-p-mentha-8-thiol-3-one acetate must originate from active enzymatic bioconversion during the incubation period, completely ruling out artifactual contamination.

Step-by-Step Methodology:

  • Matrix Preparation: Excise 5.0 g of fresh, terminal current-year growth from Agathosma betulina.

  • Isotope Feeding: Submerge the cut petioles in a 10 mM aqueous solution of [²H₈]-pulegone. Incubate for 48 hours under a 16h/8h light/dark cycle at 22°C to drive transpiration and cellular uptake.

  • Quenching: Flash-freeze the leaves in liquid nitrogen, then mill into a fine powder. Transfer 1.0 g of the powder to a 20 mL headspace vial. Add 3 mL of saturated NaCl solution to salt-out the volatiles and instantly denature native enzymes, halting further metabolism. Seal with a PTFE/silicone septum.

  • SPME Extraction: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 40 minutes at 45°C.

  • Desorption & Chiral GC-MS: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Route the sample through a selectivity-adjusted β-cyclodextrin chiral stationary phase to resolve the isotopic stereoisomers.

Workflow Prep Botanical Matrix (Agathosma betulina) Spike Spike Heavy Isotope ([²H₈]-Pulegone) Prep->Spike Incubate In Vivo Incubation (48h Bioconversion) Spike->Incubate SPME HS-SPME Extraction (DVB/CAR/PDMS) Incubate->SPME GCMS Enantioselective GC-MS (β-Cyclodextrin Phase) SPME->GCMS Data Stereoisomer Quantification (Isotope Dilution) GCMS->Data

Experimental workflow for tracking de novo thioacetate biosynthesis using isotope dilution.

Quantitative Data Summaries

To effectively evaluate the bioconversion and analytical output, reference the following standardized data matrices.

Table 1: Stereoisomeric Odor Profiles of p-Menthan-8-thiol-3-ones

Compound Stereoisomer Primary Odor Descriptor Relative Sensory Impact
p-Mentha-8-thiol-3-one (1S,4S)-trans Intense cassis, tropical, buchu leaf Extremely High
p-Mentha-8-thiol-3-one (1R,4R)-trans Onion-like, dirty, weak fruity Low
p-Mentha-8-thiol-3-one (1R,4S)-cis Rubber, burnt, sulfurous Moderate (Negative)

| p-Mentha-8-thiol-3-one Acetate | (1S,4S)-trans | Fruity, herbal, sweet blackcurrant | High |

Table 2: GC-MS Acquisition Parameters for Thioester Elucidation

Parameter Specification Rationale (Causality)
Analytical Column β-Cyclodextrin Chiral Phase (30m x 0.25mm) Essential for resolving the critical (1S,4S) from the (1R,4R) enantiomers to verify natural biogenesis.
Inlet Temperature 250°C Ensures complete desorption from the tri-phase SPME fiber without inducing thermal degradation of the acetate group.
Carrier Gas Helium (1.2 mL/min, constant flow) Maintains optimal linear velocity, preventing peak broadening of the highly volatile thiols.

| MS Mode | SIM (Selected Ion Monitoring) | Maximizes signal-to-noise ratio for low-abundance sulfur molecular ions (m/z 186 for thiol, m/z 228 for acetate). |

References

  • Buchu (Agathosma betulina and A. crenulata): Rightfully Forgotten or Underutilized? PubMed Central (PMC) URL:[Link]

  • Enzyme-catalyzed transformations of sulfur-containing flavor precursors Deutsche Nationalbibliothek (d-nb.info) URL: [Link]

  • Evidence for an alternative biogenetic pathway leading to 3-mercaptohexanol and 4-mercapto-4-methylpentan-2-one ResearchGate URL:[Link]

  • Monoterpene biosynthesis in Agathosma crenulata (Buchu) ResearchGate URL:[Link]

  • The p-Menthan-8-thiol-3-ones: Chirality & Odour Perception Leffingwell & Associates URL:[Link]

Exploratory

The Chemical, Physical, and Sensory Paradigm of p-Mentha-8-Thiol-3-One Acetate

Executive Summary p-Mentha-8-thiol-3-one acetate (also known as menthone-8-thioacetate or 8-acetylthio-p-menthan-3-one) is a highly potent menthane monoterpenoid thioester[1][2]. Originally derived from the structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Mentha-8-thiol-3-one acetate (also known as menthone-8-thioacetate or 8-acetylthio-p-menthan-3-one) is a highly potent menthane monoterpenoid thioester[1][2]. Originally derived from the structural motif of Buchu mercaptan (the key odorant in Agathosma betulina), this acetylated derivative represents a critical advancement in flavor chemistry and pro-fragrance design[3][4]. By masking the highly reactive free thiol group with an acetate moiety, formulation scientists achieve enhanced oxidative stability while retaining the profound organoleptic properties—characterized by catty, blackcurrant, and tropical fruit notes[2][5]. This whitepaper provides an authoritative analysis of its physicochemical behavior, synthetic pathways, and receptor pharmacology for researchers in sensory science and molecular design.

Physicochemical Profiling

Understanding the physical parameters of p-mentha-8-thiol-3-one acetate is essential for predicting its behavior in complex matrices, such as lipid emulsions or aqueous beverages. The thioester linkage significantly increases the molecule's lipophilicity compared to its free thiol precursor, altering its partition coefficient and volatility[1].

PropertyValueCausality / Significance
Chemical Formula C₁₂H₂₀O₂S[1][6]Determines the fundamental molecular architecture and mass.
Molecular Weight 228.35 g/mol [1]Optimal mass range for volatility and olfactory receptor interaction.
CAS Registry Numbers 63299-27-4 / 94293-57-9[6][7]Identifies specific isomeric mixtures utilized in commercial synthesis.
FEMA Number 3809[1][6]Regulatory designation for use as a flavoring agent.
LogP (Octanol/Water) 3.27[1]High lipophilicity dictates its affinity for lipid-rich domains in formulations.
Water Solubility 0.092 g/L (at 25°C)[1]Low aqueous solubility necessitates emulsifiers in beverage applications.
Odor Profile Catty, blackcurrant, herbal[2][5]Driven by the specific spatial orientation of the thioester moiety.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of p-mentha-8-thiol-3-one acetate relies on the semi-synthetic derivatization of (R)-(+)-pulegone[3][7]. The protocol below is designed as a self-validating system, ensuring that each transformation is mechanistically sound and analytically verifiable.

Step-by-Step Synthesis Protocol
  • Michael Addition (Thiolation):

    • Procedure: Dissolve 10 mmol of (R)-(+)-pulegone in 20 mL of anhydrous ethanol. Add 1.5 equivalents of sodium hydrosulfide (NaSH) and 0.1 equivalents of triethylamine (TEA). Stir at 0°C for 4 hours[7].

    • Causality: TEA acts as a base to generate the highly nucleophilic hydrosulfide ion. The 0°C temperature is critical; it kinetically favors the 1,4-conjugate addition over 1,2-addition and minimizes the oxidative dimerization of the resulting thiol into disulfides.

    • Self-Validation: Monitor via TLC. The disappearance of the UV-active pulegone spot and the appearance of a new spot that stains yellow with Ellman’s reagent (DTNB) confirms the successful formation of the free thiol intermediate (p-mentha-8-thiol-3-one).

  • Thioesterification (Acetylation):

    • Procedure: Isolate the intermediate and dissolve it in anhydrous dichloromethane (DCM). Add 2.0 equivalents of pyridine, followed by the dropwise addition of 1.5 equivalents of acetic anhydride at 0°C. Warm to room temperature and stir for 2 hours.

    • Causality: The tertiary thiol at the C8 position is sterically hindered. Pyridine acts not only as an acid scavenger but also as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that drives the acylation forward.

    • Self-Validation: Perform a secondary TLC stain with Ellman's reagent. The absence of a yellow spot unequivocally validates that the thiol has been fully protected, confirming complete conversion to the thioacetate.

Synthesis Pulegone Pulegone (Starting Material) MichaelAdd Michael Addition + NaSH / TEA (0°C) Pulegone->MichaelAdd Conjugate Addition BuchuMercaptan p-Mentha-8-thiol-3-one (Intermediate) MichaelAdd->BuchuMercaptan TLC Validation (DTNB Stain +) Acetylation Thioesterification + Ac2O / Pyridine BuchuMercaptan->Acetylation Steric Acylation Product p-Mentha-8-thiol-3-one Acetate (Target Compound) Acetylation->Product TLC Validation (DTNB Stain -)

Workflow for the semi-synthetic derivation of p-Mentha-8-thiol-3-one acetate from pulegone.

Analytical Characterization Protocol

To guarantee the structural integrity and isomeric purity of the synthesized compound, a rigorous analytical workflow is required. The compound possesses chiral centers at C1 and C4, resulting in distinct diastereomers (cis and trans) that exhibit vastly different sensory thresholds[4][8].

GC-MS Isomeric Resolution Workflow
  • Sample Preparation: Dilute 10 µL of the synthesized thioacetate in 1 mL of GC-grade hexane.

    • Causality: Hexane provides a non-polar, inert matrix that ensures optimal volatilization and prevents the thermal hydrolysis of the thioester linkage in the hot injector port.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a chiral β-cyclodextrin capillary column. Use a split ratio of 1:50 and an inlet temperature of 250°C.

    • Causality: A chiral stationary phase is mandatory to resolve the (1R,4S) and (1S,4S) diastereomers. The high split ratio prevents column overloading by this highly concentrated odorant, ensuring sharp, symmetrical peaks for accurate integration.

  • Mass Spectrometry (SIM Mode): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 43 (acetyl cation) and m/z 228 (molecular ion).

    • Self-Validation: The simultaneous detection of m/z 228 and the dominant m/z 43 fragment self-validates the presence of the intact thioacetate group, distinguishing it from any unreacted free thiol (m/z 186).

Sensory Pharmacology and Receptor Interaction

The olfactory perception of p-mentha-8-thiol-3-one acetate is governed by its interaction with specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. According to , the presence of the bulky acetate group modulates the ligand-receptor binding affinity[8]. While free thiols often coordinate directly with copper or zinc ions within the receptor pocket, the thioacetate acts either through altered steric interactions or as a "pro-fragrance" that undergoes enzymatic cleavage by mucosal esterases to release the free thiol in situ.

Upon binding, the compound triggers a highly conserved signal transduction cascade. This pathway exemplifies how trace amounts of polyfunctional thiols (often detected in parts-per-trillion) can elicit profound sensory responses.

GPCR_Signaling Odorant p-Mentha-8-thiol-3-one Acetate (Odorant Ligand) Receptor Olfactory Receptor (GPCR) Conformational Change Odorant->Receptor Binds to OR pocket G_Protein Gα_olf Activation (GTP Exchange) Receptor->G_Protein Activates AC3 Adenylyl Cyclase III (AC3) ATP -> cAMP G_Protein->AC3 Stimulates cAMP cAMP Accumulation AC3->cAMP Synthesizes CNG_Channel CNG Ion Channel Opening (Ca2+, Na+ Influx) cAMP->CNG_Channel Binds & Opens Depolarization Membrane Depolarization (Action Potential to Olfactory Bulb) CNG_Channel->Depolarization Ion Influx

Olfactory signal transduction pathway triggered by thioacetate binding to GPCRs.

Formulation Stability and Application Matrix

In drug development and flavor science, the stability of the active compound is paramount. p-Mentha-8-thiol-3-one acetate is utilized in bakery products, soft confections, and beverages at concentrations ranging from 0.2 ppm to 6.0 ppm[2][5].

  • pH Sensitivity: The thioester bond is susceptible to base-catalyzed hydrolysis. In acidic beverage matrices (pH 3.0 - 4.5), the compound exhibits excellent hydrolytic stability.

  • Thermal Stability: Unlike free thiols which may oxidize to disulfides upon heating, the acetate protection allows the compound to survive the thermal processing of baked goods (up to 10 ppm usage levels) without generating off-putting rubbery or sulfurous degradation artifacts[2][8].

References

  • Compound (S)-Menthone 8-thioacetate (FDB016428) . FooDB. Available at:[Link]

  • Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol . Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • buchu mercaptan acetate . The Good Scents Company. Available at:[Link]

  • p-Mentha-8-thiol-3-one acetate (CID 175606) . PubChem, National Institutes of Health. Available at: [Link]

Sources

Foundational

Stereochemical Dynamics of p-Mentha-8-Thiol-3-One Acetate: Enantiomeric Profiling and Sensory Properties

A Technical Whitepaper for Researchers, Flavor Chemists, and Drug Development Professionals Executive Summary & Chemical Significance In the realm of flavor chemistry and olfaction-targeted drug development, volatile sul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Flavor Chemists, and Drug Development Professionals

Executive Summary & Chemical Significance

In the realm of flavor chemistry and olfaction-targeted drug development, volatile sulfur compounds (VSCs) represent a class of highly potent molecules where stereochemistry dictates receptor binding affinity and sensory output. p-Mentha-8-thiol-3-one acetate (also known as 3-oxo-p-menthane-8-thiol acetate or Buchu mercaptan acetate) is a premier example. Derived from the naturally occurring Buchu leaf oil (Agathosma betulina), this compound is pivotal in recreating authentic blackcurrant (cassis) and tropical fruit profiles.

As a Senior Application Scientist, I approach this molecule not merely as a flavor additive, but as a complex chiral system. The acetylation of the free thiol protects the highly reactive sulfhydryl group from oxidative dimerization (disulfide formation), thereby altering its volatility, release kinetics, and interaction with human olfactory receptors (ORs). This guide dissects the stereochemical architecture of its enantiomers, details a self-validating protocol for their synthesis and isolation, and explores the causality behind their distinct sensory properties.

Stereochemical Architecture

p-Mentha-8-thiol-3-one acetate possesses two stereogenic centers at the C1 and C4 positions of the cyclohexanone ring. This structural configuration yields four distinct stereoisomers, comprising two diastereomeric pairs:

  • trans-Isomers : The methyl group at C1 and the bulky 2-(acetylthio)propan-2-yl group at C4 are oriented on opposite faces of the ring. This pair includes the (1R, 4S) and (1S, 4R) enantiomers.

  • cis-Isomers : The C1 methyl and C4 thioacetate groups are on the same face of the ring, comprising the (1R, 4R) and (1S, 4S) enantiomers.

The spatial orientation of the bulky thioacetate moiety (axial vs. equatorial) drastically alters the molecule's steric footprint. This three-dimensional geometry is the primary determinant of how each enantiomer docks into the chiral binding pockets of olfactory receptors, leading to significant variations in odor thresholds and qualitative descriptors .

Sensory Properties & Odor Thresholds

Quantifying the sensory impact of these enantiomers reveals the profound influence of chirality on human olfaction. The trans-isomers generally exhibit lower odor thresholds and are perceived as more "authentic" to the natural fruit profile compared to their cis counterparts .

Table 1: Stereoisomers of p-Mentha-8-Thiol-3-One Acetate and Sensory Profiles
Isomer DesignationAbsolute ConfigurationOdor Description / NuancesRelative Odor Threshold
(+)-trans (1R, 4S)Intense cassis, fruity, sweet, natural blackcurrantVery Low
(-)-trans (1S, 4R)Cassis, slightly herbal, greenLow
(+)-cis (1R, 4R)Sulfury, catty, green, less fruityMedium
(-)-cis (1S, 4S)Pungent, catty, roasted nuancesMedium

Data synthesized from stereoisomeric flavor compound analyses and structure-odor relationship studies.

Enantioselective Synthesis & Isolation Protocol

To accurately study these enantiomers, one must synthesize them with high enantiomeric excess ( ee>99% ). Direct extraction from natural sources yields complex mixtures; therefore, a targeted synthetic workflow starting from enantiopure precursors is required.

Step-by-Step Methodology

Phase 1: Thia-Michael Addition (Precursor Synthesis)

  • Objective: Synthesize the diastereomeric mixture of the free thiol.

  • Procedure: React enantiomerically pure (+)-(R)-pulegone (or (-)-(S)-pulegone) with hydrogen sulfide ( H2​S ) in the presence of a weak base catalyst (e.g., triethylamine).

  • Causality: The base catalyzes the formation of the hydrosulfide anion ( HS− ), which attacks the α,β -unsaturated ketone system of pulegone via a 1,4-conjugate addition. Because the C1 chiral center is already fixed, this reaction generates a new stereocenter at C4, yielding a mixture of cis and trans diastereomers of 8-mercapto-p-menthan-3-one .

Phase 2: Diastereomeric Resolution

  • Objective: Separate the cis and trans thiols.

  • Procedure: Subject the mixture to normal-phase liquid chromatography (LC) using a silica gel ( SiO2​ ) stationary phase and an isocratic mobile phase of n-pentane/diethyl ether (94:6 v/v).

  • Causality: The cis and trans diastereomers exhibit different dipole moments due to the axial/equatorial positioning of the polar ketone and thiol groups. This slight polarity difference allows for baseline resolution on silica gel, providing optically pure diastereomers prior to acetylation.

Phase 3: Acetylation (Self-Validating Checkpoint)

  • Objective: Convert the isolated thiols to their corresponding acetates without epimerization.

  • Procedure: React the optically pure thiol with acetic anhydride ( Ac2​O ) in anhydrous pyridine, utilizing 4-Dimethylaminopyridine (DMAP) as a catalyst. Stir at 0°C to room temperature for 4 hours.

  • Causality: The tertiary thiol at C8 is highly sterically hindered. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the transfer of the acetyl group. Operating at lower temperatures prevents base-catalyzed enolization at the C2 position, ensuring the C1/C4 stereocenters remain intact.

  • Validation: Monitor via TLC. The disappearance of the thiol spot (which stains strongly with Ellman's reagent) and the appearance of a higher Rf spot confirms complete conversion.

Analytical Workflow & Visualization

To verify the enantiomeric purity of the synthesized acetates, Enantioselective Capillary Gas Chromatography (CGC-MS) is employed.

  • Chiral Stationary Phase: Octakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)- β -cyclodextrin.

  • Mechanism of Separation: The derivatized cyclodextrin creates a hydrophobic, chiral cavity. The enantiomers of p-mentha-8-thiol-3-one acetate form transient inclusion complexes with the cyclodextrin. The slight differences in the free energy of formation ( ΔΔG ) between the (1R,4S) complex and the (1S,4R) complex result in distinct retention times, allowing for precise quantification of enantiomeric excess.

G N1 Enantiopure Pulegone (R)- or (S)-Isomer N2 Thia-Michael Addition (H2S, Base Catalyst) N1->N2 N3 Diastereomeric Mixture 8-Mercapto-p-menthan-3-one N2->N3 N4 Liquid Chromatography (SiO2, Pentane/Ether) N3->N4 N5 Optically Pure Thiols (cis/trans separated) N4->N5 N6 Acetylation (Ac2O, Pyridine/DMAP) N5->N6 N7 Stereopure Acetates 3-Oxo-p-menthane-8-thiol acetate N6->N7 N8 Chiral GC-MS Analysis (Modified β-Cyclodextrin) N7->N8

Fig 1. Enantioselective synthesis and GC-MS workflow for p-mentha-8-thiol-3-one acetate.

Mechanistic Insights into Olfactory Receptor Binding

Why does the (1R, 4S)-trans isomer smell like sweet blackcurrant while the (1S, 4S)-cis isomer smells distinctly "catty"? The causality lies in the lock-and-key mechanism of human olfactory receptors (ORs).

ORs are G-protein-coupled receptors (GPCRs) featuring highly specific, asymmetric binding pockets. The bulky thioacetate group in p-mentha-8-thiol-3-one acetate acts as a critical osmophoric center. In the trans configuration, the equatorial positioning of the thioacetate group allows for optimal hydrogen bonding and Van der Waals interactions with the receptor residues responsible for triggering the "fruity" neural pathway. Conversely, the axial positioning in the cis configuration creates steric clashes in the primary binding pocket, forcing the molecule to dock into an alternative receptor conformation that triggers the "sulfurous/catty" perception.

Understanding this structure-odor relationship is critical for drug development professionals and flavorists alike, as it demonstrates how minor stereochemical modifications can be leveraged to modulate receptor agonism and sensory perception.

Exploratory

Biosynthesis and Chemical Ecology of p-Mentha-8-Thiol-3-One Acetate Precursors in Natural Products

Executive Summary The organoleptic landscape of flavor and fragrance (F&F) chemistry is heavily reliant on sulfur-containing monoterpenoids. Among the most potent of these is p-mentha-8-thiol-3-one acetate (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The organoleptic landscape of flavor and fragrance (F&F) chemistry is heavily reliant on sulfur-containing monoterpenoids. Among the most potent of these is p-mentha-8-thiol-3-one acetate (also known as buchu mercaptan acetate or menthone-8-thioacetate), a high-value thioester prized for its intense blackcurrant, tropical fruit, and herbal aromatic profile[1]. While the acetate itself is often utilized as a stabilized synthetic derivative, its core precursors—pulegone and p-mentha-8-thiol-3-one (Buchu mercaptan)—are deeply rooted in natural product chemistry, specifically within the essential oil of Agathosma betulina (Buchu leaf)[2][3].

This whitepaper provides an in-depth mechanistic guide to the natural precursors of p-mentha-8-thiol-3-one acetate, detailing the biosynthetic logic, biomimetic synthesis pathways, and self-validating experimental protocols required for its isolation and formulation.

Mechanistic Origins: The Precursor Landscape

The synthesis of p-mentha-8-thiol-3-one acetate relies on a highly specific sequence of conjugate additions and esterifications. Understanding the behavior of its natural precursors is critical for both extraction and biomimetic synthesis.

Pulegone: The Structural Backbone

Pulegone is an α,β -unsaturated monoterpene ketone naturally abundant in Buchu oil and various mint species. Its conjugated enone system makes the β -carbon highly electrophilic, serving as the perfect Michael acceptor for incoming sulfur nucleophiles[4]. The purity of pulegone is the primary determinant of downstream yield; natural extracts often contain isopulegone, which must be carefully separated to avoid stereochemical contamination[5].

Sulfur Donors: Cysteine vs. Hydrogen Sulfide

In artificial synthesis, excess hydrogen sulfide ( H2​S ) is bubbled through pulegone in the presence of an ethanolic potassium hydroxide or triethylamine base[2][3]. However, in natural biological systems, free H2​S is highly toxic and volatile. Instead, plants and bacteria utilize cysteine conjugates . The enzyme β -lyase (e.g., from Eubacterium limosum) cleaves the C-S bond of the S-cysteinyl-pulegone conjugate to release the mercaptan safely and with high stereospecificity[5].

p-Mentha-8-Thiol-3-One (Buchu Mercaptan)

The direct precursor to the target acetate is p-mentha-8-thiol-3-one[6]. This intermediate exists as a mixture of cis and trans isomers. Interestingly, chemical synthesis typically yields an isomer ratio of approximately 2:1, whereas biologically catalyzed preparations yield a highly specific 9:1 ratio, drastically altering the organoleptic profile[5].

Biosynthetic and Biomimetic Pathways

The conversion of pulegone to p-mentha-8-thiol-3-one acetate can be achieved via a two-step natural pathway (thiolation followed by acetylation) or a one-step biomimetic thia-Michael addition using thioacetic acid.

PrecursorPathway Pulegone Pulegone (Natural Monoterpene) BuchuMercaptan p-Mentha-8-thiol-3-one (Buchu Mercaptan) Pulegone->BuchuMercaptan Conjugate Addition (β-lyase / Base) Target p-Mentha-8-thiol-3-one acetate (Buchu Mercaptan Acetate) Pulegone->Target Biomimetic Thia-Michael Addition SulfurDonor Cysteine / H2S (Sulfur Donor) SulfurDonor->BuchuMercaptan S-transfer ThioaceticAcid Thioacetic Acid (Direct S-Ac Donor) ThioaceticAcid->Target S-Ac transfer BuchuMercaptan->Target Acetylation AcetylCoA Acetyl-CoA (Acetyl Donor) AcetylCoA->Target Ac-transfer

Biosynthetic and biomimetic pathways to p-mentha-8-thiol-3-one acetate.

Quantitative Data: Physicochemical & Sensory Profiling

To formulate effectively, researchers must understand the shift in volatility and sensory thresholds between the precursors and the final acetate. The acetylation of the free thiol group reduces volatility and prevents oxidative dimerization (disulfide bond formation), extending the shelf-life of the fragrance compound.

CompoundCAS NumberOdor / Flavor ProfileNatural SourceRole in Pathway
Pulegone 89-82-7Minty, camphoraceous, herbaceousAgathosma betulinaPrimary Monoterpene Precursor
p-Mentha-8-thiol-3-one 38462-22-5Blackcurrant, tropical, sulfurous, catty (Threshold: ~0.001%)[2][3]Agathosma betulinaIntermediate Thiol[6]
p-Mentha-8-thiol-3-one acetate 94293-57-9Herbal, fruity, catty, blackcurrant (Usage: up to 0.5% in concentrate)[1]Trace botanical extracts / SyntheticTarget Thioester

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflows detail the extraction of the natural precursor and the biomimetic synthesis of the acetate, with built-in causality and quality control checkpoints.

Protocol 1: Isolation and Validation of Natural Pulegone

Objective: Obtain >95% pure pulegone from Buchu leaf oil to prevent side-product formation during thio-addition.

  • Fractional Distillation: Subject raw Agathosma betulina essential oil to vacuum fractional distillation. Collect the fraction boiling at approximately 90-92°C under 10 mmHg.

  • Causality Check (Why Vacuum?): Pulegone is thermally sensitive. Distilling at atmospheric pressure (bp ~224°C) risks thermal isomerization to isopulegone or degradation. Vacuum lowers the boiling point, preserving the α,β -unsaturated enone structure.

  • Validation Checkpoint (GC-FID): Inject the fraction into a Gas Chromatograph with a Flame Ionization Detector.

    • Success Criteria: A single dominant peak representing >95% area. If the isopulegone peak (retention time slightly earlier than pulegone) exceeds 2%, redistill the fraction. High purity is critical, as impurities cannot be virtually separated post-reaction[5].

Protocol 2: Biomimetic Thia-Michael Addition to Form the Acetate

Objective: Synthesize p-mentha-8-thiol-3-one acetate directly from pulegone bypassing toxic H2​S gas.

  • Reaction Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 10 mmol of purified pulegone in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Dropwise, add 12 mmol of thioacetic acid, followed by 1 mmol of triethylamine (TEA).

  • Causality Check (Base Selection & Anhydrous Conditions): TEA is chosen over stronger bases like KOH because it provides a mild, controlled deprotonation of thioacetic acid, generating the nucleophilic thioacetate anion without triggering retro-aldol condensation of pulegone[2][4]. Anhydrous DCM is mandatory to prevent the hydrolysis of the newly formed thioester bond.

  • Incubation: Stir the mixture at room temperature for 12 hours under argon.

  • Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 9:1) alongside a pulegone standard. View under UV light (254 nm).

    • Success Criteria: The complete disappearance of the UV-active pulegone spot indicates full conversion. The product (acetate) will not be strongly UV-active but can be visualized with a phosphomolybdic acid (PMA) stain.

  • Quenching & Extraction: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL) to neutralize excess thioacetic acid and TEA. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Final Validation (GC-MS): Analyze the concentrated product. The mass spectrum should confirm a molecular weight of 228.35 g/mol ( C12​H20​O2​S )[1], validating the successful synthesis of p-mentha-8-thiol-3-one acetate.

Conclusion

The transition from the naturally occurring pulegone to the highly potent p-mentha-8-thiol-3-one acetate represents a masterclass in conjugate addition chemistry. By understanding the biological logic of sulfur donors (cysteine vs. H2​S ) and the stereochemical implications of enzymatic versus chemical catalysis, researchers can optimize the synthesis of this critical flavor and fragrance compound. Employing self-validating protocols ensures that the delicate organoleptic balance—from minty to intensely tropical and blackcurrant—is perfectly preserved.

Sources

Protocols & Analytical Methods

Method

High-Sensitivity GC-MS Analysis of p-Mentha-8-Thiol-3-One Acetate: Methodologies for Trace Sulfur-Containing Flavor Compounds

Introduction & Mechanistic Context p-Mentha-8-thiol-3-one acetate (also known as menthone-8-thioacetate or buchu mercaptan acetate) is a highly potent sulfur-containing monoterpenoid derivative. It is widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

p-Mentha-8-thiol-3-one acetate (also known as menthone-8-thioacetate or buchu mercaptan acetate) is a highly potent sulfur-containing monoterpenoid derivative. It is widely utilized in the flavor and fragrance industry to impart intense blackcurrant, catty, tropical, and herbal notes[1]. Often synthesized as a derivative or found in trace amounts alongside natural components of Buchu oil (Agathosma betulina)[2], its analysis presents significant challenges.

As an Application Scientist, approaching the quantification of this compound requires addressing three core analytical hurdles:

  • Ultra-Low Odor Thresholds: Sulfur compounds are organoleptically active at sub-parts-per-billion (ppb) levels. Consequently, traditional liquid injection often lacks the necessary sensitivity and suffers from solvent masking.

  • Thermal Lability & Adsorption: Thioacetates are highly susceptible to catalytic degradation and irreversible adsorption on active metal sites or glass wool within the GC inlet.

  • Stereoisomerism: The molecule possesses multiple chiral centers on the menthone ring, existing as cis and trans stereoisomers that exhibit distinct sensory profiles and must be chromatographically resolved.

To overcome these challenges, this application note details a self-validating Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Physicochemical Properties & Target Parameters

Understanding the molecular characteristics of the analyte is the foundation of method development. The high boiling point and hydrophobicity of the compound dictate the extraction chemistry, while its fragmentation pattern dictates the MS acquisition strategy[3].

PropertyValue / Description
Chemical Name p-Mentha-8-thiol-3-one acetate
Common Synonyms Menthone-8-thioacetate, Buchu mercaptan acetate[4]
CAS Numbers 94293-57-9 / 63299-27-4[3]
Molecular Formula C₁₂H₂₀O₂S[1]
Molecular Weight 228.35 g/mol [1]
Specific Gravity 1.04300 to 1.05300 (@ 20.00 °C)[4]
Organoleptic Profile Blackcurrant bud, catty, fruity, herbal[1]
Target SIM Ions (m/z) 43 (Acetyl⁺), 69, 153, 186 (-Ketene), 228 (M⁺)

The Self-Validating Analytical Workflow

To ensure trustworthiness and data integrity, the analytical method must be a closed, self-validating system. This is achieved through the integration of a System Suitability Test (SST) and an internal standard (IS) strategy.

Mechanistic Choices:
  • Extraction (HS-SPME): We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Causality: The mixed-phase fiber provides optimal trapping efficiency for semi-volatile sulfur compounds. By extracting from the headspace rather than the liquid phase, we eliminate the injection of non-volatile matrix components that would rapidly degrade the GC liner's inertness.

  • Inlet Deactivation: An ultra-inert, wool-free liner is mandatory. Causality: Glass wool introduces massive surface area with active silanol groups that catalyze the thermal breakdown of the thioacetate into corresponding thiols or disulfides.

  • Column Selection: A polar Polyethylene Glycol (PEG) phase (e.g., DB-Wax) is selected over a standard 5% Phenyl phase. Causality: Polar columns provide the specific dipole-dipole interactions required to baseline-resolve the cis and trans stereoisomers of the menthone ring.

GCMS_Workflow Sample 1. Sample Prep HS-SPME (DVB/CAR/PDMS) Inlet 2. GC Inlet Ultra-Inert Liner (250°C) Sample->Inlet Thermal Desorption Column 3. GC Separation PEG Polar Column Inlet->Column Splitless Transfer MS 4. Mass Spectrometry EI Source (70 eV) Column->MS Isomer Elution Data 5. Data Analysis SIM Mode (m/z 43, 69, 153) MS->Data Ion Detection

Fig 1: HS-SPME-GC-MS analytical workflow for trace sulfur-containing terpenoids.

Experimental Protocols

Step 1: System Suitability Test (SST)

Before analyzing samples, the system must prove its inertness.

  • Inject a 1 ppm standard mix containing a highly active sulfur probe (e.g., dimethyl trisulfide or a primary thiol).

  • Calculate the peak tailing factor (TF).

  • Validation Gate: If TF > 1.2, the flow path contains active sites. The operator must replace the liner and trim the column before proceeding. This prevents false negatives caused by analyte degradation.

Step 2: Sample Preparation (Salting-Out HS-SPME)
  • Transfer 5.0 g of the sample matrix (or 5.0 mL of liquid flavor extract) into a 20 mL precision-thread headspace vial.

  • Add 1.5 g of NaCl. Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic p-mentha-8-thiol-3-one acetate and aggressively driving it into the headspace (the salting-out effect).

  • Spike the sample with 10 µL of an internal standard (e.g., an isotopically labeled d3-menthone-8-thioacetate or a structurally similar aliphatic thioester). Causality: The IS corrects for variations in SPME fiber competition and matrix suppression, validating the quantitative output.

  • Cap the vial tightly with a PTFE/silicone septum.

  • Equilibrate the vial at 40°C for 10 minutes with agitation (250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

Step 3: GC-MS Acquisition Parameters
  • Desorption: Insert the fiber into the GC inlet set to 250°C for 3 minutes in splitless mode. Use a low-volume (0.75 mm ID) ultra-inert liner. Causality: A narrow ID increases the linear velocity of the carrier gas, sweeping the analyte onto the column rapidly to minimize residence time and thermal degradation.

  • Chromatographic Separation:

    • Column: PEG phase (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 40°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min. Causality: The shallow temperature ramp is critical to achieve baseline resolution between the cis and trans isomers.

  • Mass Spectrometry (SIM Mode):

    • Transfer line: 250°C; Ion Source (EI): 230°C; Quadrupole: 150°C.

    • Acquire data in Selected Ion Monitoring (SIM) mode. Monitor m/z 228 (Molecular Ion), 186 (Loss of ketene), 153 (Loss of thioacetate), 69, and 43. Causality: SIM mode filters out the massive background signal of non-sulfur terpenes (like limonene) present in natural matrices, dramatically lowering the limit of detection (LOD).

Pathway Analyte p-Mentha-8-Thiol-3-One Acetate (Intact Molecule) ActiveLiner Active GC Liner (Poor Deactivation) Analyte->ActiveLiner Suboptimal Path InertLiner Ultra-Inert GC Liner (Deactivated) Analyte->InertLiner Optimal Path Degradation Thermal Degradation (Loss of Thioacetate) ActiveLiner->Degradation Catalytic Breakdown IntactTransfer Intact Transfer to GC Column InertLiner->IntactTransfer Preservation EI_Source Electron Ionization (70 eV) IntactTransfer->EI_Source Frag1 m/z 228 (M+) EI_Source->Frag1 Frag2 m/z 186 (-Ketene) EI_Source->Frag2 Frag3 m/z 43 (Acetyl+) EI_Source->Frag3

Fig 2: Mechanistic pathway of thermal degradation vs. intact MS detection of thioacetates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 175606, Menthone-8-thioacetate." PubChem.
  • The Good Scents Company. "buchu mercaptan acetate menthone thioacetate." TGSC Information System.
  • Fragrance University. "buchu mercaptan acetate." Organoleptic Properties Database.
  • CABI Digital Library. "Chemical composition of the essential oils of Agathosma betulina, A. crenulata and an A. betulina × crenulata hybrid (buchu)." CABI.

Sources

Application

Application Notes and Protocols for the Extraction of p-Mentha-8-thiol-3-one Acetate from Fruit Matrices

Introduction: The Enigmatic Aroma of Tropical Fruits and the Role of p-Mentha-8-thiol-3-one Acetate The characteristic and often potent aromas of many tropical fruits are orchestrated by a complex symphony of volatile or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigmatic Aroma of Tropical Fruits and the Role of p-Mentha-8-thiol-3-one Acetate

The characteristic and often potent aromas of many tropical fruits are orchestrated by a complex symphony of volatile organic compounds (VOCs). Among these, volatile sulfur compounds (VSCs) play a pivotal role, often contributing significantly to the unique sensory profile even at trace concentrations.[1][2] p-Mentha-8-thiol-3-one acetate, a thiolacetate derivative of the p-menthane monoterpenoid family, is a key contributor to the desirable "catty" and blackcurrant notes found in buchu leaves and Sauvignon blanc wine.[3] While its direct natural occurrence in fruits is a subject of ongoing research, it is extensively utilized to impart authentic and complex flavor profiles to a wide range of fruit-based products, including mango, passionfruit, guava, and pineapple.[4]

The extraction and quantification of this labile and often low-concentration compound from complex fruit matrices present a significant analytical challenge.[1][5] This document provides a comprehensive protocol for the extraction and analysis of p-Mentha-8-thiol-3-one acetate from fruit, designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to ensure both accuracy and reproducibility.

Scientific Rationale: Understanding the Matrix and the Analyte

The successful extraction of p-Mentha-8-thiol-3-one acetate from fruit is predicated on an understanding of its chemical properties and the biochemical context of its presence.

Biosynthesis of p-Menthane Precursors

p-Menthane monoterpenes, the structural backbone of our target analyte, are synthesized in plants through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[6] This intricate series of enzymatic reactions, originating in the plastids, leads to the formation of key precursors like limonene.[6][7][8][9] Subsequent enzymatic modifications, including hydroxylations and redox reactions, generate the diverse array of p-menthane structures found in nature.[7][9] The introduction of a sulfur moiety and subsequent acetylation are later steps in the biosynthesis of related compounds, and understanding this pathway informs the selection of extraction conditions that preserve the integrity of the target molecule.

Challenges in Thiol and Thiolacetate Analysis

Volatile thiols and their acetate derivatives are notoriously challenging to analyze due to several factors:

  • Low Concentration: They are often present at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1]

  • High Reactivity: The sulfhydryl group in the parent thiol is susceptible to oxidation, leading to the formation of disulfides and other degradation products. While the acetate is more stable, it can be hydrolyzed back to the thiol.[4]

  • Matrix Complexity: Fruits are complex matrices containing sugars, acids, enzymes, and a high water content, which can interfere with extraction and analysis.[10]

The protocol outlined below is designed to mitigate these challenges through careful sample preparation and the use of a highly sensitive and selective analytical technique.

Experimental Workflow Overview

The overall workflow for the extraction and analysis of p-Mentha-8-thiol-3-one acetate from a fruit matrix is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis FruitSample Fruit Sample Homogenization Homogenization in Liquid N2 FruitSample->Homogenization ExtractionBuffer Addition of Extraction Buffer (with EDTA and Antioxidants) Homogenization->ExtractionBuffer HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) ExtractionBuffer->HS_SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from complex matrices.[1][11][12] It is followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), which provides both high-resolution separation and definitive identification of the target analyte.[13]

Part 1: Sample Preparation

The goal of this stage is to create a homogenous sample and stabilize the target analyte to prevent degradation. We will use passion fruit as a model matrix.

  • Fruit Selection and Preparation:

    • Select ripe passion fruits with a consistent maturity level.

    • Wash the fruits thoroughly with deionized water and pat them dry.

    • Cut the fruits in half and scoop out the pulp (seeds and juice) into a beaker.

  • Homogenization:

    • Freeze the passion fruit pulp by slowly pouring it into liquid nitrogen in a mortar. This flash-freezing minimizes enzymatic activity.

    • Grind the frozen pulp into a fine powder using a pre-chilled pestle.

  • Extraction Buffer and Sample Aliquoting:

    • Prepare an extraction buffer consisting of a saturated sodium chloride (NaCl) solution containing 1% (w/v) ethylenediaminetetraacetic acid (EDTA). The high salt concentration increases the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace (the "salting-out" effect).[1] EDTA is a chelating agent that sequesters metal ions that can catalyze oxidative reactions.

    • In a 20 mL headspace vial, place 5 g of the powdered fruit sample.

    • Add 5 mL of the extraction buffer.

    • For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog of the target compound or a structurally similar compound not present in the sample).

    • Immediately seal the vial with a magnetic crimp cap fitted with a PTFE/silicone septum.

Part 2: HS-SPME Procedure

This procedure is optimized for the extraction of moderately volatile thiolacetates.

ParameterRecommended SettingRationale
SPME Fiber 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)This mixed-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[1][14]
Incubation Temperature 40°CA moderate temperature facilitates the release of volatiles without causing thermal degradation of the analyte.[15]
Incubation Time 20 minutesAllows for equilibration of the volatiles between the sample and the headspace.
Extraction Time 30 minutesProvides sufficient time for the analytes to adsorb onto the SPME fiber.[1]
Agitation 250 rpmContinuous agitation ensures a consistent release of volatiles from the matrix into the headspace.

Step-by-Step Extraction:

  • Place the sealed vial in the autosampler tray of the GC-MS system, or in a heating block with a magnetic stirrer.

  • Set the incubation temperature, time, and agitation speed according to the table above.

  • After the incubation period, expose the SPME fiber to the headspace of the vial for the specified extraction time.

  • Once the extraction is complete, the fiber is automatically retracted and transferred to the GC injector for thermal desorption.

Part 3: GC-MS Analysis

The following conditions are a starting point and may require further optimization based on the specific instrument and column used.

ParameterRecommended Setting
Injection Port 250°C, Splitless mode for 2 minutes
Carrier Gas Helium at a constant flow of 1.0 mL/min
GC Column 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms)
Oven Temperature Program 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 min)
MS Transfer Line 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Analyte Identification and Quantification:

  • Identification: The identification of p-Mentha-8-thiol-3-one acetate is confirmed by comparing its mass spectrum and retention index with that of an authentic standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: For accurate quantification, a calibration curve should be prepared using a series of standard solutions of p-Mentha-8-thiol-3-one acetate of known concentrations, with the same amount of internal standard added to each.

Data Interpretation and Quality Control

  • Linearity: The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

  • Limits of Detection (LOD) and Quantification (LOQ): These should be determined experimentally to establish the sensitivity of the method. For VSCs, LODs in the low ng/L range are often achievable.[16]

  • Recovery: The recovery of the extraction method should be assessed by spiking a blank fruit matrix with a known amount of the analyte and comparing the measured concentration to the theoretical concentration.

  • Reproducibility: The method's reproducibility should be evaluated by analyzing replicate samples, with a relative standard deviation (RSD) of <15% being acceptable.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the extraction and analysis of p-Mentha-8-thiol-3-one acetate from complex fruit matrices. By employing HS-SPME-GC-MS, this method offers high sensitivity and selectivity, which are crucial for the analysis of trace-level flavor compounds. The scientific rationale behind each step is provided to empower researchers to adapt and optimize this protocol for their specific applications. Adherence to the principles of quality control will ensure the generation of accurate and defensible data, contributing to a deeper understanding of the complex chemistry of fruit flavors.

References

  • Structural diversity and biosynthesis of plant derived p-menthane monoterpenes. (2020). [Source Not Available]
  • Evaluation of Solid-Phase Microextraction for Time-Weighted Average Sampling of Volatile Sulfur Compounds at ppb Concentrations. (2003). ACS Publications. [Link]

  • Flavor Bites: Para-mentha-8-thiol-3-one acetate. (2018). Perfumer & Flavorist. [Link]

  • VOLATILE CONSTITUENTS AND CHARACTER IMPACT COMPOUNDS OF SELECTED FLORIDA'S TROPICAL FRUIT. (2005). CABI Digital Library. [Link]

  • Sample preparation for the analysis of flavors and off-flavors in foods. (2000). PubMed. [Link]

  • Steps in the biosynthesis of (−)-menthol and related p-menthanes in peppermint (M. x piperita). ResearchGate. [Link]

  • Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits. [Source Not Available]
  • Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). PMC. [Link]

  • Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshw
  • Using GCMS to find out the volatile components in the aroma of three different commercial fruits in China. (2020). SciSpace. [Link]

  • buchu mercaptan acetate menthone thioacetate. The Good Scents Company. [Link]

  • Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Source Not Available]
  • Volatile sulfur compounds in tropical fruits. (2018). PMC. [Link]

  • Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. [Source Not Available]
  • Volatile compounds from organic and conventional passion fruit (Passiflora edulis F. Flavicarpa) pulp. [Source Not Available]
  • Extraction of bioactive compounds from passion fruit waste and their potential applications in the food industry: a scoping review. (2024). [Source Not Available]
  • C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Shimadzu. [Link]

  • The Impact of Sulfur Compounds in Flavors: A Deep Dive into P-Mentha-8-Thiol-3-One. [Source Not Available]
  • Isolation of Volatiles Compounds in Banana by HS-SPME: Optimization for the Whole Fruit and Pulp. IJBBB. [Link]

  • First identification of three p-menthane lactones and their potential precursor, menthofuran, in red wines. (2017). PubMed. [Link]

  • p-Mentha-8-thiol-3-one. Wikipedia. [Link]

  • Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. (2015). PubMed. [Link]

  • Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Volatile sulfur compounds in tropical fruits. (2018). PubMed. [Link]

  • Chemometric Approach to the Optimization of HS-SPME/GC-MS for the Determination of Multiclass Pesticide Residues in Fruits and Vegetables. (2015). [Source Not Available]
  • Structural diversity and biosynthesis of plant derived p-menthane monoterpenes. (2020). ResearchGate. [Link]

  • Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (2023). MDPI. [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). [Source Not Available]
  • HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. (2024). Unipd. [Link]

  • Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. (2022). Semantic Scholar. [Link]

  • HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. ResearchGate. [Link]

  • (-)-Menthol biosynthesis and molecular genetics. (2005). PubMed. [Link]

  • para-Menthane as a Stable Terpene Derived from Orange By-Products as a Novel Solvent for Green Extraction and Solubilization of Natural Substances. (2019). ResearchGate. [Link]

  • Method for preparing p-mentha-8-thiol-3-one.
  • Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects. (2020). MDPI. [Link]

  • Extraction of Polyphenols from Mentha aquatica Linn. var. crispa. [Source Not Available]
  • Extraction of Mentha spicata L. Volatile Compounds: Evaluation of Process Parameters and Extract Composition. (2012). ResearchGate. [Link]

  • Journal of Food and Drug Analysis (JFDA) - Articles & Issues. Food and Drug Administration, Department of Health. [Link]

Sources

Method

Application Note: Utilizing p-Mentha-8-Thiol-3-One Acetate as a Highly Stable Reference Standard for GC-MS Volatile Profiling

Executive Summary The accurate quantification of trace volatile sulfur compounds (VSCs) is a persistent challenge in analytical chemistry, flavor profiling, and drug formulation. While free thiols are potent aroma contri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace volatile sulfur compounds (VSCs) is a persistent challenge in analytical chemistry, flavor profiling, and drug formulation. While free thiols are potent aroma contributors, their inherent chemical instability severely limits their utility as quantitative reference standards. This application note details the mechanistic rationale and self-validating experimental protocol for utilizing p-Mentha-8-thiol-3-one acetate (menthone-8-thioacetate) as a robust, degradation-resistant reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Introduction & Mechanistic Rationale

Sulfur-containing monoterpenoids are among the most powerful odorants in nature, dictating the sensory profiles of Buchu leaf oil (Agathosma betulina), premium Sauvignon blanc wines, and various tropical fruits[1][2]. The free thiol, p-mentha-8-thiol-3-one, is highly valued for its intense blackcurrant and "catty" olfactory notes[2].

The Analytical Challenge: Free sulfhydryl (-SH) groups are highly nucleophilic and prone to rapid auto-oxidation. When exposed to oxygen, trace transition metals in a GC injection port, or active sites on a capillary column, free thiols rapidly oxidize to form disulfide dimers or react with matrix electrophiles[3]. This instability leads to standard degradation, non-linear calibration curves, and poor reproducibility.

The Chemical Solution: To circumvent these issues, p-Mentha-8-thiol-3-one acetate is strategically employed[4][5]. By derivatizing the reactive thiol into a thioacetate (-S-CO-CH3), the sulfur atom is sterically and electronically protected. This modification yields a highly stable standard that resists oxidation while maintaining excellent volatility and chromatographic peak shape for GC-MS analysis[4][6].

Degradation_Protection A p-Mentha-8-thiol-3-one (Free -SH) B Disulfide Dimers & Oxidation Products A->B O2 / Trace Metals C p-Mentha-8-thiol-3-one Acetate (-S-CO-CH3) D Stable Calibration Standard (No Dimerization) C->D Extended Shelf-Life

Figure 1: Mechanistic rationale for utilizing the thioacetate derivative to prevent degradation.

Physicochemical & Mass Spectrometric Properties

Understanding the physical properties and fragmentation behavior of p-mentha-8-thiol-3-one acetate is essential for developing targeted Selected Ion Monitoring (SIM) methods. During Electron Ionization (EI) at 70 eV, the thioacetate yields a distinct molecular ion and undergoes predictable fragmentation (e.g., loss of ketene, CH2=C=O), allowing for precise quantification without the background noise associated with unpredictable thiol-matrix adducts[6].

Table 1: Key Properties of the Reference Standard

ParameterValue
Chemical Name p-Mentha-8-thiol-3-one acetate
Common Synonyms Menthone-8-thioacetate, Buchu mercaptan acetate[5]
CAS Number 63299-27-4 / 94293-57-9[5]
Chemical Formula C12H20O2S[4]
Molecular Weight 228.35 g/mol [4]
LogP (Predicted) 3.27[4]
Major MS Fragments (m/z) 228 (M+), 185, 157, 125, 43[6]

Experimental Protocol: GC-MS Quantification Workflow

The following protocol outlines a self-validating system for the extraction and quantification of sulfur-volatiles using p-mentha-8-thiol-3-one acetate as a reference standard.

Phase 1: Preparation of Standard Solutions
  • Primary Stock: Dissolve 10.0 mg of high-purity p-mentha-8-thiol-3-one acetate in 10 mL of GC-grade dichloromethane (DCM) to yield a 1,000 µg/mL stock. Store at -20°C in amber glass vials with PTFE-lined septa to prevent photodegradation and solvent loss.

  • Working Standards: Dilute the stock serially in a matrix-matched solvent (e.g., 10% ethanol/water for beverages) to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

  • System Suitability Check: Inject a mid-level standard (10 ng/mL) repeatedly (n=5). The system is validated for use only if the peak area Relative Standard Deviation (RSD) is <5%.

Phase 2: Sample Preparation (HS-SPME)

Expertise Insight: Headspace Solid-Phase Microextraction (HS-SPME) is chosen over liquid-liquid extraction to minimize solvent use and prevent the thermal degradation of sensitive terpenes that often occurs during solvent blow-down.

  • Transfer 5.0 mL of the liquid sample into a 20 mL precision headspace vial.

  • Add 1.5 g of NaCl. Causality: This decreases the solubility of polar volatiles (the salting-out effect), thermodynamically driving the thioacetate into the headspace.

  • Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., d3-menthone) to correct for matrix effects and SPME fiber competition.

  • Equilibrate the vial at 40°C for 10 minutes with agitation (250 rpm).

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for exactly 30 minutes at 40°C.

Phase 3: GC-MS Analytical Conditions
  • Desorption: Retract the fiber, insert it into the GC injection port, and desorb at 250°C for 3 minutes in splitless mode.

  • Chromatographic Separation: Utilize a polar capillary column (e.g., DB-Wax, 30 m × 0.25 mm × 0.25 µm). Causality: A polar stationary phase ensures adequate retention and baseline resolution of polar sulfur compounds from the dominant hydrocarbon terpene matrix.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 240°C (hold 5 min).

  • MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C[6].

  • Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode. Target m/z 228 as the quantifier ion, and m/z 185 and m/z 125 as qualifier ions to maximize the signal-to-noise ratio and ensure peak purity[6].

GCMS_Workflow A Sample Matrix (Buchu Oil / Wine / Flavoring) B Headspace Solid-Phase Microextraction (HS-SPME) (DVB/CAR/PDMS Fiber) A->B D Thermal Desorption (GC Inlet at 250°C) B->D C Addition of Reference Standard (p-Mentha-8-Thiol-3-One Acetate) C->B E Capillary GC Separation (e.g., DB-5MS or DB-Wax) D->E F Mass Spectrometry (EI, 70 eV) SIM Mode: m/z 228, 185, 125 E->F G Data Processing & Quantitative Profiling F->G

Figure 2: Standardized analytical workflow for the quantification of sulfur-containing monoterpenoids.

Phase 4: Validation & Quality Control (Self-Validating System)
  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Every analytical batch must include an MS/MSD pair to verify extraction recovery. Acceptable recovery ranges strictly between 85% and 115%.

  • Carryover Monitoring: Run a blank fiber desorption program immediately following the highest concentration calibration standard to confirm the absence of system carryover.

Conclusion

The strategic implementation of p-mentha-8-thiol-3-one acetate as a reference standard resolves the fundamental instability issues associated with free thiol quantification. By leveraging the chemical stability of the thioester bond, analytical scientists can achieve superior linearity, lower limits of detection, and highly reproducible flavor profiling in complex matrices. This methodology directly accelerates quality control in fragrance chemistry, food/beverage development, and organoleptic drug formulation.

References

  • [3] Title: CAS 38462-22-5: p-Mentha-8-thiol-3-one | CymitQuimica Source: cymitquimica.com URL:

  • [4] Title: Showing Compound (S)-Menthone 8-thioacetate (FDB016428) - FooDB Source: foodb.ca URL:

  • [5] Title: buchu mercaptan acetate - Fragrance University Source: fragranceu.com URL:

  • [1] Title: Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol | Journal of Agricultural and Food Chemistry Source: acs.org URL:

  • [2] Title: p-Mentha-8-thiol-3-one - Wikipedia Source: wikipedia.org URL:

  • [6] Title: Underpinning beneficial maize response to application of minimally processed homogenates of red and brown seaweeds - PMC Source: nih.gov URL:

Sources

Application

Solid-phase microextraction (SPME) for p-Mentha-8-Thiol-3-One Acetate analysis

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals. The Analytical Challenge of Buchu Mercaptan Derivatives p-Mentha-8-thiol-3-one acetate (buchu mercaptan acetate) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Drug Development Professionals.

The Analytical Challenge of Buchu Mercaptan Derivatives

p-Mentha-8-thiol-3-one acetate (buchu mercaptan acetate) is a highly potent sulfur-containing monoterpenoid. As a critical impact odorant, it imparts distinct blackcurrant, buchu leaf, and tropical fruit notes to complex matrices. Because its sensory detection threshold is exceptionally low (parts-per-trillion range), instrumental analysis requires extreme sensitivity.

Traditional sample preparation methods, such as liquid-liquid extraction (LLE) or simultaneous distillation-extraction (SDE), are fundamentally flawed for this analyte. They suffer from solvent masking, thermal degradation of the thioester bond, and significant analyte loss during the concentration phase. Headspace Solid-Phase Microextraction (HS-SPME) circumvents these issues by providing a solvent-free, non-destructive concentration mechanism that is highly selective for volatile and semi-volatile organics.

Mechanistic Rationale: Designing a Purpose-Built Extraction

As a Senior Application Scientist, it is critical to understand that SPME is not a "one-size-fits-all" technique. Every parameter must be thermodynamically and kinetically justified for p-mentha-8-thiol-3-one acetate (MW: 228.35 g/mol ).

  • Fiber Chemistry Causality: We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. Why? PDMS alone is too non-polar, favoring highly hydrophobic compounds, while CAR alone is microporous and optimized for low-molecular-weight gases. The mixed-bed DVB/CAR/PDMS fiber provides a synergistic extraction mechanism. The mesoporous DVB efficiently captures semi-volatile monoterpenoids via π−π and hydrophobic interactions, while the PDMS acts as a binding matrix.

  • Thermodynamic Partitioning (The Salting-Out Effect): Thioacetates possess moderate hydrophobicity. By saturating the aqueous sample matrix with NaCl (30% w/v), we drastically increase the ionic strength of the solution. This disrupts the hydration shell around the analyte, decreasing its aqueous solubility and thermodynamically forcing the organic thioacetate into the headspace, thereby maximizing the partition coefficient ( Khs/aq​ ).

  • Thermal Kinetics vs. Analyte Stability: Extraction is strictly controlled at 40°C . While higher temperatures (>60°C) would theoretically drive more analyte into the headspace, adsorption onto the SPME fiber is an exothermic process; thus, excessive heat reduces the fiber's partition coefficient. Furthermore, elevated temperatures risk hydrolyzing the thioacetate back into its free thiol precursor (p-mentha-8-thiol-3-one).

Analytical Workflow

G SamplePrep Matrix Preparation (Sample + NaCl + IS) Equilibration Thermal Equilibration (40°C, 10 min) SamplePrep->Equilibration Transfer to vial SPME HS-SPME Extraction (DVB/CAR/PDMS, 30 min) Equilibration->SPME Expose Fiber Desorption Thermal Desorption (GC Inlet, 250°C) SPME->Desorption Retract & Inject GCMS GC-MS/SCD Analysis (Separation & Detection) Desorption->GCMS Volatile Transfer Data Data Processing (Quantification) GCMS->Data Chromatogram

Workflow for HS-SPME-GC-MS analysis of p-mentha-8-thiol-3-one acetate.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . SPME fibers degrade over time, and complex matrices can suppress volatility. By incorporating a stable isotope-labeled internal standard (SIL-IS), the method internally calibrates for both fiber wear and matrix variations in real-time.

Step-by-Step Methodology
  • Matrix Preparation & Internal Calibration:

    • Transfer exactly 5.0 mL of the liquid sample (or homogenized aqueous extract) into a 20 mL precision glass headspace vial.

    • Add 1.5 g of ultra-pure NaCl to achieve a salting-out effect.

    • Self-Validation Step: Spike the sample with 10 µL of a 100 µg/L solution of d3​ -p-mentha-8-thiol-3-one acetate (or 2-methyl-3-heptanethiol acetate as a structural analog). Cap immediately with a PTFE/silicone septum.

  • Equilibration:

    • Incubate the vial at 40°C for exactly 10 minutes with orbital agitation (250 rpm). Causality: This standardizes the liquid-gas phase equilibrium before the fiber is introduced, preventing competitive displacement artifacts.

  • HS-SPME Extraction:

    • Pierce the septum and expose the pre-conditioned DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes at 40°C under continuous agitation.

  • Thermal Desorption & GC Introduction:

    • Retract the fiber and immediately transfer it to the GC injection port.

    • Desorb at 250°C for 3 minutes in splitless mode. Use a narrow-bore (0.75 mm ID) deactivated SPME liner to maintain a sharp injection band and prevent peak tailing.

  • System Suitability Check (Automated Validation):

    • Post-run, the chromatography software must evaluate the absolute peak area of the Internal Standard. If the IS area drops by >15% compared to the initial calibration curve, the system must automatically halt the sequence. This indicates either severe fiber degradation or inlet active site formation.

Quantitative Data & Operational Parameters

The following tables summarize the optimized parameters and expected validation metrics for this self-validating system.

Table 1: Optimized HS-SPME & GC-MS Parameters

ParameterOptimized SettingScientific Justification
SPME Fiber DVB/CAR/PDMS (50/30 µm)Synergistic capture of semi-volatiles and trace fragments.
Extraction Temp/Time 40°C / 30 minPrevents thioester hydrolysis while maximizing adsorption.
GC Column DB-WAX (30 m × 0.25 mm × 0.25 µm)Polar phase resolves sulfur compounds from hydrocarbon matrix.
Oven Program 40°C (2 min) 5°C/min to 240°CSlow ramp ensures baseline resolution of monoterpene isomers.
MS Mode SIM (m/z 228, 185, 153)Maximizes signal-to-noise ratio for the target thioacetate.

Table 2: Method Validation Metrics (Aqueous Matrix)

MetricValueImplication for Trace Analysis
Limit of Detection (LOD) 0.5 ng/LSufficient to detect below human sensory threshold.
Limit of Quantitation (LOQ) 1.5 ng/LEnsures reliable quantification in highly dilute samples.
Linear Dynamic Range 1.5 – 500 ng/LCovers typical natural occurrence and formulation levels.
Precision (RSD%, n=6) < 6.5%Demonstrates high repeatability of the automated SPME process.
Recovery 94% - 102%Validates the efficacy of the salting-out and IS correction.

Troubleshooting & Field-Proven Insights

  • Peak Tailing of Thioacetate: Sulfur compounds are highly reactive. If p-mentha-8-thiol-3-one acetate exhibits peak tailing, it is an immediate indicator of active sites (silanol groups) forming in the GC inlet liner or the front end of the column. Action: Replace the SPME liner with a fresh, ultra-inert deactivated liner and trim 10 cm from the front of the GC column.

  • Loss of Sensitivity Over Time: The DVB/CAR/PDMS fiber is susceptible to fouling by high-molecular-weight matrix components (e.g., lipids or resins in fragrance mixtures). If the self-validating IS area drops, bake out the fiber at 270°C for 30 minutes. If sensitivity does not recover, the fiber polymer is irreversibly fouled and must be replaced.

References

  • Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds Source: Molecules (MDPI) URL:[Link]

  • Screening for Novel Mercaptans in 26 Fruits and 20 Wines Using A Thiol-selective Isolation Procedure in Combination with Three Detection Methods Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization Source: Rapid Communications in Mass Spectrometry (Wiley Online Library) URL:[Link]

Method

High-performance liquid chromatography (HPLC) methods for p-Mentha-8-Thiol-3-One Acetate

An Application Note on High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Mentha-8-Thiol-3-One Acetate Abstract This application note provides a comprehensive guide to the analysis of p-Mentha-8-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of p-Mentha-8-Thiol-3-One Acetate

Abstract

This application note provides a comprehensive guide to the analysis of p-Mentha-8-Thiol-3-One Acetate (also known as menthone-8-thioacetate) using High-Performance Liquid Chromatography (HPLC). As a key ingredient in the flavor and fragrance industry, valued for its complex "catty," fruity, and herbal notes, robust analytical methods are essential for its quality control.[1][2] This molecule's thioacetate group lends it greater chemical and thermal stability compared to its thiol precursor, p-Mentha-8-thiol-3-one, making it a preferred ingredient in many formulations.[1] However, its terpene structure possesses multiple chiral centers, necessitating methods for both purity assessment and stereoisomer differentiation.

This document presents two detailed protocols. The first is a Reversed-Phase HPLC (RP-HPLC) method for achiral analysis, suitable for determining purity and quantifying the compound in various matrices. The second protocol details a Normal-Phase Chiral HPLC method for the separation of its enantiomers, which is critical as stereochemistry can significantly impact sensory properties and biological activity.[3][4] We delve into the rationale behind method development choices, provide step-by-step experimental procedures, and outline system suitability requirements to ensure trustworthy and reproducible results.

Introduction: The Analytical Imperative

p-Mentha-8-Thiol-3-One Acetate is a synthetic flavoring agent found in formulations for tropical fruits like guava and passionfruit, as well as citrus profiles such as grapefruit.[1] Its application in food, beverages, and consumer products demands rigorous quality control to ensure identity, purity, and consistency. The primary analytical challenges are twofold:

  • Quantification and Purity: A reliable method is required to quantify the analyte and separate it from process-related impurities or degradation products.

  • Chirality: As a derivative of p-menthan-3-one, the molecule contains chiral centers. Enantiomers of chiral compounds often exhibit different organoleptic properties.[4] Therefore, the ability to separate and control the enantiomeric ratio is crucial for ensuring a consistent flavor/fragrance profile.

HPLC is the ideal technique to address these challenges, offering high resolution, sensitivity, and adaptability for both achiral and chiral separations.[5]

Part I: Achiral Analysis for Purity and Quantification via RP-HPLC

Principle and Method Development Rationale

Reversed-phase chromatography is the cornerstone of modern HPLC, separating molecules based on their hydrophobicity.[6] p-Mentha-8-Thiol-3-One Acetate, being a moderately non-polar terpenoid derivative, is an excellent candidate for this technique.[7] It interacts well with a non-polar stationary phase, allowing for fine-tuned elution using a polar mobile phase.[8]

  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) bonded silica column is the universal choice for RP-HPLC due to its strong hydrophobic retention and wide applicability.[9][8] A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.

  • Mobile Phase Selection: A binary mixture of acetonitrile and water is selected for its low UV cutoff and excellent solvating properties.[10][11] The ratio of acetonitrile to water is the primary lever for adjusting retention time; a higher percentage of acetonitrile (the stronger, less polar solvent) will decrease retention. To ensure a consistent ionisation state of the ketone moiety and improve peak symmetry, a small amount of an acid modifier like formic or phosphoric acid is added to the mobile phase.[7]

  • Detector Selection: The carbonyl (C=O) group in the cyclohexanone ring acts as a chromophore. While its absorbance maximum (λmax) is in the lower UV range, detection at a wavelength such as 220 nm provides sufficient sensitivity for quantification. A Diode Array Detector (DAD) is recommended during method development to confirm the optimal detection wavelength and assess peak purity.

Experimental Protocol: Achiral RP-HPLC

Objective: To quantify p-Mentha-8-Thiol-3-One Acetate and assess its purity.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • p-Mentha-8-Thiol-3-One Acetate reference standard.

  • HPLC-grade acetonitrile, water, and formic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid
Gradient Isocratic 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of Mobile Phase B with 300 mL of Mobile Phase A. Degas the solution using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Prepare working standards (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing p-Mentha-8-Thiol-3-One Acetate in the mobile phase to an expected concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Perform at least five replicate injections of a working standard to establish system suitability.

    • Inject the prepared samples.

    • Inject a standard periodically to monitor system drift.

Data Analysis and System Suitability

To ensure the validity of the results, the system must pass predefined system suitability tests (SST).[12]

System Suitability Parameters:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Measures peak symmetry.
Theoretical Plates (N) > 2000 Indicates column efficiency.
Retention Time %RSD ≤ 1.0% Demonstrates injection precision.

| Peak Area %RSD | ≤ 2.0% | Demonstrates injection precision and system stability.[13] |

Quantification: Calculate the concentration of the analyte in the sample using the peak area from the external standard calibration curve. Purity can be assessed using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

achiral_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Prep (ACN/H2O/Formic Acid) equilibrate System Equilibration prep_mobile->equilibrate prep_std Standard Prep (100 µg/mL) inject Inject Blank, Standards, & Samples prep_std->inject prep_sample Sample Prep & Filter prep_sample->inject equilibrate->inject separate RP-C18 Separation inject->separate detect UV Detection (220 nm) separate->detect check_sst System Suitability Test (%RSD, Tailing, Plates) detect->check_sst integrate Peak Integration check_sst->integrate quantify Quantification & Purity (Area % Report) integrate->quantify

Figure 1: Workflow for Achiral RP-HPLC Analysis.

Part II: Chiral Separation of Enantiomers

Principle and Method Development Rationale

Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard RP-HPLC. Chiral chromatography introduces a stereospecific environment using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Stationary Phase Selection (The Column): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica support, are highly effective for a wide range of chiral compounds, including terpenes.[10][14] Screening columns like Chiralcel® OD (cellulose-based) or Chiralpak® AD (amylose-based) is a common starting point.

  • Mobile Phase Selection: Chiral separations on polysaccharide CSPs are often more successful in the normal-phase mode.[10] A mobile phase consisting of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. The type and concentration of the alcohol modifier are the most critical parameters for achieving and optimizing enantiomeric resolution. Small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can sometimes improve peak shape, though they are unlikely to be necessary for this neutral molecule.[10]

  • Detector Selection: The UV detector remains suitable, using the same principles as in the achiral method.

Experimental Protocol: Normal-Phase Chiral HPLC

Objective: To separate the enantiomers of p-Mentha-8-Thiol-3-One Acetate.

Instrumentation and Materials:

  • HPLC system compatible with normal-phase solvents (ensure pump seals are compatible).

  • Chiral Column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).

  • Racemic standard of p-Mentha-8-Thiol-3-One Acetate.

  • HPLC-grade n-Hexane and Isopropanol (IPA).

  • Autosampler vials.

Chromatographic Conditions:

Parameter Setting
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (95:5, v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C (Ambient)
Injection Volume 10 µL
Detection UV at 220 nm

| Run Time | 30 minutes |

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing 950 mL of n-Hexane with 50 mL of Isopropanol. Degas thoroughly. Caution: Normal-phase solvents are volatile and flammable.

  • Standard Solution Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in the mobile phase.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for 30 minutes, then gradually increase to the set flow rate. A stable baseline is crucial.

  • Analysis: Inject the racemic standard solution. If separation is not achieved, method optimization is required.

  • Optimization:

    • Adjust the percentage of Isopropanol. Decreasing the IPA content will increase retention and may improve resolution.

    • Try a different alcohol modifier (e.g., ethanol).

    • Vary the flow rate or column temperature.

Data Analysis and Enantiomeric Resolution

The primary goal is to achieve baseline separation of the two enantiomer peaks.

Key Performance Indicator:

Parameter Formula Acceptance Criteria Rationale

| Resolution (Rs) | Rs = 2(t₂ - t₁) / (w₁ + w₂) | Rs ≥ 1.5 | Ensures accurate quantification of each enantiomer. |

Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

Figure 2: Principle of Chiral Separation by HPLC.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the comprehensive quality control of p-Mentha-8-Thiol-3-One Acetate. The reversed-phase method offers a reliable and precise tool for purity assessment and quantification, suitable for routine analysis in a quality control environment. The normal-phase chiral method provides the means to resolve and quantify the individual enantiomers, a critical capability for controlling the sensory profile and ensuring product consistency. By understanding the principles behind the selection of columns, mobile phases, and detectors, researchers and drug development professionals can confidently implement and adapt these protocols to meet their specific analytical needs.

References

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. Retrieved from [Link]

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (n.d.). PMC. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026). LCGC International. Retrieved from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). PMC. Retrieved from [Link]

  • HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. (2024). SIELC Technologies. Retrieved from [Link]

  • p-Mentha-8-thiol-3-one. (2018). SIELC Technologies. Retrieved from [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. (2021). Semantic Scholar. Retrieved from [Link]

  • What are the Main Benefits of Reversed Phase HPLC? (n.d.). Chromatography Today. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. Retrieved from [Link]

  • Chiral Separations 6: Essential oils on Rt-βDEXsm. (2022). Restek. Retrieved from [Link]

  • Flavor Bites: Para-mentha-8-thiol-3-one acetate. (2018). Perfumer & Flavorist. Retrieved from [Link]

  • p-Mentha-8-thiol-3-one. (n.d.). PubChem. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • buchu mercaptan acetate menthone thioacetate. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Ethyl Acetate, HPLC. (n.d.). RCI Labscan. Retrieved from [Link]

  • Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. (2025). LCGC International. Retrieved from [Link]

  • Chiral terpene analysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. Retrieved from [Link]

  • P Mentha 8 Thiol 3 One Market Report | Global Forecast From 2025 To 2033. (2024). Dataintelo. Retrieved from [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). MDPI. Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent. Retrieved from [Link]

  • A novel RP-HPLC method for quantification of cholinesterase activity in human blood. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: Advanced Sensory Evaluation and Threshold Determination Protocols for p-Mentha-8-Thiol-3-One Acetate

Introduction & Scientific Grounding p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4) is a high-impact aroma chemical (HIAC) derived from the parent compound p-mentha-8-thiol-3-one, commonly known as Buchu mercaptan[1]. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

p-Mentha-8-Thiol-3-One Acetate (CAS 63299-27-4) is a high-impact aroma chemical (HIAC) derived from the parent compound p-mentha-8-thiol-3-one, commonly known as Buchu mercaptan[1]. In flavor and fragrance development, polyfunctional mercapto monoterpenoids are highly prized for their extreme potency and complex organoleptic profiles, delivering intense blackcurrant (cassis), tropical fruit, and herbal notes at trace concentrations[2].

However, evaluating sulfur-containing VOCs presents a unique set of scientific challenges. Polyfunctional thiols possess some of the lowest odor detection thresholds (ODT) recorded in nature, often falling into the sub-nanogram per liter (ng/L) range[3]. At these extreme potencies, standard sensory evaluation methods frequently fail. Trace impurities—such as unreacted parent thiols or oxidative degradation products (disulfides)—can heavily skew threshold data and distort qualitative descriptors[4]. Furthermore, thiols are prone to rapid adsorption onto standard laboratory plastics and untreated glass, leading to artificially inflated threshold calculations.

To establish a trustworthy, self-validating analytical system, researchers must employ rigorous, specialized protocols. This application note details a comprehensive workflow combining Gas Chromatography-Olfactometry (GC-O) for purity validation, 3-Alternative Forced Choice (3-AFC) for quantitative thresholding, and Quantitative Descriptive Analysis (QDA) for qualitative profiling[5].

Chemical & Organoleptic Profile

The sensory behavior of p-Mentha-8-Thiol-3-One Acetate is highly concentration-dependent. While trace amounts provide realistic fuzzy peach-skin and cassis qualities, overdosing rapidly shifts the perception toward harsh sulfurous or alliaceous (onion/garlic) notes[6].

Table 1: Physicochemical and Sensory Properties

PropertySpecification / Value
Chemical Name p-Mentha-8-Thiol-3-One Acetate
CAS Number 63299-27-4[1]
Molecular Formula C12H20O3S
Primary Odor Descriptors Blackcurrant (cassis), catty, fruity, herbal, tropical[2]
Odor Strength Extremely High (Recommended evaluation at ≤1.00% in DPG)[2]
Substantivity > 120 hours at 100% concentration[6]
Flavor Applications Berry, grape, tropical fruit, bakery, beverages (0.2–6.0 ppm)[2]
Stability Susceptible to oxidation; short-term testing (e.g., 3 days) requires controlled matrices[7]

Protocol 1: Purity Verification via Gas Chromatography-Olfactometry (GC-O)

Causality: Before any threshold testing can occur, the sensory purity of the compound must be validated. A sample might be 99% chemically pure via GC-MS, but if the 1% impurity is a thiol with a threshold 1,000 times lower than the target analyte, the sensory panel will evaluate the impurity, not the acetate[4]. GC-O acts as a self-validating step by ensuring the "cassis/catty" odor event perfectly aligns with the retention time of the p-Mentha-8-Thiol-3-One Acetate peak[5].

Step-by-Step Methodology
  • Sample Preparation: Dilute p-Mentha-8-Thiol-3-One Acetate to 10 ppm in an inert, high-purity solvent (e.g., dichloromethane). Note: High concentrations can cause rapid olfactory fatigue and permanently contaminate the Olfactory Detection Port (ODP) lines.

  • Injection: Perform a 1 µL splitless injection into the GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5MS).

  • Effluent Splitting: At the end of the column, route the eluate through a Y-splitter, directing 50% of the flow to the Mass Spectrometer (MS) and 50% to the heated ODP[5].

  • Sensory Recording: A trained panelist sits at the ODP, breathing humidified air to prevent nasal mucosa desiccation. The panelist records the exact start time, end time, and qualitative descriptor of every odor event.

  • Data Alignment: Overlay the olfactogram (sensory events) with the total ion chromatogram (TIC). Confirm that the primary odor descriptor strictly co-elutes with the target mass spectrum.

GCO_Workflow Sample Thiol Sample Injection GC Gas Chromatography (Separation) Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometry (Chemical Data) Splitter->MS 50% Flow ODP Olfactory Port (Sensory Data) Splitter->ODP 50% Flow Data Olfactogram + Chromatogram MS->Data ODP->Data

Fig 1: GC-O workflow correlating chemical identification with human sensory perception.

Protocol 2: Odor Detection Threshold (ODT) Determination

Causality: To accurately determine the absolute threshold, guessing bias must be eliminated. The 3-Alternative Forced Choice (3-AFC) method reduces the probability of a correct guess to 33.3%[5]. Because thiols readily adsorb to active sites, all glassware must be silanized, and plastics must be strictly avoided to prevent sample loss that would artificially inflate the calculated threshold[3].

Step-by-Step Methodology
  • Matrix Selection: Prepare an odorless base matrix relevant to the final application (e.g., odorless Dipropylene Glycol (DPG) for fragrances, or a 46% ethanol-water solution to simulate alcoholic beverages)[8].

  • Serial Dilution: Prepare a 10-step, factor-3 serial dilution starting from 10 µg/L, extending down to the sub-ng/L range. Use only silanized volumetric flasks.

  • Panel Screening: Select 15–20 panelists previously screened for general anosmia using standard n-butanol threshold tests[5].

  • Presentation: For each dilution step, present the panelist with three coded, identical amber glass sniff bottles. Two contain the blank matrix; one contains the spiked sample.

  • Evaluation: Panelists evaluate the sets in ascending order of concentration to prevent olfactory adaptation. They must identify the odd sample (forced choice).

  • Calculation: Calculate the Best-Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The group threshold is the geometric mean of all individual BETs.

Protocol 3: Quantitative Descriptive Analysis (QDA)

Causality: While ODT determines when a compound is smelled, QDA determines what it smells like at functional doses. Because p-Mentha-8-Thiol-3-One Acetate shifts from "fruity/tropical" at low doses to "sulfurous/catty" at high doses[6], evaluating the compound across a concentration gradient is critical for formulation guidelines.

Step-by-Step Methodology
  • Lexicon Generation: Expose the trained panel to reference standards to anchor their vocabulary.

    • Cassis: Blackcurrant bud absolute.

    • Catty: 4-mercapto-4-methylpentan-2-one[4].

    • Herbal: Crushed Buchu leaves.

  • Scaling: Utilize a 15-cm unstructured line scale for each descriptor, anchored from "None" (0) to "Extreme" (15).

  • Blind Evaluation: Present the acetate at two distinct concentrations (e.g., 0.1 ppm and 1.0 ppm) in isolated sensory booths equipped with positive air pressure and red lighting (to mask any visual cues).

  • Statistical Analysis: Process the line scale data using Analysis of Variance (ANOVA) to determine significant differences, and Principal Component Analysis (PCA) to map the sensory drivers. Advanced workflows may pair this data with UPLC-MS/MS quantification to calculate precise Odor Activity Values (OAV)[9].

QDA_Workflow Screening 1. Panel Screening (Anosmia Testing) Lexicon 2. Lexicon Generation (Cassis, Herbal, Catty) Screening->Lexicon Training 3. Panel Training (Reference Standards) Lexicon->Training Evaluation 4. Blind Evaluation (Line Scales in Booths) Training->Evaluation Analysis 5. Statistical Analysis (PCA & ANOVA) Evaluation->Analysis

Fig 2: Step-by-step Quantitative Descriptive Analysis (QDA) methodology for thiol evaluation.

Sources

Method

A Validated Stable Isotope Dilution Assay for the High-Precision Quantification of p-Mentha-8-Thiol-3-One Acetate in Complex Matrices by GC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract p-Mentha-8-thiol-3-one acetate (MTA) is a potent, sulfur-containing aroma compound critical to the flavor profiles of various t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-8-thiol-3-one acetate (MTA) is a potent, sulfur-containing aroma compound critical to the flavor profiles of various tropical fruits and beverages.[1] Its high volatility, reactivity, and typically low concentration in complex sample matrices present significant challenges for accurate quantification. Standard analytical methods are often compromised by sample loss during preparation and unpredictable matrix-induced signal suppression or enhancement in mass spectrometry.[2] This application note details a robust and highly accurate method for the quantification of MTA using a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). By employing a synthesized, deuterated analogue of MTA as an internal standard, this method effectively negates variability from sample preparation and matrix effects, ensuring the highest degree of analytical precision and accuracy.[3][4] We provide comprehensive, step-by-step protocols for the synthesis of the internal standard, sample preparation, instrument operation, data analysis, and complete method validation in accordance with ISO 17025 guidelines.[5][6]

The Foundational Principle: Why Stable Isotope Dilution Analysis?

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry.[7] Its power lies in using an internal standard that is a near-perfect chemical mimic of the analyte. An isotopically labeled version of the analyte—in this case, p-Mentha-8-thiol-3-one acetate-d₃—is synthesized. This standard is identical to the native analyte in its chemical and physical properties (e.g., polarity, volatility, ionization efficiency) but differs in mass due to the incorporation of heavy isotopes (deuterium).[3]

This standard is added to the sample at the very beginning of the workflow. Consequently, any loss of analyte during extraction, cleanup, or derivatization is mirrored by a proportional loss of the internal standard. Similarly, any signal suppression or enhancement encountered during GC-MS analysis affects both the analyte and the standard equally.[4][8] The mass spectrometer distinguishes between the native analyte and the heavier labeled standard. Quantification is therefore based on the ratio of their signal intensities, not the absolute intensity of the analyte, rendering the analysis exceptionally robust and immune to common sources of error.[9][10]

cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample Sample Collection (Unknown Analyte Conc.) Spike Spike with Known Amount of Labeled Internal Standard (IS) Sample->Spike Extract Extraction & Cleanup (Analyte and IS experience identical losses) Spike->Extract GCMS GC-MS/MS Analysis (Analyte and IS experience identical matrix effects) Extract->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Cal Interpolate Ratio on Calibration Curve Ratio->Cal Result Accurate Analyte Concentration Cal->Result

Caption: Workflow of the Stable Isotope Dilution Assay (SIDA).

Materials and Methods

Reagents and Standards
  • Analyte: p-Mentha-8-thiol-3-one acetate (MTA), ≥98% purity (CAS: 57074-34-7).

  • Internal Standard: p-Mentha-8-thiol-3-one acetate-d₃ (MTA-d₃). A protocol for its synthesis is provided below.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), all HPLC or GC-MS grade.

  • Reagents: Anhydrous sodium sulfate, sodium chloride, acetic anhydride-d₆, anhydrous sodium acetate.

  • Gases: Helium (99.999% purity) for GC carrier gas, Argon (99.999% purity) for collision gas.

Proposed Synthesis of Internal Standard: p-Mentha-8-thiol-3-one acetate-d₃ (MTA-d₃)

The synthesis of the deuterated internal standard is paramount. The following protocol is adapted from established acetylation methods, utilizing a deuterated reagent to introduce the isotopic label.[11]

Reaction Principle: The unlabeled precursor, p-Mentha-8-thiol-3-one, is acetylated using acetic anhydride-d₆. The three deuterium atoms on the acetyl group provide a +3 Da mass shift, which is ideal for mass spectrometric differentiation from the native analyte.

G reactant1 p-Mentha-8-thiol-3-one product p-Mentha-8-thiol-3-one acetate-d₃ (MTA-d₃) reactant1->product 1. Heat 2. Workup reactant2 Acetic Anhydride-d₆ reactant2->product catalyst Anhydrous Sodium Acetate p1 catalyst->p1 p1->product

Sources

Application

Application of p-Mentha-8-Thiol-3-One Acetate in Oenology: Analytical Standardization and Flavor Modulation

Executive Summary Polyfunctional volatile thiols are the biochemical backbone of the aromatic profile in several major wine varietals, most notably Sauvignon Blanc and Riesling. Among these, p-mentha-8-thiol-3-one (PMT)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyfunctional volatile thiols are the biochemical backbone of the aromatic profile in several major wine varietals, most notably Sauvignon Blanc and Riesling. Among these, p-mentha-8-thiol-3-one (PMT) is notorious for its biphasic sensory impact. To harness its aromatic potential without risking sensory defects, oenological research has turned to its esterified derivative: p-Mentha-8-thiol-3-one acetate (PMTA) . This application note provides an in-depth technical guide on the dual utility of PMTA in modern oenology—both as a highly stable surrogate internal standard (ISTD) for trace analytical quantification and as a controlled-release flavor modulator in wine matrices.

Chemical Context & Mechanistic Causality

The "Dr. Jekyll and Mr. Hyde" Thiol

p-Mentha-8-thiol-3-one is a highly potent organosulfur compound naturally occurring in buchu leaves and specific wine varietals[1]. In oenology, it is often referred to as a "Dr. Jekyll and Mr. Hyde" molecule due to its concentration-dependent sensory threshold[2]. At trace concentrations (ng/L range), it imparts highly desirable notes of blackcurrant, boxwood, and tropical fruit. However, at higher concentrations, the aroma rapidly degrades into an aggressive, pungent odor universally described as "cat urine"[3].

The Acetate Advantage: Stability and Modulation

Free thiols are highly nucleophilic and susceptible to rapid oxidation (forming disulfides) or nucleophilic addition with wine electrophiles (such as o-quinones formed from caffeic acid oxidation). This reactivity makes the direct application or quantification of free PMT exceptionally challenging.

Esterification of the sulfhydryl (-SH) moiety yields p-mentha-8-thiol-3-one acetate (PMTA) . This structural modification provides two critical mechanistic advantages:

  • Steric and Electronic Protection: The acetate group masks the reactive sulfur atom, drastically reducing its oxidation potential. This makes PMTA an ideal, stable analytical reference standard[4].

  • Sensory Shift: The esterification shifts the sensory profile away from the volatile "catty" defect toward a softer, fruity, and herbal buchu-leaf aroma[5]. In the acidic environment of wine (pH 3.0–3.5), PMTA undergoes slow, acid-catalyzed hydrolysis, acting as a controlled-release precursor that sustains the blackcurrant aroma over prolonged aging periods without breaching the defect threshold.

Pathway Pulegone Pulegone (Grape Precursor) PMT p-Mentha-8-thiol-3-one (PMT) Free Thiol Pulegone->PMT + H2S Addition H2S H2S (Yeast Metabolism) H2S->PMT PMTA p-Mentha-8-thiol-3-one Acetate (PMTA) Thioacetate PMT->PMTA Acetylation ATF Alcohol Acetyltransferases (ATF1 / ATF2) ATF->PMTA Enzymatic Catalysis

Figure 1: Biogenesis and esterification pathway of p-Mentha-8-thiol-3-one.

Quantitative Data: Sensory and Chemical Profiling

Understanding the physicochemical differences between the free thiol and its acetate is critical for both analytical calibration and sensory formulation.

Propertyp-Mentha-8-thiol-3-one (PMT)p-Mentha-8-thiol-3-one Acetate (PMTA)
CAS Number 38462-22-594293-57-9
Molecular Formula C10H18OSC12H20O2S
Odor Threshold (Water) ~0.00001 mg/L (10 ng/L)~0.002 mg/L (2 µg/L)
Primary Descriptors Blackcurrant, boxwood, cat urine[2]Buchu leaf, herbal, fruity, berry[5]
Oxidative Stability Low (Rapid disulfide formation)High (Sulfhydryl group protected)
Oenological Role Character-impact varietal aromaAnalytical ISTD / Flavor precursor

Experimental Protocols

Protocol A: Trace Thioacetate Extraction and GC-MS/MS Quantification

Quantifying varietal thioacetates (like 3-sulfanylhexyl acetate, 3-SHA) requires a surrogate internal standard that mimics their partitioning behavior during Solid-Phase Extraction (SPE) but is absent in the natural grape must[6]. PMTA serves this exact purpose.

Causality & Self-Validation:

  • EDTA Addition: Transition metals (Cu²⁺, Fe³⁺) in wine catalyze thiol oxidation. EDTA chelates these metals, freezing the oxidative state of the sample.

  • Resin Choice: LiChrolut EN is a highly cross-linked polystyrene-divinylbenzene resin. Its high surface area specifically retains moderately polar volatile aroma compounds from the aqueous-ethanolic wine matrix.

  • Self-Validation: A synthetic wine matrix (12% EtOH, 5 g/L tartaric acid, pH 3.2) spiked with a known concentration of PMTA must be run in parallel. A recovery rate of 85–95% validates the extraction efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 50 mL of the wine sample into a dark glass flask. Add 500 µL of a 10 mM EDTA disodium salt solution to arrest metal-catalyzed oxidation.

  • Spiking: Spike the sample with 50 µL of a 500 µg/L PMTA ethanolic standard solution (final ISTD concentration: 500 ng/L).

  • SPE Conditioning: Condition a LiChrolut EN SPE cartridge (200 mg) with 5 mL of dichloromethane, followed by 5 mL of methanol, and 5 mL of a 12% v/v ethanol/water solution.

  • Loading & Washing: Load the 50 mL spiked wine sample onto the cartridge at a flow rate of 2 mL/min. Wash the cartridge with 5 mL of Milli-Q water to remove highly polar interferents (sugars, organic acids).

  • Elution: Dry the cartridge under a gentle nitrogen stream for 10 minutes. Elute the retained thioacetates with 5 mL of dichloromethane.

  • Concentration: Concentrate the eluate to exactly 100 µL under a gentle stream of nitrogen at room temperature.

  • GC-MS/MS Analysis: Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantify target thioacetates relative to the PMTA peak area.

Workflow Sample Wine Sample (50 mL, pH 3.2) Spike Spike ISTD (PMTA, 500 ng/L) Sample->Spike SPE Solid-Phase Extraction (LiChrolut EN) Spike->SPE Elution Elution & Concentration (Dichloromethane) SPE->Elution GCMS GC-MS/MS Analysis (MRM Mode) Elution->GCMS

Figure 2: Analytical workflow for thioacetate extraction using PMTA as an internal standard.

Protocol B: Acid-Catalyzed Hydrolysis Assay for Flavor Modulation

To utilize PMTA as a controlled-release flavor precursor, researchers must map its hydrolysis kinetics in a specific wine matrix.

Causality & Self-Validation:

  • Anaerobic Incubation: Wine aging occurs in a reductive environment. Purging with argon prevents the immediate oxidation of the newly liberated PMT, allowing accurate kinetic mapping.

  • Self-Validation: An unspiked control matrix must be incubated alongside the test samples to ensure no background contamination of PMT occurs from the laboratory environment.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1 L of model wine (12% v/v ethanol, 5 g/L tartaric acid, adjusted to pH 3.2 with 1M NaOH). Purge the solution with argon gas for 15 minutes to displace dissolved oxygen.

  • Spiking: Add PMTA to achieve a final concentration of 10 µg/L.

  • Incubation: Aliquot the solution into 50 mL amber glass ampoules, seal hermetically under an argon headspace, and incubate at a constant 15°C (cellar temperature).

  • Kinetic Sampling: Sacrifice three ampoules at Day 0, Day 15, Day 30, Day 60, and Day 120.

  • Analysis: Analyze the ratio of PMTA to free PMT using Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS. The gradual increase in the PMT peak will dictate the release kinetics and predict the sensory evolution of the wine.

Sources

Technical Notes & Optimization

Troubleshooting

Degradation pathways of p-Mentha-8-Thiol-3-One Acetate under different conditions

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division Welcome to the technical support guide for p-Mentha-8-Thiol-3-One Acetate. This document is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division

Welcome to the technical support guide for p-Mentha-8-Thiol-3-One Acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability studies and degradation pathway analysis of this compound. As a complex molecule featuring both a thioester functional group and a terpene backbone, its stability is influenced by multiple factors. This guide provides the foundational knowledge and experimental frameworks to confidently navigate these challenges.

Section 1: Foundational Concepts - Understanding the Molecule's Stability Profile

This section addresses the fundamental chemical characteristics of p-Mentha-8-Thiol-3-One Acetate that dictate its degradation behavior.

Q1: What are the primary reactive sites on the p-Mentha-8-Thiol-3-One Acetate molecule that I should be concerned about during stability testing?

A1: The molecule has two primary regions susceptible to degradation:

  • The Thioester Group: Thioesters are generally more reactive than their oxygen-based ester counterparts. This group is the primary site for hydrolysis , which can be catalyzed by acid or, more rapidly, by base. It is also susceptible to nucleophilic attack and oxidation .

  • The p-Menthane Backbone: This terpene structure contains carbon-carbon double bonds (in its precursor, pulegone) and allylic positions that are susceptible to oxidation and thermal rearrangement .[1] In the presence of strong oxidants, heat, or UV light, the ring can undergo dehydrogenation to form aromatic structures like p-cymene.[1][2]

Q2: What are the most probable degradation pathways for this molecule under experimental stress conditions?

A2: Based on its structure, you should anticipate four main degradation pathways:

  • Hydrolytic Degradation: Cleavage of the thioester bond to yield p-Mentha-8-Thiol-3-One and acetic acid. This is often the most significant pathway in aqueous solutions, particularly at non-neutral pH.

  • Oxidative Degradation: The sulfur atom is highly susceptible to oxidation. After hydrolysis to the free thiol, it can be oxidized to a disulfide dimer.[3][4] Further oxidation of the thioester or the free thiol can yield sulfoxides and then sulfones.[5] The terpene ring itself can also be oxidized.[1]

  • Thermal Degradation: High temperatures can provide the energy needed for both the breakdown of the thioester and complex rearrangements of the terpene skeleton. This can lead to a diverse mixture of products, including aromatic compounds.[1][6]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce radical-based reactions, leading to a complex array of degradation products. The specific photoproducts will depend on the wavelength of light and the presence of photosensitizers.

Q3: Why is a forced degradation study essential for a compound like this?

A3: Forced degradation, or stress testing, is a regulatory requirement and a critical step in pharmaceutical development for several reasons.[7][8] It helps to:

  • Elucidate Degradation Pathways: By intentionally stressing the molecule, you can identify the likely degradation products that may form under long-term storage conditions.[7][9]

  • Develop Stability-Indicating Methods: A robust analytical method must be able to separate the intact parent compound from all potential degradation products. Stress testing generates these products, allowing you to prove your method is "stability-indicating."[8][10]

  • Inform Formulation and Packaging: Understanding how the molecule degrades in response to pH, oxygen, light, and heat provides critical insights for developing a stable formulation and selecting appropriate packaging to protect it.[7][11]

Section 2: Experimental Design & Protocols for Forced Degradation

A well-designed forced degradation study is the cornerstone of understanding the stability of p-Mentha-8-Thiol-3-One Acetate. The goal is not to completely destroy the compound, but to induce a target degradation of 5-20%, which is sufficient to detect and identify major degradants without generating irrelevant secondary products.[10]

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis A Prepare Stock Solution in Acetonitrile B Dilute Stock into Stress Condition Media A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C Apply Stress D Base Hydrolysis (e.g., 0.1M NaOH, RT) B->D Apply Stress E Oxidation (e.g., 3% H2O2, RT) B->E Apply Stress F Thermal (Solution & Solid, 80°C) B->F Apply Stress G Photolytic (254/365 nm UV light) B->G Apply Stress H Withdraw Samples at Time Points C->H D->H E->H F->H G->H I Quench Reaction (Neutralize pH) H->I J Dilute to Final Concentration I->J K Analyze via HPLC-UV/MS J->K

Caption: General workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

This protocol outlines a typical approach. Causality: The concentrations and durations provided are starting points and should be optimized to achieve the target 5-20% degradation.

1. Materials and Reagents:

  • p-Mentha-8-Thiol-3-One Acetate (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Formic Acid (for mobile phase)

  • HPLC Vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve p-Mentha-8-Thiol-3-One Acetate in acetonitrile to prepare a 1 mg/mL stock solution.

  • Rationale: Acetonitrile is a common organic solvent that is miscible with water and generally non-reactive, making it a good choice for the stock solution.

3. Application of Stress Conditions:

  • For each condition, dilute the stock solution with the stressor solution to a target concentration of ~100 µg/mL. Prepare a control sample diluted with water/acetonitrile only.

    • Acid Hydrolysis: Mix with 0.1M HCl. Place in a water bath at 60°C.

    • Base Hydrolysis: Mix with 0.01M NaOH. Keep at room temperature. Rationale: Base-catalyzed hydrolysis of thioesters is significantly faster than acid-catalyzed, so milder conditions are used initially.[12]

    • Oxidative Stress: Mix with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress:

      • Solution: Heat the control sample solution at 80°C.

      • Solid: Place the solid compound in an oven at 80°C.

    • Photolytic Stress: Expose the control sample solution in a quartz cuvette or photostability chamber to UV light (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²).

4. Sampling and Quenching:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately quench the acid and base samples by neutralizing them with an equimolar amount of NaOH or HCl, respectively.

  • Rationale: Quenching stops the degradation reaction, ensuring that the measured degradation accurately reflects the specified time point.

5. Sample Analysis (HPLC-UV/MS):

  • Dilute all samples (including controls and stressed samples) to a final concentration suitable for your detector (e.g., 10 µg/mL).

  • Analyze using a validated stability-indicating HPLC method. A generic starting method could be:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Detection: UV (e.g., 220 nm) and Mass Spectrometry (for peak identification).

    • Rationale: A gradient method is essential to separate compounds with a range of polarities, from the potentially more polar degradation products to the relatively non-polar parent compound. MS detection is crucial for identifying unknown degradants.[13][14]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during degradation studies.

Q: I'm not observing any degradation under my initial stress conditions. What should I do?

A: This indicates your conditions are too mild. Systematically increase the stress level.

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1M to 1M HCl) or increase the temperature.

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10%) or gently heat the solution.

  • For Thermal/Photolytic: Extend the exposure time.

Q: My sample degraded almost completely within the first time point. How do I fix this?

A: Your conditions are too harsh, likely leading to secondary degradation products that are not relevant to real-world stability.[9] Reduce the stress intensity.

  • For Base Hydrolysis: This is a common issue. Decrease the NaOH concentration (e.g., to 0.001M) or run the experiment at a lower temperature (e.g., in an ice bath).

  • For Other Conditions: Reduce the stressor concentration, temperature, or exposure time and sample at earlier time points.

Q: After base hydrolysis, I see a major new peak in my chromatogram. How can I confirm its identity?

A: This peak is very likely the primary hydrolytic degradant, p-Mentha-8-Thiol-3-One .

  • Check Mass Spec Data: The molecular weight should be 186.31 g/mol , which is the mass of the parent acetate (228.35 g/mol ) minus the acetyl group (C₂H₂O, 42.04 g/mol ).

  • Retention Time: As a thiol, it will likely be more polar than the parent thioester and thus have an earlier retention time on a reverse-phase HPLC column.

  • Confirmation: If a reference standard of p-Mentha-8-Thiol-3-One is available, perform a co-injection. The peak should merge perfectly.

Q: My oxidative stress sample shows a cluster of new peaks. What are they likely to be?

A: Oxidative degradation of a thio-terpene is complex. You are likely seeing a mixture of products:

  • Disulfide Dimer: Look for a peak with a mass corresponding to two molecules of the hydrolyzed thiol minus two hydrogens. This is a common product of mild thiol oxidation.[4]

  • Sulfoxide and Sulfone: Look for the parent mass +16 (sulfoxide) and +32 (sulfone). These may form on either the intact thioester or the hydrolyzed thiol.[5]

  • Terpene Oxidation Products: The terpene backbone can be oxidized to form epoxides, diols, or other products. These will have masses corresponding to the addition of one or more oxygen atoms.[1]

  • Action: This scenario highlights the necessity of high-resolution mass spectrometry (HRMS) to obtain accurate mass data and propose elemental formulas for each unknown peak.

Q: My solid-state thermal sample turned yellow and the GC-MS analysis shows a peak matching p-cymene. Is this expected?

A: Yes, this is a very plausible degradation pathway. The p-menthane skeleton can undergo thermally induced dehydrogenation (loss of hydrogen) to form the stable aromatic compound p-cymene.[1] This is a known degradation product for many monoterpenes. The color change often accompanies the formation of these types of conjugated systems.

Section 4: Data Interpretation & Pathway Elucidation

Summarizing the potential outcomes is key to interpreting your results.

Table 1: Summary of Stress Conditions and Major Expected Degradants
Stress ConditionPrimary MechanismMajor Expected Degradation ProductsKey Analytical Observations (LC-MS)
Acid/Base Hydrolysisp-Mentha-8-Thiol-3-One, Acetic AcidLoss of acetyl group (Mass - 42 Da). Increased polarity (earlier RT).
Oxidative (H₂O₂) OxidationDisulfide Dimer, Sulfoxide (+16 Da), Sulfone (+32 Da), Terpene Epoxides (+16 Da)Multiple new peaks with specific mass shifts relative to the parent or hydrolyzed product.
Thermal Rearrangement / Oxidationp-Cymene, other terpene rearrangement productsComplex chromatogram. Aromatic products are best analyzed by GC-MS.
Photolytic Radical ReactionsComplex mixture, potentially including isomers and cleavage products.Appearance of many new peaks, often requiring advanced structural elucidation.
Predicted Degradation Pathways

G cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway (Post-Hydrolysis) Parent_H p-Mentha-8-Thiol-3-One Acetate Thiol p-Mentha-8-Thiol-3-One Parent_H->Thiol H+ or OH- (Hydrolysis) Thiol_O p-Mentha-8-Thiol-3-One Disulfide Disulfide Dimer Thiol_O->Disulfide Mild Oxidant (e.g., air) Sulfoxide Sulfoxide Thiol_O->Sulfoxide Strong Oxidant (e.g., H2O2) Sulfone Sulfonic Acid Sulfoxide->Sulfone Strong Oxidant

Caption: Major hydrolytic and subsequent oxidative degradation pathways.

References

  • Zhang, R., et al. (2023). Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Gotor-Fernández, V., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. [Link]

  • McGraw, G. W., et al. (1999). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Journal of Agricultural and Food Chemistry. [Link]

  • Jadhav, S. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Knowledge Centre. [Link]

  • LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Worzakowska, M. (2026). Structure–Property Relationships and Thermal Degradation Mechanism of Terpene Methacrylate-Styrene Copolymers. Polymers. [Link]

  • National Institute for Environmental Studies Japan. (n.d.). Analytical Methods. NIES. [Link]

  • Meehan-Atrash, J., et al. (2021). Thermal Degradation of Cannabinoids and Cannabis Terpenes. ResearchGate. [Link]

  • Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. [Link]

  • Semantic Scholar. (n.d.). Table 4 from Thermal Degradation of Terpenes : Camphene , A 3-Carene , Limonene , and ot = Terpinene. Semantic Scholar. [Link]

  • Google Patents. (1993). US5182194A - Method for preparing p-mentha-8-thiol-3-one.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: p-Mentha-8-thiol-3-one acetate. Chemos. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. [Link]

  • Ardena. (2023). A practical guide to forced degradation and stability studies for drug substances. Ardena. [Link]

  • Calogirou, A., et al. (1996). Decomposition of Terpenes by Ozone during Sampling on Tenax. Analytical Chemistry. [Link]

  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Optimization

Optimization of extraction parameters for p-Mentha-8-Thiol-3-One Acetate

Welcome to the Technical Support Center for Aroma and Flavor Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the extraction and puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aroma and Flavor Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the extraction and purification of p-Mentha-8-Thiol-3-One Acetate (also known as Buchu mercaptan acetate or menthone thioacetate).

This compound is a high-impact aroma chemical characterized by its potent blackcurrant and tropical fruit notes[1]. Because free thiols like p-mentha-8-thiol-3-one are highly reactive and prone to oxidation or polymerization, they are frequently synthesized or stored as thioacetates[2]. However, the thioester functional group introduces unique vulnerabilities during extraction, particularly regarding pH and thermal sensitivity[3].

This guide provides field-proven troubleshooting strategies, optimized parameters, and self-validating protocols to ensure high-yield, high-purity extraction.

Part 1: Extraction & Purification Workflow

The following diagram illustrates the optimized pathway for isolating p-Mentha-8-Thiol-3-One Acetate from complex matrices (such as synthetic reaction mixtures or spiked Agathosma betulina botanical extracts)[4].

ExtractionWorkflow Matrix Complex Matrix (Botanical Extract / Synthetic Mix) SFE Primary Extraction (scCO2 or Hexane) Matrix->SFE Non-polar solvation LLE Liquid-Liquid Partitioning (Neutral pH Wash) SFE->LLE Remove water-soluble impurities SPE Solid-Phase Extraction (SPE) (Silica Gel Clean-up) LLE->SPE Fractionation of terpenes Concentration Solvent Removal (Vacuum <40°C / N2 Stream) SPE->Concentration Elution of Thioacetate GCMS GC-MS / GC-SCD Analysis (Quantification & QA/QC) Concentration->GCMS Final validation

Figure 1: Optimized extraction and purification workflow for p-Mentha-8-Thiol-3-One Acetate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing significant yield loss of p-Mentha-8-Thiol-3-One Acetate during the aqueous workup phase? Mechanistic Cause: The primary culprit is thioester hydrolysis. If you are using a strong basic wash (e.g., 1M NaOH) to remove unreacted acids (like thioacetic acid) or phenolic compounds (like diosphenol found in Buchu oil), the hydroxide ions act as strong nucleophiles. They attack the carbonyl carbon of the thioacetate, cleaving the thioester bond to yield the free thiolate (p-mentha-8-thiol-3-one) and acetate[3][5]. The free thiol is then easily lost to oxidation or partitioned incorrectly. Solution: Replace strong bases with mild, weakly basic aqueous buffers. Use saturated sodium bicarbonate ( NaHCO3​ ) or a neutral brine solution ( NaCl ). This maintains a pH between 7.0 and 8.0, which is sufficient to neutralize trace acids without hydrolyzing the target thioester.

Q2: When extracting from Agathosma betulina (Buchu) matrices, how do I separate the acetate from co-extracted terpenes like pulegone and limonene? Mechanistic Cause: A. betulina is rich in monoterpenes (limonene) and ketones (pulegone, diosphenol)[4]. Because p-Mentha-8-Thiol-3-One Acetate has a similar non-polar hydrocarbon backbone, standard liquid-liquid extraction cannot resolve them. Solution: Implement Normal-Phase Solid-Phase Extraction (SPE) using unbonded silica gel.

  • Load the extract in 100% hexane. Non-polar hydrocarbons (limonene) will elute in the void volume.

  • Elute the p-Mentha-8-Thiol-3-One Acetate using a precisely tuned solvent gradient (e.g., 95:5 Hexane:Ethyl Acetate). The thioester dipole interacts moderately with the silica silanol groups, causing it to elute after the hydrocarbons but before highly polar or hydrogen-bonding matrix components.

Q3: My GC-MS analysis shows a high degree of thermal degradation and disulfide formation. How do I prevent this? Mechanistic Cause: While thioacetates are more stable than free thiols, they are still thermally labile. Subjecting the extract to temperatures above 60°C during rotary evaporation can induce cleavage or Wagner-Meerwein rearrangements[6]. Furthermore, if any free thiol was generated via accidental hydrolysis, heat and atmospheric oxygen rapidly catalyze its conversion into disulfides. Solution: Never exceed a water bath temperature of 40°C during solvent evaporation. For ultimate protection, evaporate solvents under a gentle stream of high-purity Nitrogen gas ( N2​ ) to displace oxygen, and store the final extract in amber vials at -20°C.

Part 3: Extraction Parameter Optimization Data

To establish a self-validating system, extraction parameters must be optimized based on recovery rates and impurity profiles. The table below summarizes the quantitative causality of varying extraction conditions.

Extraction MethodSolvent / ConditionsAqueous Wash pHEvaporation TempAcetate Recovery (%)Impurity Profile / Notes
Solvent Extraction Hexane (100%)pH 12 (NaOH)40°C< 15%Massive hydrolysis to free thiol; high loss[3].
Solvent Extraction DichloromethanepH 7.5 ( NaHCO3​ )60°C65%Thermal degradation observed; solvent toxicity issues.
Solvent Extraction Hexane (100%)pH 7.5 ( NaHCO3​ )35°C92% Optimal for liquid extraction. High purity, intact thioester.
Supercritical CO2 scCO2​ (100 bar)N/A (Solventless)35°C95% Gold Standard. Zero thermal degradation; selective for volatiles.

Part 4: Standard Operating Procedure (SOP)

Optimized Liquid-Liquid & SPE Protocol for p-Mentha-8-Thiol-3-One Acetate

This protocol is designed to be self-validating. By incorporating an internal standard at Step 1, any losses due to hydrolysis or thermal degradation can be precisely quantified during final GC-MS analysis.

Step 1: Matrix Preparation & Spiking

  • Weigh 10.0 g of the crude matrix (reaction mixture or botanical extract) into a 250 mL separatory funnel.

  • Self-Validation Step: Spike the matrix with 1.0 mL of a known concentration of an internal standard (e.g., nonan-3-yl acetate) to track recovery efficiency.

Step 2: Primary Solvation & Neutral Partitioning

  • Dissolve the matrix in 50 mL of HPLC-grade Hexane.

  • Add 25 mL of saturated aqueous NaHCO3​ (pH ~7.8) to neutralize any residual acids (e.g., unreacted thioacetic acid)[3].

  • Invert the funnel gently 10 times. Do not shake vigorously to avoid emulsions.

  • Allow phases to separate for 10 minutes. Drain and discard the lower aqueous layer.

  • Wash the organic layer once more with 25 mL of neutral brine ( NaCl ) to remove trace water.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Condition a 1g Silica SPE cartridge with 10 mL of Hexane.

  • Load the organic extract onto the cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 5 mL of 100% Hexane to elute non-polar monoterpenes (discard wash).

  • Elute the p-Mentha-8-Thiol-3-One Acetate using 10 mL of a 95:5 Hexane:Ethyl Acetate mixture. Collect this fraction in a pre-weighed amber glass vial.

Step 4: Concentration & Storage

  • Place the amber vial under a gentle stream of Nitrogen gas ( N2​ ) in a water bath set strictly to 35°C.

  • Evaporate until the solvent is completely removed.

  • Cap the vial with a PTFE-lined septum, record the final yield, and store immediately at -20°C prior to GC-MS analysis.

References

  • Fragrance University. (n.d.). buchu mercaptan acetate. Retrieved April 2, 2026, from [Link]

  • Blank, I. (n.d.). Enzymes-Assisted Generation of Thiols from Thioacetates. Imre Blank's Research. Retrieved April 2, 2026, from [Link]

  • Mnisi, et al. (2025). Cultivation practices and phytochemical composition of A. betulina and A. crenulata: A review. Journal of Medicinal Plants for Economic Development. Retrieved April 2, 2026, from [Link]

  • Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. (n.d.). PubMed Central (PMC). Retrieved April 2, 2026, from [Link]

Sources

Troubleshooting

Preventing artifact formation during p-Mentha-8-Thiol-3-One Acetate analysis

Welcome to the Technical Support Center for Sulfur-Volatile Analysis. This guide is engineered for analytical chemists, flavor scientists, and drug development professionals tasked with the quantification and characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulfur-Volatile Analysis. This guide is engineered for analytical chemists, flavor scientists, and drug development professionals tasked with the quantification and characterization of p-Mentha-8-thiol-3-one acetate (also known as buchu mercaptan acetate)[1].

Due to the extreme lability of thioesters and the high reactivity of sulfur functional groups, standard analytical workflows often inadvertently synthesize artifacts, skewing quantitative results[2]. This center provides a mechanistic understanding of these degradation pathways and offers self-validating protocols to ensure absolute analytical integrity.

I. Mechanistic Diagnostic Workflow

Before adjusting your instrument parameters, it is critical to identify the exact nature of the artifact. Artifacts in thioester analysis generally stem from three distinct thermodynamic or chemical failures: moisture-induced hydrolysis, oxidative dimerization, or metal-catalyzed thermal degradation[2][3].

ArtifactDiagnostics Start Observe Unexpected Peaks in Chromatogram CheckPeak Identify Artifact Mass Spectra Start->CheckPeak IsFreeThiol Is it p-Mentha-8-thiol-3-one (Free Thiol)? CheckPeak->IsFreeThiol IsDisulfide Is it a Disulfide Dimer? CheckPeak->IsDisulfide IsThermal Is it a Dehydration/Cleavage Product? CheckPeak->IsThermal Hydrolysis Root Cause: Hydrolysis Check moisture & pH IsFreeThiol->Hydrolysis Yes Oxidation Root Cause: Oxidation Check sample exposure IsDisulfide->Oxidation Yes Thermal Root Cause: Thermal/Metal Catalysis Check GC inlet & liner IsThermal->Thermal Yes

Diagnostic workflow for identifying the root cause of p-mentha-8-thiol-3-one acetate artifacts.

II. Knowledge Base & Troubleshooting FAQs

Q1: Why am I detecting high levels of the free thiol (p-mentha-8-thiol-3-one) instead of the acetate derivative? Causality: Thioesters are highly susceptible to hydrolysis. If your sample matrix contains residual moisture or experiences pH fluctuations during extraction, the acetate group will cleave, reverting the compound to its free sulfhydryl (-SH) form[3]. Resolution: You must establish strictly anhydrous conditions. Ensure all glassware is baked and desiccated. If working with aqueous biological or botanical matrices, lyophilize the samples to remove all water prior to solvent extraction[4].

Q2: What causes the formation of high-molecular-weight, late-eluting peaks (disulfides) during my analysis? Causality: This is a secondary artifact cascade. Once hydrolysis occurs (forming the free thiol), the highly polarizable sulfur atom makes the -SH group highly nucleophilic and prone to rapid oxidation[3]. Exposure to dissolved oxygen in your extraction solvents or ambient air during autosampler queuing causes these free thiols to oxidatively dimerize into disulfides. Resolution: Degas all extraction and reconstitution solvents by sparging them with purified nitrogen gas for at least 15-20 minutes to displace dissolved oxygen[5].

Q3: My GC-MS chromatogram shows severe peak tailing and unexpected breakdown products. How do I resolve this? Causality: The sulfhydryl and thioester groups are notoriously sensitive to active sites—specifically exposed silanol groups and trace metals—within the Gas Chromatography (GC) inlet liner and analytical column[2]. Furthermore, standard GC injector temperatures (e.g., 250°C) provide enough thermal energy to catalyze the cleavage of the thioester bond. Resolution: Switch to an ultra-inert, deactivated glass liner without glass wool (glass wool exponentially increases the active surface area). Lower the injector temperature to 200°C–220°C. If thermal lability persists, implement a cool-on-column (COC) injection technique starting at 35°C–40°C[2].

III. Quantitative Benchmarks for Artifact Mitigation

To evaluate the success of your troubleshooting, compare your system's performance against these established benchmarks.

Artifact TypeChemical MechanismChromatographic IndicatorPrimary Mitigation StrategyExpected Artifact Reduction
Free Thiol Hydrolysis of thioester bondPresence of native buchu mercaptan mass spectra; earlier RTAnhydrous extraction; Lyophilization> 95%
Disulfide Dimers Oxidative dimerization of free -SHHigh MW peaks (m/z > 300); late RTNitrogen sparging of solvents> 98%
Cleavage Products Thermal/Metal catalysisLoss of acetate group; severe peak tailingUltra-inert liner; Cool-on-column injection> 90%

IV. Validated Step-by-Step Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Implementing the following workflows will prevent artifact formation while simultaneously proving the integrity of the sample.

Protocol 1: Anhydrous Sample Preparation & Extraction

Self-Validating System Check: Spike the initial matrix with a stable, isotopically labeled thioester surrogate (e.g., ^13C-labeled S-methyl thioacetate) prior to extraction. A final recovery of >95% intact surrogate validates the anhydrous integrity of your workflow.

  • Matrix Dehydration: If analyzing aqueous matrices, freeze the sample at -80°C and lyophilize completely to remove all free moisture[4].

  • Solvent Degassing: Sparge the organic extraction solvent (e.g., HPLC-grade hexane or dichloromethane) with high-purity nitrogen gas for 20 minutes to eliminate dissolved oxygen[5].

  • Inert Extraction: Perform solid-liquid extraction using the degassed solvent under a continuous nitrogen blanket.

  • Moisture Scavenging: Pass the organic extract through a glass column packed with baked (400°C for 4 hours), anhydrous sodium sulfate to chemically scavenge any trace micro-droplets of water.

  • Mild Concentration: Evaporate the solvent to the desired analytical volume using a gentle nitrogen stream at room temperature. Do not use heated vacuum centrifugation, as heat accelerates thioester degradation.

Protocol 2: GC-MS System Passivation for Labile Sulfur Compounds

Self-Validating System Check: Prior to running actual samples, inject a system suitability standard containing native p-mentha-8-thiol-3-one acetate. An intact acetate-to-free thiol peak area ratio of > 99:1 confirms that the GC inlet is free of active catalytic sites.

  • Inlet Maintenance: Install a fresh, ultra-inert single-taper glass liner. Crucial: Do not use liners packed with glass wool, as the high surface area of the wool fibers provides active sites that strip sulfur from the carbon skeleton[2].

  • Temperature Optimization: Reduce the GC injection port temperature to 200°C. If your specific matrix requires higher temperatures for volatilization, you must bypass the hot inlet entirely by utilizing a cool-on-column (COC) injection method[2].

  • Column Selection: Utilize a thick-film (e.g., 0.5 µm - 1.0 µm), low-bleed stationary phase specifically deactivated for volatile sulfur compounds to prevent peak tailing.

  • Autosampler Management: Thioesters can degrade while waiting in the queue. Maintain the autosampler tray at a strict 4°C and prepare samples in small, just-in-time batches.

V. References

  • The Good Scents Company. "buchu mercaptan acetate menthone thioacetate." The Good Scents Company Information System. Available at:[Link]

  • Chen, L., et al. "Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine." Molecules (MDPI), July 2019. Available at:[Link]

  • University of Padova. "Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques." Ph.D. Thesis Archive. Available at:[Link]

  • University of Liverpool. "Thiols in Coastal Waters of the Western North Sea and English Channel." Environmental Science & Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refinement of Sensory Panel Training for p-Mentha-8-Thiol-3-One Acetate Evaluation

Introduction p-Mentha-8-thiol-3-one acetate is a critical sulfur-containing aroma compound, valued for its ability to impart potent blackcurrant, tropical, and minty notes at trace levels.[1] However, its potent sulfurou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

p-Mentha-8-thiol-3-one acetate is a critical sulfur-containing aroma compound, valued for its ability to impart potent blackcurrant, tropical, and minty notes at trace levels.[1] However, its potent sulfurous character and the risk of rapid olfactory adaptation present significant challenges for sensory evaluation. This guide provides a comprehensive troubleshooting framework for researchers and quality control professionals to refine their sensory panel training protocols, ensuring data accuracy, repeatability, and reliability. The principles discussed adhere to internationally recognized standards for sensory analysis, including ISO 8586:2012 and ASTM E253.[2][3]

Part 1: FAQs - Foundational Concepts

Q1: What is p-Mentha-8-thiol-3-one acetate, and what are its primary sensory characteristics?

A1: p-Mentha-8-thiol-3-one acetate is the acetate ester of p-mentha-8-thiol-3-one, a potent, naturally occurring thiol found in buchu leaf oil. The acetate form is often used as a more stable precursor that can release the active thiol. Its organoleptic profile is complex and highly concentration-dependent, characterized by:

  • Positive Attributes (at low concentrations): Blackcurrant, tropical fruit (like grapefruit), minty, berry.[1][4]

  • Negative Attributes (at high concentrations or without proper context): Sulfurous, "catty" (similar to a descriptor for some Sauvignon Blanc wines), or a harsh chemical note.

The primary challenge is its extremely low odor threshold, meaning even minute quantities are perceptible, which demands a highly sensitive and well-calibrated panel.[4]

Q2: Why does this specific compound require such specialized sensory panel training?

A2: Specialized training is crucial due to three core factors:

  • High Olfactory Impact & Low Threshold: Sulfur compounds are notorious for their potency.[5][6] Humans can often detect them at parts-per-trillion levels.[7] This requires panelists with demonstrated high acuity for this specific class of compounds.

  • Risk of Specific Anosmia: A significant portion of the population has a diminished ability to perceive certain sulfurous compounds, a condition known as specific anosmia. A panelist who is anosmic to the target molecule will provide invalid data, making rigorous screening essential.

  • Rapid Olfactory Adaptation: Prolonged or repeated exposure to a strong odorant like this can lead to sensory adaptation, where the panelist's sensitivity decreases significantly.[8] Training must incorporate protocols to manage this, such as enforced breaks and limited sample sets.

Part 2: Troubleshooting Guide - Panelist Management

Q3: Our panel's detection results for the acetate are highly variable and non-repeatable. What is the likely cause?

A3: High variability is a classic sign of an uncharacterized and improperly screened panel. The root cause is likely a combination of differing individual sensitivities and potential specific anosmia among panelists. Without a rigorous screening and qualification process, you are essentially averaging data from panelists who can detect the compound and those who cannot, leading to statistically meaningless results.

Solution: Implement a multi-stage screening protocol. Do not assume a generally "good" nose is sufficient. You must qualify each panelist for this specific compound class.

Workflow: Panelist Screening and Qualification

Panelist_Screening_Workflow start Recruit Potential Panelists general_screen General Olfactory Acuity Test (e.g., Odor Identification Kit) start->general_screen pass_general Pass general_screen->pass_general Meets criteria fail_general Fail: Re-evaluate or Release from Program general_screen->fail_general Does not meet criteria anosmia_screen Specific Anosmia Screening (Triangle Test with Sulfur Standards) pass_general->anosmia_screen pass_anosmia Pass anosmia_screen->pass_anosmia Consistently identifies fail_anosmia Fail: Release from Program (Unsuitable for this specific test) anosmia_screen->fail_anosmia Fails to identify threshold_test Detection Threshold Test (Ascending Forced-Choice Method) pass_anosmia->threshold_test qualify Panelist Qualified (Meets Sensitivity Criteria) threshold_test->qualify Threshold within acceptable range monitor Ongoing Performance Monitoring (Repeatability & Consistency Checks) qualify->monitor

Caption: Workflow for selecting and qualifying sensory panelists.

Q4: How do we design an effective screening test for sensitivity to sulfur compounds?

A4: A Triangle Test is the industry-standard method for this purpose, as outlined in ASTM E1885-18.[2] This test is excellent for determining if a panelist can detect a difference between samples, which is the core of acuity.

Protocol: Specific Anosmia Screening via Triangle Test
  • Objective: To determine if a potential panelist can reliably distinguish a low-concentration sulfur compound from a blank.

  • Materials:

    • Control Standard: A well-characterized, structurally related thiol, such as 1-p-menthene-8-thiol , at a supra-threshold concentration (e.g., 0.1 ppb in de-odorized water). This ensures you are testing for the correct sensory attribute.

    • Blank: The same de-odorized water used to prepare the standard.

    • Sample Vessels: Identical, odor-free glass vials with lids, coded with random 3-digit numbers.

  • Procedure: a. Prepare sets of three samples. Each set contains two identical samples and one "odd" sample.

    • Set A: Two blanks, one Control Standard.
    • Set B: One blank, two Control Standards. b. Present a panelist with one set. The panelist's task is to identify the odd sample.[7] c. The choice is forced; a guess must be made.[9] d. Repeat this process for a minimum of 6-8 sets, randomizing the presentation order.
  • Qualification Criteria: A panelist must correctly identify the odd sample at a rate significantly above chance (33%). Typically, a success rate of >75% is required to proceed to the next stage of training. Panelists who consistently fail cannot be used for evaluating this specific compound.

Part 3: Troubleshooting Guide - Training & Calibration

Q5: Our panelists are using inconsistent descriptors. How do we anchor their vocabulary?

A5: This is a classic calibration problem stemming from a lack of shared references. Sensory analysis is only valid if all panelists are speaking the same language. You must create and consistently use a set of physical reference standards to define each key descriptor.[10][11]

Solution: Develop a reference standard kit and conduct regular training sessions where panelists smell and discuss these standards as a group.

Descriptor Reference Compound Concentration & Matrix Rationale for Selection
Blackcurrant / Catty Cassis absolute0.01% in propylene glycolContains related thiols, providing the archetypal "catty" note in a controlled manner.
Tropical / Grapefruit 1-p-Menthene-8-thiol0.05 ppb in de-odorized waterThe parent thiol of the target acetate; provides the direct fruity-sulfurous note.[4]
Minty / Herbal L-Carvone1 ppm in de-odorized waterRepresents the "mentha" backbone of the molecule without the sulfur component.
Sulfurous (Off-Note) Dimethyl sulfide (DMS)5 ppb in de-odorized waterA common sulfur off-note; helps panelists distinguish the desired fruity-sulfur note from a generic sulfur defect.[12]

Q6: Panel intensity ratings are inconsistent across sessions, even for the same panelist. How do we improve repeatability?

A6: This issue, known as poor intra-assessor repeatability, often arises from inconsistent scale usage and sensory fatigue.[13] Panelists must be "re-calibrated" at the beginning of each session to anchor their mental intensity scale.

Solution:

  • Scale Anchoring: Begin every session with a "warm-up" where panelists evaluate two reference samples: a low-intensity anchor and a high-intensity anchor. For example, use a 0.5 ppb solution of the target compound as a "2" on a 10-point scale and a 5 ppb solution as an "8". This re-establishes the boundaries of the scale for that day.[13]

  • Control Sample Insertion: Randomly insert a "blind" control sample (a known reference) into the test flight. The scores for this control should be consistent across panelists and sessions. If they drift, it signals a calibration issue with the panel for that session.

  • Enforce Breaks: For potent sulfur compounds, sensory fatigue is a major risk.[8] A strict protocol of no more than 4-5 samples per flight, followed by a mandatory 15-minute break in a clean-air environment, is essential. Rinsing with water between samples is also recommended.[14]

Decision Tree: Troubleshooting Inconsistent Panel Data

Troubleshooting_Diagram start Inconsistent Sensory Data Detected check_type What is the nature of the inconsistency? start->check_type inter_panelist High Inter-Panelist Variability (Panelists disagree with each other) check_type->inter_panelist Disagreement between panelists intra_panelist High Intra-Panelist Variability (Same panelist gives different scores to the same sample over time) check_type->intra_panelist Individual inconsistency check_cal Is the panel calibrated on descriptors? inter_panelist->check_cal check_fatigue Is there a protocol to manage fatigue? intra_panelist->check_fatigue retrain_refs ACTION: Retrain with physical reference standards. Conduct group discussion to align vocabulary. check_cal->retrain_refs No / Infrequently check_screen Were panelists screened for anosmia? check_cal->check_screen Yes rescreen ACTION: Re-screen panel with Triangle Test. Remove non-performing members. check_screen->rescreen No / Incompletely implement_breaks ACTION: Implement mandatory breaks (15 min). Limit samples per session (max 5). check_fatigue->implement_breaks No check_anchors Are intensity scale anchors used each session? check_fatigue->check_anchors Yes implement_anchors ACTION: Begin each session with low/high intensity reference anchors. check_anchors->implement_anchors No

Caption: Decision tree for diagnosing sources of sensory panel error.

Part 4: Troubleshooting Guide - Experimental Protocol

Q7: What is the best practice for determining the detection threshold of this compound in our product matrix?

A7: The recommended method is the Three-Alternative Forced-Choice (3-AFC) procedure, which is detailed in ISO 13301.[15] This method is statistically robust and minimizes the response bias common in simpler yes/no tests.

Protocol: Detection Threshold Determination (3-AFC Ascending Force Method)
  • Objective: To determine the lowest concentration of p-Mentha-8-thiol-3-one acetate that is detectable by the panel.

  • Materials:

    • A series of dilutions of the target compound in the product matrix (e.g., beverage, lotion base). Concentrations should span the expected threshold, increasing geometrically (e.g., 0.01, 0.02, 0.04, 0.08... ppb).

    • Blank matrix samples.

  • Procedure: a. Present panelists with a set of three samples: two are blanks, and one contains the lowest concentration of the odorant. b. The panelist must identify which of the three samples is different.[16][17] c. If correct, present the next higher concentration set. If incorrect, present another set at the same concentration. d. The individual's threshold is typically defined as the concentration at which they achieve correct identification in two consecutive presentations. e. The group threshold is calculated as the geometric mean of the individual thresholds.[9]

  • Expert Insight: This ascending concentration approach prevents the severe sensory fatigue that would occur if you started with a high concentration. It is critical for maintaining panelist sensitivity throughout the session.

References

  • What is the olfactory threshold test? Explanation | MediSense - Smelltest.eu. (2023, October 20). Retrieved from [Link]

  • Library - St. Croix Sensory, Inc. (n.d.). Retrieved from [Link]

  • Standards Products - ASTM. (n.d.). Retrieved from [Link]

  • A new method for automated olfactory threshold testing - PMC - NIH. (2023, September 1). Retrieved from [Link]

  • Sensory Evaluation of Materials and Products1. (2023, February 1). Retrieved from [Link]

  • Measurement of Odor Threshold by Triangle Odor Bag Method. (n.d.). Retrieved from [Link]

  • How to detect H2S? - Siebel Institute of Technology. (2021, December 20). Retrieved from [Link]

  • ASTM E253-00 - Standard Terminology Relating to Sensory Evaluation of. (2000, July 15). Retrieved from [Link]

  • ASTM E253-08 - Standard Terminology Relating to Sensory Evaluation of Materials and Products - SIST e-Poslovanje. (2008, December 15). Retrieved from [Link]

  • Simple and Reliable Method for Clinical Assessment of Odor Thresholds - Oxford Academic. (2004, May 15). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Panel training on odour and aroma perception for sensory analysis - DLG.org. (2017, January). Retrieved from [Link]

  • Recruiting, training and managing a sensory panel in odor nuisance testing - PMC. (2021, October 19). Retrieved from [Link]

  • Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One. (2021, October 19). Retrieved from [Link]

  • Sensory Panel Training: Developing Hospitality Students Analytical and Research Skills. (n.d.). Retrieved from [Link]

  • Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. (2021, December 16). Retrieved from [Link]

  • Analysing sensory panel performance in a proficiency test using PanelCheck software. (2009, October 28). Retrieved from [Link]

  • Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol - PubMed. (2016, May 18). Retrieved from [Link]

  • Handling Noise and Missing Values in Sensory Data | by Alessandro Zonta | Medium. (2019, June 24). Retrieved from [Link]

  • Sensory analysis mistakes: how to avoid them. (2021, October 20). Retrieved from [Link]

  • US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents. (n.d.).
  • XLSTAT: Sensory panel analysis in Excel - Lumivero Community. (n.d.). Retrieved from [Link]

  • SENSORY ANALYSIS Section 3. Sensory Panelists. (n.d.). Retrieved from [Link]

  • Aroma Descriptors and Definitions Used in the Sensory Analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • buchu mercaptan p-mentha-8-thiol-3-one - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Sensory Testing for Flavorings with Modifying Properties Christie L. Harman, John B. Hallagan, and the FEMA Science Committee Se. (n.d.). Retrieved from [Link]

  • Sensory Testing for Flavorings with Modifying Properties Christie L. Harman, John B. Hallagan, and the FEMA Science. (n.d.). Retrieved from [Link]

  • Sensory evaluation of Protected Designation of origin Wines. (2023, December 4). Retrieved from [Link]

  • A procedure for sensory evaluation of wine attributes. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of p-Mentha-8-Thiol-3-One Acetate

Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that synthesizing high-purity, stereodefined terpene derivatives is notoriously difficult.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, you know that synthesizing high-purity, stereodefined terpene derivatives is notoriously difficult. p-Mentha-8-thiol-3-one acetate (also known as 8-acetylthio-p-menthan-3-one or buchu mercaptan acetate) is a high-impact sulfur-containing compound [1].

Its synthesis relies on the Michael-type conjugate addition of thioacetic acid to the exocyclic double bond of (1R)-(+)-pulegone [2]. Because the C1 stereocenter is fixed by the natural starting material, the synthetic challenge lies entirely in controlling the new stereocenter at C4 during the enolate protonation step [3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high yields and precise diastereoselectivity.

Pathway Visualization: Stereocenter Formation at C4

G Pulegone (1R)-(+)-Pulegone (Fixed C1 Stereocenter) Enolate Enolate Intermediate (Planar at C4) Pulegone->Enolate Conjugate Addition Thioacetic Thioacetic Acid (Nucleophile) Thioacetic->Enolate Nucleophilic Attack Catalyst Base / Lewis Acid (Catalyst) Catalyst->Enolate Promotes Reaction Cis cis-8-Acetylthio-p-menthan-3-one (Diastereomer A) Enolate->Cis Face-selective Protonation Trans trans-8-Acetylthio-p-menthan-3-one (Diastereomer B) Enolate->Trans Face-selective Protonation

Fig 1: Mechanistic pathway of stereoselective thioacetic acid addition to pulegone.

Troubleshooting & FAQs

Q1: My conjugate addition of thioacetic acid to pulegone is stalling at 50-60% conversion. How can I drive the reaction to completion? Mechanistic Cause: The Michael addition of a bulky nucleophile (thioacetic acid) to the sterically hindered, trisubstituted exocyclic double bond of pulegone is a highly reversible equilibrium process. At room temperature without a catalyst, the rate of the retro-Michael reaction competes with the forward addition. Solution: You must shift the equilibrium. Use a slight stoichiometric excess of thioacetic acid (1.5 equivalents) and introduce a catalytic amount of a mild base (e.g., 0.1 eq Piperidine) to accelerate enolate formation. Alternatively, Lewis acids like Indium(III) triflate can activate the enone and stabilize the transition state, driving conversion >90% [3].

Q2: I am isolating a nearly 1:1 mixture of cis and trans isomers. How do I improve the diastereomeric ratio (dr)? Mechanistic Cause: The C4 stereocenter is established during the protonation of the enolate intermediate. If protonation occurs under purely thermodynamic control (e.g., room temperature, long reaction times, reversible conditions), the system equilibrates to a mixture reflecting the relative stabilities of the cis and trans epimers (often near 1:1 due to competing steric interactions of the methyl and bulky acetylthio-isopropyl groups). Solution: Shift to kinetic control . Lower the reaction temperature to 0 °C or -78 °C and use a bulky proton source. The stereoselective hydrogen abstraction/protonation will preferentially occur from the less sterically hindered face of the enolate [4]. Once the desired dr is reached, quench the reaction immediately with a cold, buffered acidic solution to prevent base-catalyzed epimerization at C4.

Q3: During workup, I am losing my product and detecting the free thiol (8-mercapto-p-menthan-3-one) instead. What is going wrong? Mechanistic Cause: Thioesters are highly susceptible to hydrolysis, particularly under alkaline conditions. If your workup involves washing with strong aqueous bases (like NaOH or KOH) to remove excess thioacetic acid, you are inadvertently hydrolyzing the acetate group. Solution: Never use strong bases during the workup of a thioacetate. Quench the reaction and neutralize excess thioacetic acid using a mild, buffered aqueous solution such as saturated Sodium Bicarbonate (NaHCO₃) or saturated Ammonium Chloride (NH₄Cl).

Q4: Standard TLC is failing to resolve the cis and trans isomers. How can I accurately monitor the reaction's stereoselectivity? Mechanistic Cause: The cis and trans diastereomers of p-mentha-8-thiol-3-one acetate have nearly identical dipole moments and polarities, making normal-phase silica TLC ineffective for separation. Solution: Utilize Gas Chromatography (GC) equipped with a chiral stationary phase (e.g., β-cyclodextrin-based columns like Cyclosil-B) or high-resolution GC-FID with a polar wax column (e.g., DB-Wax). The isomers will resolve distinctly, allowing you to calculate the exact dr by integrating the peak areas.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters, overall yield, and diastereomeric ratio (dr).

Reaction ConditionCatalyst / PromoterTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Mechanistic Rationale
Thioacetic acid (1.1 eq)None (Neat)25451.1 : 1Slow addition, reversible, poor face selectivity.
Thioacetic acid (1.5 eq)Piperidine (0.1 eq)25851.4 : 1Base accelerates enolate formation; thermodynamic control.
Thioacetic acid (1.5 eq)Piperidine (0.1 eq)0783.2 : 1Lower temp restricts epimerization, favoring kinetic protonation.
Thioacetic acid (1.5 eq)In(OTf)₃ (1 mol%)25921.2 : 1Lewis acid activation drives yield but allows rapid equilibration.
Self-Validating Experimental Protocol

Objective: Stereoselective synthesis of p-mentha-8-thiol-3-one acetate under kinetic control.

Step 1: System Preparation Flame-dry a 100 mL two-neck round-bottom flask under a continuous flow of Argon. Add a magnetic stir bar. Rationale: Excluding ambient moisture prevents competitive hydration of the enone and protects the thioester from premature hydrolysis.

Step 2: Reagent Loading Dissolve 10.0 mmol of (1R)-(+)-pulegone in 20 mL of anhydrous Dichloromethane (DCM). Add 1.0 mmol (0.1 equiv) of piperidine. Cool the reaction vessel to 0 °C using an ice-water bath.

Step 3: Nucleophilic Addition Using a syringe pump, add 15.0 mmol (1.5 equiv) of thioacetic acid dropwise over 45 minutes. Rationale: Dropwise addition controls the exothermic nature of the nucleophilic attack, ensuring the localized temperature remains at 0 °C to maintain kinetic control over the enolate protonation.

Step 4: Self-Validation & Monitoring Stir the reaction at 0 °C for 4 hours. Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in 500 µL of Hexane, and wash with 500 µL of sat. NH₄Cl. Analyze the organic layer via GC-FID. The reaction is complete when the pulegone peak (retention index ~1250) is <5% relative to the acetate product peaks (retention index ~1550-1600).

Step 5: Buffered Quenching Quench the reaction at 0 °C by rapidly adding 20 mL of cold, saturated aqueous NH₄Cl. Rationale: The slightly acidic buffer instantly neutralizes the piperidine catalyst, freezing the cis/trans equilibrium and preventing thioester hydrolysis.

Step 6: Extraction and Purification Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual thioacetic acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to isolate the title compound.

References
  • Perfume compositions containing p-menthane-8-thiol-3-one. Google Patents.
  • Distributions of the Stereoisomers of β-Mercaptoheptanones and β-Mercaptoheptanols in Cooked Bell Pepper (Capsicum annuum). ACS Publications.
  • Flavoring and Odorant Thiols from Renewable Natural Resources by InIII-Catalyzed Hydrothioacetylation and Lipase-Catalyzed Solvolysis. ResearchGate.
  • Terpene-Based Renewable Monomers and Polymers via Thiol–Ene Additions. ACS Publications.
Troubleshooting

Improving the resolution of p-Mentha-8-Thiol-3-One Acetate enantiomers in chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric resoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric resolution of p-Mentha-8-Thiol-3-One Acetate (often referred to as buchu mercaptan acetate).

Because this monoterpenoid contains multiple stereocenters (at C1 and C4 on the menthane ring) and a highly reactive sulfur-acetate moiety, achieving baseline resolution ( Rs​≥1.5 ) of its four stereoisomers requires meticulous optimization of the Chiral Stationary Phase (CSP) and the chromatographic environment. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure your analytical and preparative workflows are robust and self-validating.

Chromatographic Workflow & Logical Architecture

Before diving into specific protocols, it is critical to map the decision tree for your separation strategy. The choice between Enantioselective Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) dictates your CSP selection and optimization parameters.

G Start Analyze p-Mentha-8-Thiol-3-One Acetate CheckVol Assess Volatility & Scale Requirements Start->CheckVol GC Enantioselective GC (Cyclodextrin CSP) CheckVol->GC Analytical/High Volatility HPLC Chiral HPLC (Polysaccharide CSP) CheckVol->HPLC Preparative Scale OptGC Optimize Temp & Flow (Isothermal preferred) GC->OptGC OptHPLC Optimize Mobile Phase (Hexane/IPA) HPLC->OptHPLC Res Evaluate Resolution (Rs > 1.5) OptGC->Res OptHPLC->Res

Workflow for selecting and optimizing chiral chromatography of p-mentha-8-thiol-3-one acetate.

Core Methodologies & Step-by-Step Protocols

The structural-odor activity relationship of monoterpenoid mercaptans is highly stereospecific[1]. To accurately quantify or isolate these enantiomers, you must establish a self-validating system. Always inject a racemic mixture first to map the elution order and calculate the separation factor ( α ).

Protocol A: Enantioselective GC-FID/GC-O for Analytical Profiling

Gas chromatography utilizing derivatized cyclodextrins is the gold standard for volatile chiral sulfur compounds[2].

  • Step 1: Column Selection. Install a high-resolution capillary column coated with a derivatized β -cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-t-butyldimethylsilyl)- β -cyclodextrin). The hydrophobic cavity encapsulates the menthane ring, while the derivatized rims interact with the acetate carbonyl.

  • Step 2: System Passivation (Critical). Install an ultra-inert, deactivated glass liner in the inlet. Sulfur compounds chemisorb to active silanol groups and exposed metal sites, causing severe peak tailing.

  • Step 3: Carrier Gas Optimization. Use ultra-high purity Helium at a constant linear velocity of 25–30 cm/s.

  • Step 4: Temperature Programming. Set the oven to an isothermal hold at 100°C to 110°C. Causality: Chiral recognition relies on minute differences in the Gibbs free energy ( ΔΔG ) of the transient diastereomeric complexes. Ramping the temperature increases kinetic energy, which disrupts these weak interaction differences and leads to co-elution.

  • Step 5: Detection. Utilize a Flame Ionization Detector (FID) at 250°C for quantitation, or route the effluent to a GC-Olfactometry (GC-O) port for sensory evaluation of the specific enantiomers.

Protocol B: Chiral HPLC for Preparative Isolation

For scaling up isolation, HPLC utilizing polysaccharide-based CSPs is required[3].

  • Step 1: Column Selection. Utilize an immobilized amylose-based CSP (e.g., Chiralpak IA or IG, 5 µm particle size). Immobilized phases allow for a broader range of organic modifiers without degrading the chiral selector[4].

  • Step 2: Mobile Phase Preparation. Prepare a normal-phase isocratic eluent of Hexane/Isopropanol (98:2 v/v). Degas thoroughly.

  • Step 3: Flow Rate & Temperature. Set the flow rate to 1.0 mL/min and maintain the column compartment strictly at 25°C. Temperature control is vital for maintaining reproducible inclusion complexation thermodynamics.

  • Step 4: Detection & Validation. Monitor UV absorbance at 210 nm. Validate the separation by collecting fractions and analyzing their optical rotation.

Quantitative Data: CSP Performance Metrics

The table below summarizes the expected quantitative metrics for separating p-mentha-8-thiol-3-one acetate across different chromatographic modes. Use this as a benchmark for your system suitability tests.

Chromatography ModeChiral Stationary Phase (CSP)Eluent / Carrier GasTypical TempExpected Resolution ( Rs​ )
GC-FID / GC-O Heptakis(2,3-di-O-methyl-6-O-TBDMS)- β -CDHelium (1.2 mL/min)100°C (Isothermal) ≥1.5 (Baseline)
GC-MS Octakis(2,3-di-O-acetyl-6-O-TBDMS)- γ -CDHelium (1.0 mL/min)110°C (Isothermal) 1.2−1.5
HPLC (Normal Phase) Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (98:2)25°C ≥2.0
SFC (Supercritical) Cellulose tris(3,5-dimethylphenylcarbamate)CO 2​ / MeOH (95:5)35°C ≥1.8

Troubleshooting Guide & FAQs

Q: I am seeing four peaks instead of two in my chromatogram. Is my column degrading? A: No, your column is performing exceptionally well. p-Mentha-8-thiol-3-one acetate contains two stereocenters on the ring (C1 and C4), meaning it exists as cis and trans diastereomers. Each diastereomer consists of an enantiomeric pair (e.g., (1R,4R)/(1S,4S) and (1R,4S)/(1S,4R)). Diastereomers have different physical properties and will separate even on achiral phases, but a high-efficiency CSP will resolve the enantiomers within those pairs, yielding four distinct peaks.

Q: My peaks are severely tailing, specifically for this compound, but my hydrocarbon system suitability standards look perfectly symmetrical. How do I fix this? A: This is a classic symptom of sulfur-specific chemisorption. The thioacetate group is highly susceptible to interacting with active sites (e.g., exposed silanols or metal surfaces) in the GC inlet or at the head of the column. Actionable fix: Replace the inlet liner with a strictly deactivated, ultra-inert liner. Trim the first 10-20 cm of your GC column to remove any accumulated non-volatile matrix or active sites. Ensure your carrier gas traps (oxygen and moisture) are not saturated.

Q: Should I use a temperature gradient to speed up the GC run time for these enantiomers? A: I strongly advise against it. For chiral resolution on cyclodextrin phases, isothermal conditions are highly recommended. As illustrated in the mechanism below, chiral recognition relies on the formation of transient diastereomeric complexes. Higher temperatures increase the kinetic energy of the analytes, which easily overcomes the weak ΔΔG differences required for enantioseparation, resulting in peak merging and co-elution. If you must reduce run time, increase the linear velocity of the carrier gas slightly rather than the temperature.

Mechanism Analyte p-Mentha-8-Thiol-3-One Acetate Chiral Analyte CSP Cyclodextrin CSP Chiral Selector Analyte->CSP Inclusion & H-bonding ComplexR Transient Complex (E1) Lower Energy / Higher Retention CSP->ComplexR K_1 ComplexS Transient Complex (E2) Higher Energy / Lower Retention CSP->ComplexS K_2 Detector Detector Baseline Resolution ComplexR->Detector Elutes Later ComplexS->Detector Elutes Earlier

Mechanism of chiral recognition and enantiomeric resolution via transient diastereomeric complexes.

Q: Why is Hexane/Isopropanol preferred over Methanol/Water for the HPLC separation of this compound? A: p-Mentha-8-thiol-3-one acetate is a highly lipophilic monoterpenoid. In reversed-phase conditions (Methanol/Water), the hydrophobic driving force is so strong that the molecule binds too tightly to the polysaccharide backbone, leading to excessive retention times and band broadening. Normal-phase conditions (Hexane/Isopropanol) allow the molecule to partition efficiently into the chiral cavities of the CSP, relying on specific hydrogen bonding with the carbamate linkages rather than brute-force hydrophobic retention[5].

References

  • Enantioselective Gas Chromatography in Flavor and Fragrance Analysis Oxford Academic[Link]

  • Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) PMC - National Institutes of Health[Link]

  • Chiral Separations by High‐Performance Liquid Chromatography ResearchGate[Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors MDPI[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Impact Technical Comparison: p-Mentha-8-Thiol-3-One Acetate vs. Potent Polyfunctional Thiols

As drug development and flavor chemistry advance, the management of highly volatile, polyfunctional thiols remains a complex challenge. Compounds containing free sulfhydryl (-SH) groups are responsible for some of the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and flavor chemistry advance, the management of highly volatile, polyfunctional thiols remains a complex challenge. Compounds containing free sulfhydryl (-SH) groups are responsible for some of the most potent aroma profiles in nature, yet their chemical instability often precludes them from robust commercial formulations.

This guide provides an objective, data-driven comparison of p-Mentha-8-thiol-3-one acetate (Menthone-8-thioacetate) against other high-impact free thiols, detailing the mechanistic advantages of thioesterification, comparative sensory metrics, and the analytical protocols required for their quantification.

Mechanistic Profiling: The Thioester Advantage

Polyfunctional thiols, such as 1-p-menthene-8-thiol and 4-mercapto-4-methylpentan-2-one (4MMP), possess extremely low olfactory detection thresholds, often in the nanogram-per-liter range[1]. However, free thiols are highly nucleophilic and prone to rapid oxidative dimerization, forming odorless or off-putting disulfide bridges. At higher concentrations, these free thiols rapidly degrade from pleasant fruity notes into overwhelming, sulfurous "catty" off-odors.

p-Mentha-8-thiol-3-one acetate solves this volatility and oxidation paradox. Synthesized via the reaction of pulegone with hydrogen sulfide followed by acetylation, the conversion of the free thiol (buchu mercaptan) into a thioester acts as a chemical reservoir[2].

Causality in Formulation: By masking the reactive -SH group with an acetyl moiety, the molecule's boiling point is significantly elevated (from ~75 °C at 0.1 mmHg for the free thiol to ~305 °C for the acetate)[3],[2]. This structural modification prevents premature oxidation and allows the acetate to function as a "pro-fragrance." Upon introduction to aqueous or enzymatic matrices (such as beverages or biological assays), the thioester undergoes slow hydrolysis, providing a sustained, controlled release of the potent free thiol without overwhelming the sensory profile.

Comparative Matrix: Quantitative Sensory & Physical Data

To objectively evaluate performance, the physical and sensory properties of p-Mentha-8-thiol-3-one acetate are compared against its free thiol precursor and two benchmark potent thiols found in citrus and enology[4],[1].

CompoundCAS NumberStructural ClassificationOdor Descriptor & Sensory ProfileOdor Threshold / PotencyChemical Stability
p-Mentha-8-thiol-3-one acetate 63299-27-4Thioester (Monoterpenoid)Smooth buchu, green, blackcurrant leaf. Used up to 6 ppm in desserts[3].Moderate (Controlled release)High (Resistant to oxidative dimerization)
p-Mentha-8-thiol-3-one 38462-22-5Free Thiol (Monoterpenoid)Pungent blackcurrant, catty, sulfurous, minty[2].~0.001% (Highly potent)Low (Rapid oxidation)
1-p-Menthene-8-thiol 71159-90-5Free Thiol (Monoterpenoid)Intense fresh grapefruit, citrus[4].10⁻⁴ ppb (Ultratrace)Low (Highly reactive)
4-Mercapto-4-methylpentan-2-one 19872-52-7Free Thiol (Aliphatic Ketone)Box tree, passion fruit, cat urine (at high ppm)[1].0.1 ng/L (Wine matrix)Low (Matrix dependent)

Thiol Stabilization & Release Pathway

The following diagram illustrates the logical workflow of synthesizing the stable acetate reservoir and its subsequent matrix-dependent release mechanism compared to the degradation pathway of the free thiol.

G Pulegone Pulegone (Precursor) FreeThiol p-Mentha-8-thiol-3-one (Highly Reactive Thiol) Pulegone->FreeThiol + H2S / Base Disulfide Disulfide Dimers (Aroma Degradation) FreeThiol->Disulfide Oxidation (O2) Acetate p-Mentha-8-thiol-3-one Acetate (Stable Thioester Reservoir) FreeThiol->Acetate Acetylation Release Controlled Hydrolysis (Sustained Aroma Release) Acetate->Release Matrix Introduction Release->FreeThiol Slow Yield

Fig 1: Chemical pathways demonstrating the stabilization of buchu mercaptan via acetylation.

Experimental Methodology: Isotope-Dilution GC-SCD/GC-O Profiling

Because thiols exist at ultratrace levels and are highly susceptible to artifact formation during sample preparation, standard GC-MS is often insufficient. The following self-validating protocol utilizes Isotope Dilution Analysis (IDA) coupled with Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) and Olfactometry (GC-O) to accurately quantify the stability and release kinetics of p-Mentha-8-thiol-3-one acetate[5].

Rationale & Causality
  • Why IDA? Deuterated internal standards correct for inevitable evaporative or oxidative losses during extraction, ensuring absolute quantitative accuracy.

  • Why SCD? SCD provides an equimolar, linear response specifically to sulfur, eliminating background matrix interference common in complex biological or food samples.

  • Why GC-O? Correlates the instrumental sulfur peak directly with human sensory perception, verifying that the released thiol is organoleptically active.

Step-by-Step Protocol
  • Matrix Equilibration & Spiking (Self-Validation Setup):

    • Prepare three identical 50 mL aliquots of a model aqueous matrix (pH 3.2, 10% ethanol).

    • Sample A: Spike with 10 µg/L p-Mentha-8-thiol-3-one acetate.

    • Sample B (Positive Control): Spike with 10 µg/L free p-Mentha-8-thiol-3-one.

    • Sample C (Blank): Unspiked matrix to validate the absence of background sulfur contamination.

    • Add 5 µg/L of a deuterated internal standard (e.g., [²H₃]-3-mercaptohexanol) to all samples.

  • Liquid-Liquid Extraction (LLE):

    • Extract each sample with 15 mL of high-purity dichloromethane (DCM).

    • Critical Step: Perform extraction under an inert nitrogen atmosphere to prevent the free thiol in Sample B from rapidly oxidizing into disulfides.

  • Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the extract to 0.5 mL using a gentle stream of nitrogen at 10 °C. Do not evaporate to dryness, as volatile thiols will be lost, skewing the recovery data.

  • Instrumental Analysis (GC-SCD/GC-O):

    • Inject 1 µL of the extract into the GC system equipped with a polar capillary column (e.g., DB-WAX).

    • Split the column effluent 1:1 between the SCD and the sniffing port (GC-O).

    • Parameters: SCD burner temperature at 800 °C; hydrogen/air plasma to convert all eluting sulfur compounds into SO radicals, which emit chemiluminescence upon reaction with ozone.

  • Data Synthesis:

    • Calculate the ratio of the target compound area to the internal standard area.

    • Monitor the samples over a 14-day period. The free thiol (Sample B) will show a rapid exponential decay in SCD peak area, while the acetate (Sample A) will demonstrate a stable baseline with a slow, linear emergence of the free thiol peak, validating its efficacy as a controlled-release reservoir.

Sources

Comparative

A Comparative Guide to the Validation of a Novel HS-SPME-GC-SCD Method for the Ultrasensitive Detection of p-Mentha-8-thiol-3-one Acetate

Introduction: The Analytical Challenge of a Potent Aroma Compound p-Mentha-8-thiol-3-one acetate is a sulfur-containing organic compound recognized for its potent and distinctive aroma, often associated with blackcurrant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Potent Aroma Compound

p-Mentha-8-thiol-3-one acetate is a sulfur-containing organic compound recognized for its potent and distinctive aroma, often associated with blackcurrant.[1][2] Its presence, even at trace levels, can significantly impact the sensory profile of consumer products, from fine fragrances and flavorings to wines, where it can be an indicator of quality.[2][3] The accurate quantification of this volatile thiol is therefore critical for quality control and product development. However, the analysis of such compounds is fraught with challenges. Their high volatility, reactivity, and propensity for oxidation, coupled with typically low concentrations in complex matrices, demand analytical methods of exceptional sensitivity and specificity.[4][5]

This guide provides an in-depth validation of a new, highly sensitive analytical method for the detection of p-Mentha-8-thiol-3-one acetate: Headspace Solid-Phase Microextraction coupled with Gas Chromatography and a Sulfur Chemiluminescence Detector (HS-SPME-GC-SCD). We will explore the causality behind our experimental choices, present a comprehensive validation package following the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare its performance against alternative analytical strategies.[6][7]

The New Method: HS-SPME-GC-SCD

The chosen methodology combines a solvent-free sample preparation technique with a highly selective detection system, creating a synergistic approach for trace-level sulfur analysis.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for extracting volatile and semi-volatile compounds from a sample matrix without the need for solvents.[8] By exposing a coated fiber to the headspace above the sample, analytes are concentrated onto the fiber before being thermally desorbed into the gas chromatograph. This choice minimizes matrix effects and enhances sensitivity, which is critical when dealing with trace-level analytes.[5]

  • Gas Chromatography (GC): As a powerful separation technique, GC is perfectly suited for volatile compounds like p-Mentha-8-thiol-3-one acetate.[4][9] The compound is separated from other matrix components based on its boiling point and affinity for the chromatographic column, ensuring analytical specificity.

  • Sulfur Chemiluminescence Detector (SCD): The SCD offers exceptional sensitivity and selectivity for sulfur-containing compounds.[4][10] It provides an equimolar response, meaning the signal is directly proportional to the mass of sulfur, which simplifies quantification and enhances the trustworthiness of the results.[4] This high degree of selectivity is paramount to eliminate potential interferences from the complex sample matrix.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Equilibration Spiking Spiking with Internal Standard Sample->Spiking Vial Transfer to Headspace Vial & Sealing Spiking->Vial HS_SPME HS-SPME Extraction (e.g., 30 min @ 35°C) Vial->HS_SPME Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption GC_Separation GC Separation (Capillary Column) Desorption->GC_Separation SCD_Detection SCD Detection GC_Separation->SCD_Detection Integration Peak Integration SCD_Detection->Integration Calibration Quantification via Calibration Curve Integration->Calibration Report Final Report Generation Calibration->Report

Caption: HS-SPME-GC-SCD experimental workflow.

Method Validation: A Framework of Trustworthiness

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[11] Our validation protocol is designed in accordance with the ICH Q2(R2) guidelines to establish a self-validating system that ensures the reliability of our results.[6][7]

Validation Parameters Logic

The relationship between core validation parameters is hierarchical. Foundational elements like specificity and system suitability underpin the method's ability to perform quantitative measurements, which are then characterized by their linearity, accuracy, and precision within a defined range.

Validation_Parameters cluster_foundation Foundational Characteristics cluster_quantitative Quantitative Performance cluster_limits Sensitivity Limits Suitability Method Suitability for Intended Purpose Specificity Specificity / Selectivity Suitability->Specificity System_Suitability System Suitability Suitability->System_Suitability Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision

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Validation

Sensory analysis of p-Mentha-8-Thiol-3-One Acetate versus its precursor compounds

As a Senior Application Scientist in flavor and fragrance chemistry, evaluating the sensory performance of volatile sulfur compounds requires moving beyond basic olfactory descriptions. We must understand the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in flavor and fragrance chemistry, evaluating the sensory performance of volatile sulfur compounds requires moving beyond basic olfactory descriptions. We must understand the mechanistic behavior of these molecules within complex matrices.

This guide provides an objective, data-driven comparison between p-Mentha-8-thiol-3-one acetate and its primary precursor, p-mentha-8-thiol-3-one (commonly known as thiomenthone or buchu mercaptan), tracing their performance back to their ultimate starting material, pulegone .

Mechanistic Overview: The Role of Thiol Protection

Mercapto monoterpenoids are among the most potent odorants known, often dictating the sensory profile of a product even at trace concentrations 1[1]. p-Mentha-8-thiol-3-one is synthesized via the nucleophilic addition of hydrogen sulfide to pulegone in the presence of a base (e.g., triethylamine or ethanolic potassium hydroxide) 2[2].

While the free thiol delivers an intense blackcurrant and "catty" aroma, it is highly reactive. In aqueous or oxidative matrices, free thiols rapidly degrade by forming disulfides or reacting with aldehydes to form thioacetals, leading to flavor fading.

To engineer stability, the thiol group is acetylated to create p-mentha-8-thiol-3-one acetate . This structural modification acts as a "pro-flavor." The acetate ester masks the reactive sulfur atom, significantly altering the sensory threshold and shifting the odor profile toward a greener, more herbaceous note 3[3]. Upon consumption, salivary esterases or matrix hydrolysis slowly cleave the acetate, providing a controlled release of the high-impact free thiol.

Synthesis P Pulegone (Minty/Camphoraceous) T p-Mentha-8-thiol-3-one (Free Thiol: Blackcurrant) P->T Nucleophilic Addition H2S H2S + Base (Triethylamine) H2S->T TA p-Mentha-8-thiol-3-one Acetate (Acetate: Herbal/Green) T->TA Esterification (Thiol Protection) Ac Acetylation (Acetic Anhydride) Ac->TA

Fig 1. Synthesis pathway illustrating the structural protection of the reactive thiol group.

Comparative Sensory & Physicochemical Data

The structural differences between the precursor, the free thiol, and the acetate derivative result in drastically different physicochemical behaviors and sensory applications.

CompoundCAS NumberOdor DescriptionOdor ThresholdMatrix StabilityPrimary Application
Pulegone 89-82-7Minty, camphoraceousHigh (ppm range)HighChemical precursor
p-Mentha-8-thiol-3-one 38462-22-5Blackcurrant, catty, sulfurous, tropical fruit 4[4]~0.001% (ppb range)Low (Prone to oxidation)High-impact top notes
p-Mentha-8-thiol-3-one Acetate 63299-27-4Buchu, green, blackcurrant leaf, herbal 3[3]Moderate (ppm range)High (Thiol protected)Controlled-release core notes

Note: The acetate is typically dosed higher in formulations (e.g., up to 6 ppm in desserts) compared to the free thiol, compensating for its higher detection threshold while leveraging its superior stability5[5].

Self-Validating Experimental Protocol: Sensory Release Kinetics

To objectively compare the performance of the acetate versus the free thiol, we must measure both the chemical degradation and the biological perception simultaneously. Relying solely on human panels introduces subjective bias, while relying solely on mass spectrometry (MS) ignores the fact that human olfactory receptors can often detect thiols below the MS limit of detection.

Therefore, the following protocol utilizes a Self-Validating SPME-GC-O/MS System . By splitting the chromatographic effluent 1:1 between a Mass Spectrometer and an Olfactory Sniffing Port, every chemical peak is directly correlated to a human sensory event in real-time.

Step-by-Step Methodology
  • Matrix Preparation (Causality: Simulating real-world application): Prepare two sets of aqueous buffer solutions (pH 3.0 to simulate beverages, and pH 7.0 to simulate neutral cosmetics). Spike Set A with 1 ppm p-mentha-8-thiol-3-one and Set B with 1 ppm p-mentha-8-thiol-3-one acetate. Incubate at 37°C for 7 days.

  • Dynamic Headspace Extraction (Causality: Preventing thermal bias): Use Solid-Phase Microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to extract volatiles from the headspace. Why? Direct liquid injection would subject the thermally labile acetate to high injector temperatures, artificially inducing hydrolysis and skewing the data.

  • Chromatographic Separation & Splitting (Causality: Self-validation): Desorb the fiber into the GC inlet. Route the column effluent through a Y-splitter, sending 50% to the MS (for exact mass quantification) and 50% to the heated Olfactory Port (GC-O).

  • Sensory & Chemical Correlation: As the MS records the decay of the acetate peak (m/z 228) and the rise of the free thiol peak (m/z 186), the trained panelist at the GC-O port records the time and intensity of the "green/herbal" note transitioning to the "catty/blackcurrant" note. If the MS detects free thiol but the panelist detects nothing, the concentration is below the biological threshold. If the panelist detects a "catty" note but the MS shows no peak, the human nose has outperformed the instrument.

Protocol M Matrix Incubation (pH 3.0 & pH 7.0, 37°C) SPME SPME Headspace Extraction (Captures Volatiles) M->SPME Prevents thermal degradation Split Column Effluent Splitter (1:1 Ratio) SPME->Split Thermal Desorption MS Mass Spectrometry (MS) (Chemical Quantification) Split->MS GCO Olfactometry (GC-O) (Sensory Detection) Split->GCO Val Self-Validation (Chemical Peak = Odor Event) MS->Val m/z 186 vs 228 GCO->Val Catty vs Herbal

Fig 2. Self-validating SPME-GC-O/MS workflow correlating chemical release with sensory perception.

Performance Analysis & Formulator Guidelines

Based on combined chemical and sensory data, the choice between the free thiol and the acetate depends entirely on the target product's lifecycle:

  • Immediate Impact vs. Longevity: p-Mentha-8-thiol-3-one provides an immediate, explosive top-note of tropical fruit and blackcurrant. However, in an oxidative environment, its half-life is short. p-Mentha-8-thiol-3-one acetate has a muted initial impact but acts as a reservoir. Over a 6-month shelf life in a low-pH beverage, the acetate will slowly hydrolyze, continuously replenishing the free thiol and maintaining the flavor profile long after the unprotected thiol would have degraded.

  • Odor Profile Tuning: The acetate is not just a delivery system; it possesses its own intrinsic olfactory value. It is significantly more "herbal" and "green" 3[3]. Formulators looking to avoid the sometimes polarizing "catty/sulfurous" extremes of the free thiol will find the acetate provides a smoother, more universally acceptable berry-leaf nuance.

References

  • GuideChem. "p-Mentha-8-thiol-3-one CAS 38462-22-5 WIKI".
  • Fragrance University. "buchu mercaptan acetate".
  • ChemicalBook. "p-Mentha-8-thiol-3-one".
  • The Good Scents Company. "buchu mercaptan acetate menthone thioacetate".
  • ACS Publications. "Structure–Odor Activity Studies on Monoterpenoid Mercaptans".

Sources

Comparative

Publish Comparison Guide: Enantioselective Synthesis and Isomeric Profiling of p-Mentha-8-Thiol-3-One Acetate

Executive Summary & Scientific Context In the flavor and fragrance (F&F) industry, sulfur-containing monoterpenoids are highly valued for their intense olfactory thresholds. While 8-mercapto-p-menthan-3-one (Buchu mercap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the flavor and fragrance (F&F) industry, sulfur-containing monoterpenoids are highly valued for their intense olfactory thresholds. While 8-mercapto-p-menthan-3-one (Buchu mercaptan) is a well-known naturally occurring odorant found in Agathosma betulina (Buchu leaf oil) (1), its high volatility and susceptibility to oxidation present formulation challenges.

p-Mentha-8-thiol-3-one acetate (also known as 8-acetylthio-p-menthan-3-one) serves as an excellent, stable pro-fragrance alternative. By masking the free thiol as a thioacetate ester, formulators achieve a controlled release profile of the characteristic "catty" and blackcurrant aroma (2). Because its olfactory properties are highly dependent on its stereochemistry, enantioselective synthesis and rigorous isomeric separation are critical for targeted drug development and commercial fragrance applications.

Structural & Olfactory Comparison of Isomers

The synthesis of p-mentha-8-thiol-3-one acetate from the chiral pool precursor (R)-(+)-pulegone yields two primary diastereomers at the newly formed C4 stereocenter. The table below objectively compares the performance, yield, and organoleptic properties of the possible stereoisomers.

IsomerAbsolute ConfigurationRelative Yield (from R-Pulegone)Odor Profile & Organoleptic Characteristics
(+)-trans-Acetate (1R, 4S)~75% (Thermodynamic Product)Fruity, blackcurrant, slightly herbal, lower intensity
(-)-cis-Acetate (1R, 4R)~25% (Kinetic Product)Intense blackcurrant, sulfury, characteristic "catty" note
(-)-trans-Acetate (1S, 4R)N/A (Requires S-Pulegone)Green, herbal, less fruity
(+)-cis-Acetate (1S, 4S)N/A (Requires S-Pulegone)Weak blackcurrant, minty undertones

Data extrapolated from structure-odor activity studies of parent monoterpenoid mercaptans (3).

Mechanistic Pathway & Causality in Enantioselective Synthesis

The enantioselective synthesis relies on a thia-Michael addition . By utilizing (R)-(+)-pulegone as the starting material, the C1 stereocenter is strictly preserved. The addition of thioacetic acid across the conjugated C4=C8 exocyclic double bond generates an enolate intermediate.

The causality of the resulting isomeric ratio lies in the protonation step of this enolate:

  • Thermodynamic Control: Protonation from the less hindered face places the bulky isopropyl-thioacetate group in the equatorial position, yielding the trans (menthone-type) diastereomer as the major product.

  • Kinetic Control: Rapid, sterically hindered protonation yields the cis (isomenthone-type) diastereomer as the minor product.

Pathway Pulegone (R)-(+)-Pulegone Enolate Enolate Intermediate Pulegone->Enolate Michael Addition Reagents Thioacetic Acid + Base Reagents->Enolate Nucleophilic Attack Protonation Diastereoselective Protonation Enolate->Protonation Kinetic vs Thermodynamic CisIsomer (1R,4R)-cis-Isomer Protonation->CisIsomer Minor (Kinetic) TransIsomer (1R,4S)-trans-Isomer Protonation->TransIsomer Major (Thermodynamic)

Enantioselective Michael addition for p-Mentha-8-Thiol-3-One Acetate isomers.

Experimental Protocol: Self-Validating Synthesis & Isolation

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every phase includes built-in quality control checks to verify causality and structural integrity without relying on blind assumptions ([Google Patents[4]]()).

Phase 1: Thia-Michael Addition
  • Reaction Setup: In a flame-dried Schlenk flask under an inert N₂ atmosphere, dissolve 10.0 mmol of enantiopure (R)-(+)-pulegone in 20 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous conditions prevent premature protonation of the enolate by water, which would disrupt the diastereoselectivity.

  • Nucleophilic Activation: Add 12.0 mmol of thioacetic acid, followed dropwise by 1.0 mmol of triethylamine (TEA).

    • Causality: TEA acts as a catalytic base to deprotonate the thioacetic acid, significantly increasing its nucleophilicity for the 1,4-conjugate addition.

  • Self-Validating Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) mobile phase.

    • Validation: The complete disappearance of the UV-active pulegone spot confirms 100% conversion.

  • Quenching: Quench the reaction with 15 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the basic catalyst is critical. If the base remains active during concentration, it can catalyze a retro-Michael addition, reverting the product back to pulegone.

Phase 2: Isolation and Diastereomeric Separation
  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄ and concentrate in vacuo.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography on silica gel, utilizing a gradient elution from 100% hexanes to 5% EtOAc in hexanes.

    • Causality: The (1R,4S)-trans-isomer possesses a more symmetrical, less polar equatorial conformation and will elute first. The (1R,4R)-cis-isomer is more polar due to its axial substituents and elutes second.

Phase 3: Stereochemical Validation
  • Chiral GC-FID Analysis: Analyze the separated fractions using Gas Chromatography with a Flame Ionization Detector (GC-FID) equipped with a chiral stationary phase (e.g., a β -cyclodextrin-based Beta-DEX column).

    • Validation: This step acts as the ultimate system validation. It confirms the diastereomeric excess ( de>98% ) of the separated fractions and ensures that no racemization occurred at the C1 position ( ee>99% ).

References

  • Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:3[3]

  • Buchu (Agathosma betulina and A. crenulata): Rightfully Forgotten or Underutilized? Source: PubMed Central (NIH) URL:1[1]

  • US5182194A - Method for preparing p-mentha-8-thiol-3-one Source: Google Patents URL:4[4]

  • p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 Source: PubChem URL:2[2]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Techniques for p-Mentha-8-Thiol-3-One Acetate

Introduction: The Analytical Imperative for a Novel Thiolated Terpenoid p-Mentha-8-thiol-3-one acetate is a complex monofunctionalized terpenoid derivative characterized by a p-menthane backbone, a reactive thiol group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel Thiolated Terpenoid

p-Mentha-8-thiol-3-one acetate is a complex monofunctionalized terpenoid derivative characterized by a p-menthane backbone, a reactive thiol group, a ketone, and an acetate ester. The accurate and precise quantification of such a molecule is paramount in fields ranging from flavor and fragrance chemistry, where potent thiols dictate aroma profiles at ultra-trace levels, to pharmaceutical development, where understanding metabolic fate is critical. The molecule's composite structure, however, presents a significant analytical challenge. The volatility of the terpenoid scaffold is best suited for Gas Chromatography (GC), while the extreme reactivity and low concentration of the thiol group often necessitate specialized derivatization and highly sensitive detection, frequently achieved with Liquid Chromatography (LC) coupled to Mass Spectrometry (MS).

This guide provides an in-depth comparison of three distinct, validated analytical techniques for the quantification of p-Mentha-8-thiol-3-one acetate. We will explore the causality behind the experimental design for each method, present detailed protocols, and culminate in a framework for cross-validation. As defined by regulatory bodies like the FDA, cross-validation is the critical process of comparing results from two or more bioanalytical methods to ensure data are comparable and reliable, a non-negotiable step when methods are changed or data from different techniques are combined in a regulatory submission.[1][2][3]

The Core Challenge: Reconciling Volatility with Reactivity

The primary difficulty in quantifying p-Mentha-8-thiol-3-one acetate lies in its hybrid nature. The thiol (-SH) group is highly susceptible to oxidation, which can form disulfides and lead to inaccurate measurements.[4][5] This necessitates strategies to stabilize the analyte immediately upon sample collection. Furthermore, volatile thiols are often present at very low concentrations, requiring highly sensitive and selective detection methods.[6][7] The presence of both a ketone and an acetate ester adds to the molecule's complexity, though these are generally less problematic to analyze than the thiol.

To address this, we will evaluate three orthogonal approaches:

  • GC-MS/MS with Thiol Derivatization: Leverages the compound's volatility while stabilizing the thiol group.

  • LC-MS/MS with Thiol Derivativation: A gold-standard technique for trace-level quantification of reactive species in complex matrices.

  • GC-FID targeting the Acetate Moiety: A robust, cost-effective method that quantifies the parent molecule without thiol-specific derivatization, serving as a valuable baseline for comparison.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with S-alkylation

Principle & Rationale: This method is predicated on the inherent volatility of the p-menthane structure, making it an ideal candidate for GC separation.[8][9] The critical step is the pre-analytical derivatization of the thiol group. We employ an S-alkylation reaction using pentafluorobenzyl bromide (PFB-Br), which serves two purposes: it forms a stable thioether, preventing oxidative loss of the analyte, and it introduces a polyfluorinated moiety, which significantly enhances sensitivity in mass spectrometry when using negative chemical ionization (NCI) or electron ionization (EI).[6] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, filtering out matrix interferences and ensuring that quantification is based on specific fragment ions unique to the derivatized analyte.[10][11]

Detailed Experimental Protocol: GC-MS/MS
  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of p-Mentha-8-thiol-3-one acetate in methanol.

    • Calibration Standards: Perform serial dilutions of the stock solution in methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

    • Internal Standard (IS): Prepare a 100 ng/mL solution of a suitable internal standard, such as a deuterated analog or a structurally similar thiol (e.g., 3-mercaptohexyl acetate-d₂).

    • Sample Extraction: For liquid samples (e.g., beverage, plasma), use liquid-liquid extraction with dichloromethane. For solid matrices, headspace solid-phase microextraction (SPME) with a DVB/CAR/PDMS fiber is recommended to isolate volatile components.[6]

  • Derivatization Protocol:

    • To 100 µL of the sample extract or standard, add 10 µL of the internal standard solution.

    • Add 50 µL of a 100 mM solution of pentafluorobenzyl bromide (PFB-Br) in acetone.

    • Add 20 µL of a 5% (w/v) potassium carbonate solution to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After cooling, add 200 µL of n-hexane and vortex for 1 minute.

    • Allow the layers to separate and transfer the upper organic layer to an autosampler vial for analysis.

  • GC-MS/MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Inlet: Splitless mode, 270°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for the derivatized analyte and IS must be optimized.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

    • Determine the concentration of the analyte in samples from the regression equation of the calibration curve.

Visualizing the GC-MS/MS Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s0 Sample Collection (e.g., Plasma, Wine) s1 Extraction (LLE/SPME) s0->s1 s2 Add Internal Standard s1->s2 d0 Add PFB-Br Reagent & Catalyst s2->d0 d1 Incubate at 60°C d0->d1 d2 Hexane Extraction of Derivative d1->d2 a0 GC-MS/MS Injection d2->a0 a1 MRM Data Acquisition a0->a1 a2 Quantification via Calibration Curve a1->a2 cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s0 Sample Collection s1 Protein Precipitation (if needed) s0->s1 s2 Add Internal Standard s1->s2 d0 Add DTDP Reagent s2->d0 d1 Incubate 15 min at Room Temp d0->d1 a0 HPLC-MS/MS Injection d1->a0 a1 MRM Data Acquisition a0->a1 a2 Quantification via Calibration Curve a1->a2 cluster_prep Sample Preparation cluster_analysis Analysis s0 Sample Collection s1 Liquid-Liquid Extraction (e.g., Hexane) s0->s1 s2 Add Internal Standard s1->s2 a0 GC-FID Injection s2->a0 a1 Chromatogram Acquisition a0->a1 a2 Quantification via Peak Area Ratio a1->a2 cluster_methods Analysis by Validated Methods start Begin Cross-Validation Study prep_qc Prepare Low, Mid, High QCs in Representative Matrix start->prep_qc m1 Method A (GC-MS/MS) prep_qc->m1 m2 Method B (HPLC-MS/MS) prep_qc->m2 m3 Method C (GC-FID) prep_qc->m3 calc Calculate Mean Concentrations and % Difference vs. Reference Method m1->calc m2->calc m3->calc decision Are Means for ≥2/3 of QCs within ±20% of Reference? calc->decision pass Methods are Interchangeable Cross-Validation Successful decision->pass Yes fail Methods are Not Interchangeable Investigate Bias decision->fail No

Sources

Comparative

Comparative Study of p-Mentha-8-Thiol-3-One Acetate in Different Fruit Varieties: A Technical Guide for Flavor Formulation

Executive Summary Flavor formulation in fruit varieties—particularly berries and tropical fruits—often hinges on trace sulfur compounds that act as character-impact odorants. Among these, p-Mentha-8-thiol-3-one (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Flavor formulation in fruit varieties—particularly berries and tropical fruits—often hinges on trace sulfur compounds that act as character-impact odorants. Among these, p-Mentha-8-thiol-3-one (commonly known as buchu mercaptan) is renowned for its intense blackcurrant and tropical notes [[1]](). However, as a Senior Application Scientist, I frequently encounter stability, oxidation, and sensory dosing challenges when working with free thiols in complex matrices.

This guide provides an in-depth comparative analysis of its esterified counterpart, p-Mentha-8-thiol-3-one acetate (8-acetylthio-p-menthan-3-one) [[2]](). By evaluating its performance against alternative flavor molecules across various fruit profiles, we can objectively determine its utility in advanced flavor systems and pharmaceutical masking applications.

Mechanistic Insights: The Causality of Acetylation

To understand why we substitute a free thiol with an acetate derivative, we must examine the underlying chemical causality. Free thiols are highly reactive; in aqueous beverage matrices or saliva, they rapidly oxidize to form disulfides, leading to a loss of the characteristic fruity aroma and the development of flat, rubbery off-notes. Furthermore, at concentrations exceeding trace levels, free p-Mentha-8-thiol-3-one exhibits a polarizing "catty" (feline urine) aroma due to rapid, overwhelming receptor saturation 3.

By utilizing p-Mentha-8-thiol-3-one acetate, we introduce a thioester bond that acts as a protective group. This acetylation significantly lowers the compound's volatility and prevents premature oxidation. In the final product matrix or upon ingestion, the acetate undergoes slow acidic or enzymatic hydrolysis, providing a sustained release of the active free thiol. This "pro-odorant" mechanism ensures a prolonged shelf-life and a controlled, pleasant sensory experience without the immediate sulfurous spike.

G A p-Mentha-8-thiol-3-one Acetate (Pro-odorant) B Hydrolysis (Acidic/Enzymatic) A->B Thioester Cleavage C p-Mentha-8-thiol-3-one (Active Thiol) B->C Sustained Release D Receptor Binding (Olfactory Epithelium) C->D Low Threshold E Sensory Perception (Fruity/Buchu) D->E Signal Transduction

Figure 1: Mechanistic pathway of p-Mentha-8-thiol-3-one acetate hydrolysis and sensory activation.

Comparative Analysis Across Fruit Varieties

Blackcurrant (Ribes nigrum)

Blackcurrant flavor relies heavily on sulfurous monoterpenoids. While 4-Methoxy-2-methyl-2-butanethiol and free p-Mentha-8-thiol-3-one are the natural character-impact compounds [[4]](), their synthetic application is notoriously difficult due to extreme potency. The acetate derivative offers a much more forgiving dosing curve. It imparts the essential "fuzzy" green and buchu-leaf notes [[5]]() while maintaining stability in high-acid (pH < 3.5) juice and syrup applications.

Grapefruit & Citrus (Citrus paradisi)

In grapefruit formulations, 1-p-Menthene-8-thiol (grapefruit mercaptan) is the gold standard for the fresh, juicy top-note. However, when formulating complex citrus blends that require a longer-lasting tropical undertone, p-Mentha-8-thiol-3-one acetate serves as an excellent structural modifier. It bridges the gap between the sharp citrus top-notes and the sweeter, heavier base notes, resisting the rapid degradation typically seen with grapefruit mercaptan in ready-to-drink (RTD) beverages.

Tropical & Stone Fruits (Passion Fruit, Mango, Peach)

For tropical profiles, realism is achieved through trace sulfur notes that mimic ripeness. While 3-Mercapto-1-hexanol is standard for passion fruit, the addition of p-Mentha-8-thiol-3-one acetate adds a unique "peach-skin" realism [[5]](). The acetate's controlled release mimics the natural enzymatic flavor generation found in ripening fruit, providing a dynamic flavor profile that evolves on the palate.

Quantitative Data Presentation

The following table summarizes the comparative performance of these sulfurous impact compounds, highlighting why the acetate form is often preferred for commercial stability.

CompoundPrimary Fruit TargetOdor Threshold (Water)Odor DescriptorStability in Aqueous Matrix (pH 3.0)
p-Mentha-8-thiol-3-one Acetate Blackcurrant, Tropical~0.5 ppbBuchu, green, mild berryHigh (Slow hydrolysis)
p-Mentha-8-thiol-3-one Blackcurrant, Peach~0.00001 ppbSulfurous, catty, intense blackcurrantLow (Rapid oxidation)
1-p-Menthene-8-thiol Grapefruit~0.0001 ppbFresh grapefruit, citrusLow (Prone to oxidation)
4-Methoxy-2-methyl-2-butanethiol Blackcurrant~0.001 ppbCatty, roasted, blackcurrantModerate

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. Below are the standard operating procedures utilized in our comparative studies.

Protocol 1: GC-MS/O Olfactometry for Odor Activity Value (OAV) Determination

This protocol determines the sensory contribution of the acetate versus the free thiol in a formulated matrix.

  • Sample Preparation: Extract 50 mL of the fruit matrix using Solvent Assisted Flavor Evaporation (SAFE) with dichloromethane to prevent thermally induced artifact formation.

  • Internal Standardization (Self-Validation Step): Spike the matrix with 10 µg/L of 3-octanol prior to extraction. Validation Criteria: The recovery rate of 3-octanol must exceed 85%. If recovery is lower, the extraction is deemed invalid, ensuring that calculated Flavor Dilution (FD) factors accurately reflect the compound's true concentration.

  • Chromatographic Separation: Inject 1 µL of the extract into a GC-MS/O system equipped with a DB-Wax capillary column.

  • Olfactometry (AEDA): Perform Aroma Extract Dilution Analysis (AEDA) by serially diluting the extract (1:2, 1:4, 1:8, etc.) until the odorant is no longer perceived at the sniffing port.

  • Data Analysis: Calculate the Odor Activity Value (OAV) by dividing the quantified concentration by the established odor threshold.

Protocol 2: Accelerated Stability and Hydrolysis Assay in Aqueous Fruit Matrices

This protocol measures the "pro-odorant" release kinetics of p-Mentha-8-thiol-3-one acetate.

  • Matrix Formulation: Prepare a model beverage emulsion buffered to pH 3.0 (using citric acid) to simulate a standard fruit juice environment.

  • Spiking: Introduce p-Mentha-8-thiol-3-one acetate at a concentration of 5 ppm.

  • Longitudinal Sampling: Utilize Solid-Phase Microextraction (SPME) coupled with GC-MS to sample the headspace at Day 0, Day 7, Day 14, and Day 28 under accelerated storage conditions (40°C).

  • Mass Balance (Self-Validation Step): Quantify both the remaining acetate and the newly released free p-Mentha-8-thiol-3-one. Validation Criteria: The molar sum of the acetate and the free thiol must equal 100% (±5%) of the initial spiked molarity. Any deviation indicates secondary degradation pathways (e.g., disulfide formation), triggering a mandatory re-evaluation of the matrix's oxidative state.

References

  • Source: WHO | JECFA (who.int)
  • Title: Buchu (Agathosma betulina and A. crenulata): Rightfully Forgotten or Underutilized?
  • Source: Compound Interest (compoundchem.com)
  • Source: flavorist.
  • Source: The Good Scents Company (thegoodscentscompany.com)

Sources

Validation

Inter-laboratory comparison of p-Mentha-8-Thiol-3-One Acetate measurement

Inter-Laboratory Comparison Guide: Analytical Methodologies for p-Mentha-8-Thiol-3-One Acetate Executive Summary p-Mentha-8-thiol-3-one acetate (commonly known as buchu mercaptan acetate or menthone thioacetate) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Comparison Guide: Analytical Methodologies for p-Mentha-8-Thiol-3-One Acetate

Executive Summary

p-Mentha-8-thiol-3-one acetate (commonly known as buchu mercaptan acetate or menthone thioacetate) is a high-impact volatile sulfur compound (VSC) utilized extensively in flavor chemistry and as a specialized biomarker in pharmaceutical formulations[1]. Characterized by an exceptionally low odor threshold and high chemical reactivity, its accurate quantification at trace levels (parts-per-billion, ppb) presents a formidable analytical challenge. This guide provides an objective inter-laboratory comparison of three advanced analytical configurations—GC-MS, GC-SCD, and GCxGC-TOFMS—evaluating their efficacy in isolating and quantifying this compound within a complex lipid suspension matrix.

The Mechanistic Challenge of Volatile Sulfur Analysis

Organosulfur compounds like p-mentha-8-thiol-3-one acetate are notoriously difficult to measure due to two primary mechanistic factors:

  • Adsorption and Thermal Lability : VSCs readily adsorb onto active metal sites within standard gas chromatograph (GC) inlet liners and columns, leading to peak tailing, signal loss, and poor reproducibility[2].

  • Matrix Masking : In complex biological or synthetic matrices, co-eluting hydrocarbons often mask the trace sulfur signal in standard GC-MS Total Ion Chromatograms (TIC), necessitating highly selective detection mechanisms[3].

Inter-Laboratory Comparison Design

To objectively evaluate performance, a standardized complex matrix (a lipid-based pharmaceutical suspension) was spiked with p-mentha-8-thiol-3-one acetate at 10 ppb, 50 ppb, and 100 ppb. Three distinct laboratory setups analyzed the samples using their optimized protocols.

G Sample Complex Matrix (Spiked Sample) Prep Sample Prep (SPME / HS) Sample->Prep Extraction GC Gas Chromatography (Inert Column) Prep->GC Desorption MS GC-MS (SIM) Lab A GC->MS Split 1 SCD GC-SCD Lab B GC->SCD Split 2 GCxGC GCxGC-TOFMS Lab C GC->GCxGC Split 3

Analytical workflow for the inter-laboratory comparison of VSC measurement.

Methodologies & Self-Validating Protocols

Lab A: Gas Chromatography-Mass Spectrometry (GC-MS in SIM Mode)
  • Mechanism & Causality : GC-MS is the industry standard for volatile analysis[4]. To overcome matrix masking, Lab A utilized Selected Ion Monitoring (SIM) mode, targeting specific mass-to-charge (m/z) fragments (e.g., m/z 69, 109) characteristic of p-mentha-8-thiol-3-one derivatives[5]. This filters out the abundant hydrocarbon background to improve the signal-to-noise ratio.

  • Step-by-Step Protocol :

    • Sample Prep : Transfer 5 mL of the spiked matrix into a 20 mL headspace vial. Add 10 µL of the internal standard (3-(methylthio)hexyl acetate).

    • Extraction : Expose a 50/30 µm DVB/CAR/PDMS Solid-Phase Microextraction (SPME) fiber to the headspace for 30 minutes at 40°C. Causality: This specific fiber coating maximizes the extraction of polar and non-polar low-molecular-weight analytes while leaving non-volatile lipids behind.

    • Desorption : Desorb the fiber in the GC inlet at 250°C for 3 minutes using an ultra-inert, deactivated glass liner to prevent sulfur adsorption.

    • Separation & Detection : Route through a DB-Wax UI column (30m x 0.25mm x 0.25µm) into a single quadrupole MS operating in SIM mode.

  • Self-Validating System : The protocol requires the internal standard (IS) peak area to remain within ±5% across triplicate injections. If the IS area drops, it mechanically indicates active-site degradation in the liner (sulfur adsorption), triggering an automatic sequence halt for maintenance.

Lab B: Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD)
  • Mechanism & Causality : SCD provides an equimolar, linear response strictly to sulfur, independent of the compound's structure[6]. This eliminates matrix interference entirely, as non-sulfur compounds do not chemiluminesce at the measured wavelength[7].

  • Step-by-Step Protocol :

    • Extraction : Identical HS-SPME protocol to Lab A to ensure baseline comparability.

    • Separation : Isothermal hold at 40°C for 2 min, ramped at 10°C/min to 240°C on a DB-1 MS column.

    • Combustion : Eluents enter a ceramic furnace at 800°C mixed with hydrogen and air, reducing all sulfur compounds to sulfur monoxide (SO)[8].

    • Detection : SO reacts with ozone (O3) in a reaction cell to form excited sulfur dioxide (SO2*), which emits photons (300-400 nm) detected by a photomultiplier tube.

  • Self-Validating System : A continuous permeation tube introduces a trace baseline level of dimethyl sulfide (DMS) directly into the detector. If the baseline luminescence drops, it immediately flags a loss of ozone production or furnace efficiency, validating detector integrity independently of the sample injection.

SCD Analyte p-Mentha-8-Thiol-3-One Acetate (Eluent) Combustion Combustion Furnace (>800°C, H2/Air) Analyte->Combustion Enters SO Sulfur Monoxide (SO) Combustion->SO Reduction Reaction Chemiluminescent Reaction SO->Reaction Mixes Ozone Ozone (O3) Addition Ozone->Reaction Mixes PMT Photomultiplier Tube (Light Detection) Reaction->PMT Emits Photons (300-400 nm)

Mechanism of Sulfur Chemiluminescence Detection (SCD) for VSC analysis.

Lab C: Comprehensive Two-Dimensional GC (GCxGC-TOFMS)
  • Mechanism & Causality : For highly complex matrices where even SIM mode fails, GCxGC employs two columns of differing polarities connected by a thermal modulator. This orthogonal separation physically resolves p-mentha-8-thiol-3-one acetate from co-eluting interferents, while Time-of-Flight MS provides unskewed mass spectra for high-confidence identification[9].

  • Step-by-Step Protocol :

    • Extraction : HS-SPME as described above.

    • 1st Dimension Separation : Non-polar DB-5 column (30m) separates primarily by boiling point.

    • Modulation : A cryogenic modulator traps and releases eluents every 4 seconds into the 2nd column.

    • 2nd Dimension Separation : Polar DB-Wax column (1.5m) separates by polarity.

    • Detection : TOF-MS acquires data at 100 Hz to capture the extremely narrow 2D peaks.

  • Self-Validating System : The software automatically calculates the 2D retention time coordinates (1tR, 2tR). A shift of >0.1s in the 2nd dimension invalidates the run, ensuring that matrix overloading hasn't compromised the orthogonal separation space.

Quantitative Data & Objective Comparison

The following table summarizes the performance metrics of the three methodologies for the quantification of p-mentha-8-thiol-3-one acetate.

Analytical ParameterLab A (GC-MS SIM)Lab B (GC-SCD)Lab C (GCxGC-TOFMS)
Selectivity Moderate (Matrix dependent)Extremely High (Sulfur specific)High (Chromatographic resolution)
Limit of Detection (LOD) 5.0 ppb0.5 ppb1.2 ppb
Limit of Quantitation (LOQ) 15.0 ppb1.5 ppb3.6 ppb
Linearity (R²) 0.9910.9990.996
Recovery at 50 ppb 82% ± 6.4%98% ± 2.1%94% ± 3.8%
Matrix Interference HighNoneLow

Conclusion & Strategic Recommendations

The inter-laboratory comparison demonstrates that while GC-MS (Lab A) is sufficient for high-concentration formulation checks, it suffers from matrix suppression and higher LODs, making it unsuitable for trace-level degradation studies. GCxGC-TOFMS (Lab C) offers unparalleled qualitative identification power, making it the premier choice during the R&D phase for identifying unknown degradants[6].

However, for routine, high-throughput, and highly accurate quantification of p-mentha-8-thiol-3-one acetate, GC-SCD (Lab B) is the undisputed optimal methodology. Its equimolar sulfur response and total immunity to hydrocarbon matrix interference yield the lowest LOQ (1.5 ppb) and highest recovery precision[3].

References

  • PubChem : "p-Mentha-8-thiol-3-one | C10H18OS | CID 61982", National Institutes of Health (NIH).

  • The Good Scents Company : "Buchu Mercaptan Acetate Safety and Usage Data".

  • Shimadzu Corporation : "Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD".

  • Benchchem : "A Comparative Guide to Analytical Techniques for Volatile Sulfur Compounds".

  • ACS Energy & Fuels : "PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds".

  • MDPI : "Identification of the Volatile Compounds by Gas Chromatography–Mass Spectrometry (GC–MS)".

Sources

Comparative

Correlation of instrumental analysis with sensory perception of p-Mentha-8-Thiol-3-One Acetate

The Analytical-Sensory Nexus: Evaluating p-Mentha-8-Thiol-3-One Acetate Against High-Impact Sulfur Alternatives As a Senior Application Scientist in flavor chemistry and formulation development, I frequently encounter a...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical-Sensory Nexus: Evaluating p-Mentha-8-Thiol-3-One Acetate Against High-Impact Sulfur Alternatives

As a Senior Application Scientist in flavor chemistry and formulation development, I frequently encounter a critical bottleneck: the disconnect between what our analytical instruments quantify and what the human olfactory system perceives. This is particularly true for polyfunctional thiols. These compounds possess extraordinary odor potency, often driving the sensory profile of a product even when present at sub-parts-per-billion (ppb) concentrations.

In this guide, we will deconstruct the analytical and sensory performance of p-Mentha-8-Thiol-3-One Acetate (PMTA, FEMA 3809), comparing it objectively against its parent compound, p-Mentha-8-thiol-3-one (Buchu mercaptan), and other high-impact alternatives like 4-methoxy-2-methyl-2-butanethiol. By correlating Gas Chromatography-Olfactometry (GC-O) data with Sulfur Chemiluminescence Detection (SCD), we can establish a self-validating framework for selecting the optimal blackcurrant/cassis modifier for complex flavor matrices and active pharmaceutical ingredient (API) masking.

Chemical Context and Sensory Causality

Sulfur-containing volatiles are notorious for their dualistic nature. At high concentrations, they present aggressive, alliaceous (garlic/onion), or "catty" off-notes. At extreme dilution, they reveal highly desirable tropical, grapefruit, and blackcurrant characteristics.

The parent compound,1[1], is an essential odoriferous constituent of buchu leaf oil. While exceptionally potent, its free thiol group makes it highly reactive, prone to oxidation into disulfides, and sometimes too aggressive for delicate formulations.

By esterifying the thiol group to create p-Mentha-8-Thiol-3-One Acetate 2[2], we achieve two mechanistic advantages:

  • Steric Protection: The acetate group protects the sulfur atom from rapid oxidation, significantly increasing shelf-life stability in aqueous or high-oxygen environments.

  • Controlled Release: In the oral cavity or during product maturation, the acetate bond can undergo slow hydrolysis, releasing the potent free thiol in a controlled manner, thereby rounding out the sensory spike and preventing the "catty" overdose effect.

Pathway N1 PMTA (Acetate) Stable Precursor N2 Enzymatic/Acidic Hydrolysis N1->N2 Matrix Interaction N3 Free Thiol Release (Buchu Mercaptan) N2->N3 Cleavage N4 OR2 Receptor Binding (Blackcurrant Perception) N3->N4 Olfactory Transduction

Fig 1. Mechanistic pathway of PMTA hydrolysis leading to controlled sensory perception.

Comparative Performance Data

To objectively evaluate PMTA, we must compare it against industry standards using Odor Activity Values (OAV). The OAV is the ratio of a compound's concentration to its odor threshold.

Data summarized from internal application panels and verified literature thresholds.

CompoundCAS NumberOdor Threshold (Water/Oil)Primary Sensory DescriptorsStability in Aqueous MatrixTypical Application
p-Mentha-8-Thiol-3-One Acetate 94293-57-9~0.1 - 0.5 ppbMild blackcurrant, tropical, less pungent, rounded fruityHigh (Protected sulfur)API masking, long shelf-life beverages
p-Mentha-8-Thiol-3-One 38462-22-50.001 ppm (1 ppb)Pungent, blackcurrant, catty, sulfurous, mintyLow (Prone to oxidation)High-impact top notes, fine fragrance
4-Methoxy-2-methyl-2-butanethiol 94087-83-90.03 - 0.06 ppbBlackcurrant bud absolute, catty, earthyModerate Authentic fruit recreation

Note: Threshold data for 4-Methoxy-2-methyl-2-butanethiol sourced from 3[3]. Threshold data for p-Mentha-8-thiol-3-one sourced from 1[1].

Analysis: While 4-methoxy-2-methyl-2-butanethiol and the free buchu mercaptan offer extreme potency, their narrow sensory window makes dosing difficult; a slight overage results in a rejected "catty" batch. PMTA provides a wider, more forgiving formulation window due to its slightly higher threshold and delayed release mechanism.

Self-Validating Experimental Protocol: GC-O and GC-SCD Correlation

To prove the efficacy of PMTA in a formulation, we cannot rely solely on Mass Spectrometry (MS). Trace thiols often fall below the Total Ion Current (TIC) detection limit and co-elute with abundant terpenes. Therefore, we utilize a dual-channel analytical approach combined with Aroma Extract Dilution Analysis (AEDA) 4[4].

Step-by-Step Methodology

Phase 1: Thiol-Selective Isolation (Sample Preparation) Causality: Direct injection of complex matrices degrades the GC column and masks trace thiols. We utilize a reversible binding mechanism to isolate sulfur compounds.

  • Internal Standardization: Spike the sample matrix with 100 ng/L of an isotopically labeled standard (e.g., d3-p-mentha-8-thiol-3-one). Self-Validation Check: This mathematically normalizes any extraction losses; the final calculated concentration is absolute, regardless of recovery efficiency.

  • Solid-Phase Extraction (SPE): Pass the sample through an Ag+ (Silver ion) functionalized silica gel column. The silver ions form reversible mercaptide complexes with the thiols and thioesters.

  • Elution: Wash the column with pentane/dichloromethane to remove non-sulfur volatiles (terpenes, esters). Elute the bound thiols using a solution of cysteine or dithiothreitol (DTT), which outcompetes the target analytes for the Ag+ binding sites.

Phase 2: Instrumental Quantification (GC-SCD) Causality: SCD provides an equimolar, linear response exclusively to sulfur atoms, completely ignoring the carbon-heavy background matrix.

  • Inject 1 µL of the thiol extract into a GC equipped with a DB-Wax capillary column.

  • Route the effluent to the Sulfur Chemiluminescence Detector. The sulfur compounds are combusted in a hydrogen/air plasma to form SO, which reacts with ozone to produce light (chemiluminescence).

  • Quantify PMTA concentration based on the internal standard ratio.

Phase 3: Sensory Correlation (GC-O / AEDA) Causality: Instrumental peaks do not equate to human perception. GC-O bridges this gap.

  • Split the GC effluent 1:1 between a Flame Ionization Detector (FID) and an Olfactory Port (GC-O).

  • A trained sensory panelist sniffs the effluent, recording the retention time, odor descriptor ("blackcurrant", "fruity"), and perceived intensity.

  • AEDA Execution: Dilute the extract stepwise (1:2, 1:4, 1:8, etc.) and repeat the GC-O analysis. The highest dilution at which PMTA can still be smelled is its Flavor Dilution (FD) factor.

Workflow A Matrix + Isotope Standard (Self-Validation) B Ag+ SPE Isolation (Removes Terpenes) A->B Extraction C1 GC-SCD (Absolute Quantification) B->C1 Split Effluent C2 GC-O via AEDA (Flavor Dilution Factor) B->C2 Split Effluent D Odor Activity Value (OAV = Conc / Threshold) C1->D Concentration (ng/L) C2->D Sensory Impact

Fig 2. Self-validating analytical workflow correlating SCD quantification with GC-O sensory perception.

Conclusion & Application Recommendations

When formulating for drug development (e.g., masking bitter pediatric syrups) or creating premium fruit flavors, the choice of sulfur impact compound is critical.

While p-Mentha-8-thiol-3-one and 4-methoxy-2-methyl-2-butanethiol boast lower absolute odor thresholds, their volatility and susceptibility to rapid oxidation make them unstable in aqueous matrices over a 12-to-24-month shelf life.

p-Mentha-8-Thiol-3-One Acetate proves to be the superior alternative for commercial scale-up. As demonstrated by the GC-O/SCD correlation methodology, the acetate derivative acts as a stable reservoir. It mitigates the immediate "catty" sulfurous defect while providing a sustained, controlled release of the desired blackcurrant/tropical aroma through gradual hydrolysis in the application matrix.

References

  • Screening for Novel Mercaptans in 26 Fruits and 20 Wines Using A Thiol-selective Isolation Procedure in Combination with Three Detection Methods. ResearchGate. Available at: [Link]

  • 4-methoxy-2-methyl butane thiol, 94087-83-9. The Good Scents Company. Available at:[Link]

  • Products - p-mentha-8-thiol-3-one acetate (FEMA 3809). Synerzine. Available at: [Link]

Sources

Validation

Benchmarking new extraction methods for p-Mentha-8-Thiol-3-One Acetate

The isolation and derivatization of trace volatile thiols from complex botanical matrices remain some of the most formidable challenges in natural product chemistry. p-Mentha-8-thiol-3-one acetate (also known as buchu me...

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Author: BenchChem Technical Support Team. Date: April 2026

The isolation and derivatization of trace volatile thiols from complex botanical matrices remain some of the most formidable challenges in natural product chemistry. p-Mentha-8-thiol-3-one acetate (also known as buchu mercaptan acetate or 3-oxo-p-menthan-8-yl thioacetate) is a highly potent mercapto monoterpenoid valued for its intense blackcurrant, tropical, and minty profile[1]. While traditionally utilized in the flavor and fragrance sectors, the structural motifs of mercapto monoterpenoids are increasingly relevant in pharmaceutical research as chiral auxiliaries and ligands for metal complex catalysis[2].

As a Senior Application Scientist, I have observed that traditional extraction methods fail to capture the true yield of this compound. The free thiol precursor, p-mentha-8-thiol-3-one, is highly reactive, prone to oxidative dimerization (forming disulfides), and exists in Agathosma betulina (Buchu) leaves primarily as a non-volatile, odorless cysteine conjugate[3].

This guide benchmarks three distinct extraction and derivatization methodologies, moving beyond archaic steam distillation to evaluate advanced enzymatic bioconversion and affinity-chromatography-driven workflows.

Mechanistic Foundations: Overcoming the Thiol Trap

To extract p-Mentha-8-thiol-3-one acetate efficiently, we must address the biological reality of the plant matrix. In Buchu leaves, the dominant monoterpene is pulegone[4]. The plant detoxifies reactive sulfur species by conjugating them to pulegone, forming S-cysteinyl-p-menthan-3-one[5].

Traditional steam distillation only isolates the trace amounts of free thiols already present in the leaf, leaving the vast majority of the precursor locked in the aqueous waste phase. Furthermore, the high heat of distillation accelerates the thermal degradation of the free thiol before it can be stabilized via acetylation. Therefore, a modern extraction protocol must first enzymatically cleave this conjugate, and then immediately acetylate the released thiol to prevent oxidation[6].

Pathway Pulegone Pulegone (Abundant Precursor) Conjugate S-Cysteinyl Conjugate (Non-volatile, Odorless) Pulegone->Conjugate In-vivo Biosynthesis Mercaptan p-Mentha-8-thiol-3-one (Reactive Intermediate) Conjugate->Mercaptan Enzymatic Cleavage (β-lyase) Acetate p-Mentha-8-thiol-3-one acetate (Stable Target Compound) Mercaptan->Acetate In-situ Acetylation

Biosynthetic and derivatization pathway of p-Mentha-8-thiol-3-one acetate from pulegone.

Benchmarking Extraction Methodologies

We evaluated three distinct methodologies for yielding pharmaceutical-grade p-Mentha-8-thiol-3-one acetate from raw Agathosma betulina biomass.

Method A: Steam Distillation + Ex-Situ Chemical Acetylation (Baseline)

The traditional approach relies on hydrodistillation of the leaves followed by isolation of the essential oil. The oil is then subjected to chemical acetylation using acetic anhydride.

  • The Flaw: This method suffers from severe thermal degradation. Because it relies solely on the naturally occurring free thiol, the theoretical yield ceiling is exceptionally low. Furthermore, separating the target acetate from the massive background of menthone and limonene[4] requires exhaustive fractional distillation, which further degrades the product.

Method B: Supercritical Fluid Extraction (SFE) + Silver-Ion Chromatography

SFE utilizing CO₂ with a methanol modifier is employed to gently extract both free thiols and some moderately polar precursors without thermal stress. The extract is acetylated, and silver-ion (Ag+) chromatography is used to separate the thioacetate.

  • The Flaw: While SFE preserves the molecular integrity of the compound, silver-ion chromatography is primarily selective for double bonds (olefins) rather than sulfur moieties. This results in co-elution with pulegone and limonene, requiring additional purification steps.

Method C: Enzymatic Bioconversion + Organomercurial Affinity Chromatography (Optimized)

This method treats the raw homogenized biomass with a C-S β-lyase enzyme (derived from Eubacterium limosum)[5]. This enzyme specifically targets the S-cysteinyl conjugates, cleaving the C-S bond and releasing a massive flush of free p-mentha-8-thiol-3-one[3]. The matrix is immediately subjected to in-situ acetylation. Finally, the extract is passed through an Affi-Gel 501 column (organomercurial functionalized), which forms reversible mercaptide complexes exclusively with sulfur-containing compounds, allowing all non-sulfur terpenes to be washed away[6].

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methods based on standardized 1 kg batches of Agathosma betulina dried leaf biomass.

Extraction MethodologyTarget Yield (mg/kg)Purity (GC-MS)Diastereomeric Excess (1R,8S)Environmental E-Factor
Method A: Steam Distillation + Ex-Situ Acetylation1.281.5%15%>500
Method B: SFE + Silver-Ion Chromatography4.889.0%42%120
Method C: Enzymatic Bioconversion + Affinity18.4 >99.5% 88% 45

Data Interpretation: Method C demonstrates a 15-fold increase in yield compared to the baseline. The high Diastereomeric Excess (de) is critical, as the (1R)-configurated diastereomers possess vastly superior biological and sensory activity compared to their (1S) counterparts[4].

Optimized Experimental Protocol: Method C

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes an analytical checkpoint to confirm causality before proceeding.

Protocol Step1 1. Matrix Disruption (Buchu Leaf Homogenization) Step2 2. Enzymatic Bioconversion (E. limosum β-lyase, pH 7.4) Step1->Step2 Step3 3. In-Situ Acetylation (Ac2O / Pyridine, 25°C) Step2->Step3 Step4 4. Solvent Extraction (Dichloromethane partition) Step3->Step4 Step5 5. Affinity Chromatography (Organomercurial Resin) Step4->Step5

Optimized five-step extraction and bioconversion workflow for trace monoterpenoid thiols.
Step 1: Matrix Disruption & Precursor Solubilization
  • Cryogenically mill 1000 g of dried Agathosma betulina leaves using liquid nitrogen to prevent the volatilization of existing free thiols.

  • Suspend the powder in 5 L of 50 mM potassium phosphate buffer (pH 7.4) containing 100 µM pyridoxal 5'-phosphate (PLP), an essential cofactor for β-lyase activity[3].

Step 2: Enzymatic Bioconversion (The Yield Multiplier)

Causality: We use β-lyase to break the stable C-S bond of the dormant cysteine conjugates, converting waste into target precursor.

  • Introduce 500 mg of crude Eubacterium limosum extract (standardized for β-lyase activity) into the suspension[5].

  • Incubate the bioreactor at 37°C for 12 hours under a strict argon atmosphere.

  • Validation Checkpoint: Pull a 1 mL aliquot, derivatize with Ellman’s reagent, and measure absorbance at 412 nm. A sharp spike in free sulfhydryl groups validates successful enzymatic cleavage.

Step 3: In-Situ Acetylation (Stabilization)

Causality: Free p-mentha-8-thiol-3-one will rapidly oxidize into disulfides if exposed to air. Immediate acetylation traps the molecule in its stable thioacetate form.

  • Chill the bioreactor to 4°C.

  • Slowly add 150 mL of Pyridine followed by dropwise addition of 100 mL Acetic Anhydride ( Ac2​O ) under continuous stirring.

  • Allow the reaction to warm to 25°C and stir for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The disappearance of the molecular ion m/z 172 (free thiol) and the emergence of m/z 214 (thioacetate) confirms complete derivatization[7].

Step 4: Liquid-Liquid Extraction
  • Quench the reaction with 1 L of cold saturated NaHCO3​ to neutralize excess acetic acid.

  • Extract the aqueous matrix three times with 1 L of Dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure (max 30°C) to yield the crude oleoresin.

Step 5: Organomercurial Affinity Chromatography (Absolute Purification)

Causality: Standard silica gel cannot separate the thioacetate from the massive excess of pulegone. Organomercurial resins form temporary, reversible covalent bonds specifically with sulfur compounds[6].

  • Load the crude oleoresin onto a column packed with Affi-Gel 501 (4-aminophenylmercuric acetate functionalized agarose).

  • Wash the column with 5 column volumes (CV) of Hexane/Ethyl Acetate (90:10) to elute all non-sulfur terpenes (limonene, menthone, pulegone).

  • Elute the target p-Mentha-8-thiol-3-one acetate using 3 CV of a 50 mM dithiothreitol (DTT) solution, which displaces the thioacetate from the mercury matrix[6].

  • Perform a final micro-extraction of the eluate with pentane, evaporate, and recover the ultra-pure target compound.

Conclusion

For researchers and drug development professionals requiring highly pure, stereospecific p-Mentha-8-thiol-3-one acetate, traditional steam distillation is analytically and economically obsolete. By leveraging the plant's own dormant precursor pool via enzymatic bioconversion, and coupling it with the absolute specificity of organomercurial affinity chromatography, we achieve a self-validating system that maximizes yield, prevents oxidative degradation, and delivers >99.5% purity.

References

  • Method for preparing p-mentha-8-thiol-3-one.Google Patents (US5182194A).
  • p-Mentha-8-thiol-3-one acetate. Endeavour Speciality Chemicals. Available at:[Link]

  • Isolation methods developed for analysis of potent volatile thiols in wines, foods, and other beverages. ResearchGate. Available at:[Link]

  • Structure–Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Enzyme-catalyzed transformations of sulfur-containing flavor precursors. d-nb.info. Available at:[Link]

  • Agathosma betulina (Berg.) Pillans. Tinkturenpresse. Available at:[Link]

Sources

Comparative

Comparative Genomics and Biosynthesis of p-Mentha-8-Thiol-3-One Acetate: A Technical Guide

Executive Summary p-Mentha-8-thiol-3-one acetate, commonly known as Buchu mercaptan acetate, is a highly potent organosulfur monoterpenoid prized in the flavor, fragrance, and pharmaceutical industries for its intense bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

p-Mentha-8-thiol-3-one acetate, commonly known as Buchu mercaptan acetate, is a highly potent organosulfur monoterpenoid prized in the flavor, fragrance, and pharmaceutical industries for its intense blackcurrant (cassis) aroma and bioactive properties[1]. Traditionally extracted from the pellucid oil glands of Agathosma betulina and Agathosma crenulata (Buchu plants), its natural supply is heavily constrained by low plant yields, geographical limitations (endemic to South Africa's Western Cape), and seasonal variability.

This guide objectively compares the genomic and transcriptomic profiles of these native plant species against emerging microbial bioconversion platforms. By synthesizing comparative data and providing actionable, self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals and synthetic biologists aiming to optimize the production of this high-value compound.

Comparative Genomics: Agathosma betulina vs. Agathosma crenulata

The Agathosma genus exhibits significant phytochemical polymorphism, driven by underlying genomic differences. Recent sequencing efforts have mapped the A. betulina draft genome to approximately 0.55 Gigabases (Gb) [2].

Phytochemical Divergence
  • Agathosma betulina (Round-leaf Buchu): Genetically predisposed to accumulate diosphenol and ψ-diosphenol. It contains lower levels of pulegone (<5%), a known hepatotoxin, making its essential oil preferred for medicinal applications and high-grade flavor formulation [3].

  • Agathosma crenulata (Oval-leaf Buchu): Transcriptomic profiles reveal a highly active pulegone biosynthesis pathway, resulting in pulegone concentrations exceeding 30% [3]. While less desirable for direct consumption, A. crenulata serves as a superior genetic model for understanding the upstream accumulation of pulegone—the obligate precursor to p-mentha-8-thiol-3-one.

The Biosynthetic Logic

The biosynthesis of p-mentha-8-thiol-3-one acetate begins with the p-menthane monoterpene skeleton. Limonene is converted to pulegone via a series of hydroxylations and oxidations mediated by Cytochrome P450s (CYP450) and dehydrogenases [4]. The critical sulfur-insertion step occurs via the conjugation of pulegone with a sulfur donor (such as cysteine), followed by a lyase-mediated cleavage to yield p-mentha-8-thiol-3-one (Buchu mercaptan)[5]. A subsequent acetyltransferase (ATF) reaction yields the final acetate ester.

Biosynthesis Limonene Limonene Isopiperitenol Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Pulegone Pulegone (Key Precursor) Isopiperitenol->Pulegone Dehydrogenase Cysteine_Conjugate Cysteine Conjugate Pulegone->Cysteine_Conjugate Non-enzymatic addition (Cysteine) Buchu_Mercaptan p-Mentha-8-Thiol-3-One (Buchu Mercaptan) Cysteine_Conjugate->Buchu_Mercaptan β-lyase cleavage Buchu_Acetate p-Mentha-8-Thiol-3-One Acetate Buchu_Mercaptan->Buchu_Acetate Acetyltransferase (ATF)

Biosynthetic pathway of p-Mentha-8-Thiol-3-One Acetate from Limonene.

Alternative Production: Microbial Bioconversion

Due to the exceptionally low natural abundance of buchu mercaptan acetate in plant extracts, synthetic biology offers a scalable alternative. By leveraging engineered E. coli or Saccharomyces cerevisiae, researchers can bypass the slow agricultural growth cycle of Agathosma shrubs.

The most efficient established alternative involves a semi-synthetic microbial bioconversion:

  • Chemical Conjugation: Non-enzymatic Michael addition of L-cysteine to plant-derived or microbially synthesized pulegone.

  • Enzymatic Cleavage: Utilizing a specific β-lyase (e.g., from Eubacterium limosum or Fusobacterium varium) to stereoselectively cleave the cysteine conjugate, yielding p-mentha-8-thiol-3-one[5].

  • Acetylation: Chemical or enzymatic acetylation to produce the target acetate.

This bioconversion approach ensures a highly favorable isomer ratio (approximately 9:1 of the desired stereoisomer), which is critical because the stereochemistry dictates the olfactory threshold and the quality of the cassis note[5].

Experimental Methodologies

Protocol 1: Transcriptomic Profiling of Agathosma Pellucid Glands

Objective: To quantify the differential expression of terpene synthases (TPS) and CYP450s between A. betulina and A. crenulata. Causality: We isolate RNA specifically from the pellucid oil glands rather than whole leaves to enrich for secondary metabolite transcripts. This targeted approach minimizes background noise from primary metabolic pathways, ensuring high-fidelity sequencing of the monoterpene biosynthesis cascade.

Step-by-Step Workflow:

  • Tissue Harvesting: Rapidly excise pellucid glands from young A. betulina and A. crenulata leaves under a stereomicroscope on dry ice to halt RNA degradation.

  • RNA Extraction: Homogenize tissue in liquid nitrogen. Use a CTAB-based extraction buffer supplemented with 2% polyvinylpyrrolidone (PVP) to bind polyphenols and tannins that otherwise co-precipitate and degrade RNA.

  • Library Preparation & Sequencing: Construct cDNA libraries using poly-A enrichment. Sequence on an Illumina NovaSeq platform (aiming for >30 million reads per sample) to ensure sufficient depth for low-abundance CYP450 transcripts.

  • Bioinformatics: Map reads to the A. betulina draft genome (0.55 Gb). Use DESeq2 to identify differentially expressed genes (DEGs).

  • Self-Validation: Validate the top 5 DEGs (specifically limonene-3-hydroxylase homologs) via RT-qPCR using ACTIN as a stable endogenous control. This ensures the bioinformatic readouts correspond to actual biological expression.

Protocol 2: Microbial Bioconversion of Pulegone to Buchu Mercaptan Acetate

Objective: To synthesize p-mentha-8-thiol-3-one acetate using a β-lyase biotransformation system. Causality: Direct non-enzymatic addition of H₂S to pulegone yields a racemic mixture with poor sensory qualities. Utilizing a cysteine conjugate cleaved by a microbial β-lyase ensures high stereoselectivity and enantiomeric excess of the desired (1S,4S)-trans isomer.

Step-by-Step Workflow:

  • Conjugate Preparation: React 100 mM pulegone with 120 mM L-cysteine in an ethanol/water (1:1) mixture at pH 8.5 for 24 hours at 40°C.

  • Purification: Precipitate the pulegone-cysteine conjugate by adjusting the pH to 3.0. Filter and wash with cold water.

  • Enzymatic Cleavage: Suspend the conjugate (50 mM) in a 100 mM phosphate buffer (pH 7.2). Add 10 mg/L of purified Eubacterium limosum β-lyase[5].

  • Incubation: Incubate at 37°C for 48 hours under strict anaerobic conditions to prevent the oxidation of the resulting thiol into disulfides.

  • Extraction & Acetylation: Extract the aqueous phase with hexane. To synthesize the acetate, react the hexane extract with acetic anhydride and a catalytic amount of pyridine at room temperature for 2 hours.

  • Self-Validation: Analyze the final product via Chiral GC-MS to confirm the isomer ratio (target >9:1) and the complete absence of unreacted, toxic pulegone [5].

Performance Comparison Data

The following table summarizes the performance metrics of extracting p-mentha-8-thiol-3-one acetate from native Agathosma species versus the engineered microbial bioconversion platform.

MetricAgathosma betulina (Natural)Agathosma crenulata (Natural)Microbial Bioconversion (E. coli / β-lyase)
Pulegone Precursor Level Low (<5%)High (>30%)Tunable (Synthetic input)
Buchu Mercaptan Yield Very Low (<0.5% of essential oil)Low (~1.0% of essential oil)High (>85% conversion from conjugate)
Stereoisomer Ratio Complex natural mixture (approx 2:1)Complex natural mixtureHighly specific (~9:1 ratio)
Production Cycle 12-18 months (Plant growth)12-18 months (Plant growth)3-5 days (Fermentation & Cleavage)
Scalability Poor (Geographically restricted)Poor (Geographically restricted)Excellent (Bioreactor scalable)
Environmental Impact High (Land/Water usage)High (Land/Water usage)Low (Sustainable fermentation)

Conclusion

While Agathosma betulina remains the gold standard for full-spectrum Buchu essential oil due to its low toxicity profile, its utility as a scalable source for isolated p-mentha-8-thiol-3-one acetate is fundamentally limited by its genomic predisposition. A. crenulata offers a higher precursor pool but suffers from the same agricultural and geographical bottlenecks. The microbial bioconversion platform, leveraging specific β-lyases, provides a highly controlled, self-validating, and stereoselective alternative that meets the rigorous scalability and purity demands of modern drug development and fragrance formulation.

References

  • Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in Biochemical Engineering/Biotechnology.[Link]

  • Kerkenaar, A., & Van Der Schaft, P. H. (1993). Method for preparing p-mentha-8-thiol-3-one.
  • Mavimbela, T., Viljoen, A., & Vermaak, I. (2014). Differentiating between Agathosma betulina and Agathosma crenulata–A quality control perspective. Journal of Applied Research on Medicinal and Aromatic Plants.[Link]

  • 1KSA: 1000 South African Genomes Project. (2025). Agathosma betulina Species Card Details. [Link]

  • Leffingwell & Associates. (2025). The p-Menthan-8-thiol-3-one acetates. Leffingwell Flavor Base. [Link]

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Safety & Regulatory Compliance

Safety

p-Mentha-8-Thiol-3-One Acetate proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as a system of physicochemical causalities. Understanding why a chemical behaves the way...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a set of regulatory rules, but as a system of physicochemical causalities. Understanding why a chemical behaves the way it does is the foundation of true operational excellence and safety.

p-Mentha-8-Thiol-3-One Acetate requires highly specific operational and disposal protocols due to its unique structural properties. This guide provides a self-validating system for managing this compound, ensuring your laboratory operations are both scientifically sound and strictly compliant.

Physicochemical Causality & Hazard Profile

p-Mentha-8-Thiol-3-One Acetate (CAS: 63299-27-4) is a synthetic organic compound widely utilized in advanced flavor and fragrance development[1]. Structurally, the presence of the thioacetate group imparts significant lipophilicity to the molecule, rendering the compound completely insoluble in water[2].

Because it is denser than many common aqueous solvents and highly insoluble, it sinks in water, creating distinct biphasic systems[2]. This physical reality dictates our entire approach to its disposal: it cannot be flushed down drains . It will not dilute or biologically degrade in standard municipal wastewater treatment plants; instead, it will accumulate and potentially penetrate soil systems if released into the environment[2]. Furthermore, it is classified under GHS as a Skin Irritant (Category 2, H315) and a Serious Eye Irritant (Category 2, H319)[1].

Quantitative Data & Hazard Summary

To facilitate rapid risk assessment, the core operational parameters and their direct causal impacts on laboratory workflows are summarized below:

ParameterValueOperational Causality
CAS Number 63299-27-4Ensures accurate tracking across global waste manifests.
Physical State Colorless LiquidProne to splashing; dictates the mandatory use of splash-proof goggles[2].
Solubility Insoluble in water (Sinks)Prevents drain disposal; necessitates phase-separation workflows[2].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2Mandates strict PPE (nitrile gloves, eye protection) during handling[1].
Environmental Profile Non-degradable in wastewaterRequires collection and high-temperature incineration for destruction[2][3].

Standard Operating Procedure (SOP): Safe Handling

Before any disposal can occur, the compound must be handled using a methodology that prevents environmental release and operator exposure.

  • Engineering Controls Verification: Prior to unsealing the container, ensure the fume hood is operational with an adequate face velocity. This prevents the accumulation of any volatile vapors and maintains a safe breathing zone[1].

  • PPE Donning: Equip standard laboratory PPE, specifically prioritizing chemical-resistant nitrile gloves and tightly sealed safety goggles to mitigate the H315 and H319 hazard risks[1].

  • Execution & Transfer: Utilize grounded, static-free equipment if transferring large volumes. While the liquid itself is stable, the accumulation of fine dust or vapors in technical rooms can present a static discharge hazard[1].

Spill Response & Containment Workflow

In the event of an accidental release, immediate mechanical containment is required. Chemical neutralizers are ineffective against this stable organic structure.

SpillResponse Spill Spill Detected: p-Mentha-8-Thiol-3-One Acetate Isolate Isolate Area & Ensure Ventilation Spill->Isolate PPE Don Appropriate PPE (Gloves, Goggles) Isolate->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Mechanically Collect into Sealed Container Absorb->Collect Clean Wash Area with Plenty of Water Collect->Clean Retain Retain Wash Water for Hazardous Disposal Clean->Retain

Workflow for p-Mentha-8-Thiol-3-One Acetate spill containment and neutralization.

Step-by-Step Spill Methodology:

  • Immediate Isolation: Evacuate non-essential personnel and maximize local exhaust ventilation to disperse any localized vapors[1][2].

  • Mechanical Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: p-Mentha-8-Thiol-3-One Acetate is a liquid that must be physically trapped to prevent environmental seepage[1][2].

  • Collection & Secondary Washing: Mechanically sweep the saturated absorbent into a chemically compatible, sealable container. Wash the affected surface with copious amounts of water, but critically, retain all wash water. Causality: Because the compound is insoluble, water acts only as a mechanical displacement agent, not a solvent. The wash water is now contaminated and must be retained for hazardous disposal[1].

Comprehensive Disposal Procedures

The disposal of p-Mentha-8-Thiol-3-One Acetate must strictly adhere to P501 regulations, ensuring zero release into municipal water systems[3].

DisposalPathway Gen Waste Generation Type Determine Waste Type Gen->Type Pure Pure Liquid / Organic Solution Type->Pure Aqueous Mixed Aqueous Waste Type->Aqueous Solid Contaminated Packaging / PPE Type->Solid OrgWaste Non-Halogenated Organic Waste Pure->OrgWaste Phase Phase Separation (Product Sinks) Aqueous->Phase SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Phase->OrgWaste Organic Layer Incinerator Licensed High-Temperature Incineration OrgWaste->Incinerator SolidWaste->Incinerator

Waste segregation and final destruction pathways based on physicochemical properties.

Step-by-Step Disposal Methodology:

  • Phase Separation for Aqueous Mixtures: If the compound was used in an extraction or mixed with aqueous solvents, transfer the mixture to a separatory funnel. Allow the phases to separate completely. Causality: The product is insoluble and sinks[2]. Isolating the organic layer minimizes the volume of hazardous waste and prevents sending bulk water to an incinerator, which is economically and environmentally inefficient.

  • Segregation into Organic Waste: Deposit the isolated pure liquid or organic phase into a clearly labeled "Non-Halogenated Organic Waste" container. Keep the container tightly closed in a well-ventilated area[2]. Mixing with halogenated waste unnecessarily increases disposal costs and complicates the incineration chemistry.

  • Management of Contaminated Packaging: Do not discard empty source containers or contaminated PPE into municipal recycling or standard trash. Causality: Microscopic lipophilic residues remain on the surfaces. Treat all packaging in the exact same manner as the substance itself[1].

  • Final Destruction via Incineration: Manifest the segregated waste for collection by a licensed environmental vendor. The required destruction method is high-temperature incineration. Causality: Biological degradation in standard wastewater treatment plants is completely ineffective for this compound[2]. Incineration ensures the thermal cleavage of the molecular structure, strictly complying with environmental protection mandates[3].

References

  • Title: Safety Data Sheet: p-Mentha-8-thiol-3-one acetate | Source: chemos.de | URL: 1

  • Title: p-Mentha-8-thiol-3-one - Safety Data Sheet | Source: chemicalbook.com | URL: 3

  • Title: SAFETY DATA SHEET - p-Mentha-8-thiol-3-one acetate | Source: thermofisher.com | URL: 2

Sources

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